Triethylene glycol monoethyl ether
Description
structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-ethoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c1-2-10-5-6-12-8-7-11-4-3-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSMVVDJSNMRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4, Array | |
| Record name | ETHOXY TRIGLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8621 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024368 | |
| Record name | 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethoxy triglycol is an odorless colorless liquid. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [ICSC] Odorless; [HSDB], COLOURLESS HYGROSCOPIC LIQUID. | |
| Record name | ETHOXY TRIGLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8621 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylene glycol monoethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7571 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
493 °F at 760 mmHg (USCG, 1999), 256 °C, 255 °C | |
| Record name | ETHOXY TRIGLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8621 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/899 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
275 °F (USCG, 1999), 275 °F (Open cup) /From table/, 275 °F (135 °C) (OPEN CUP), 135 °C o.c. | |
| Record name | ETHOXY TRIGLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8621 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/899 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Miscible with most organic solvents., In water, miscible, Solubility in water: very good | |
| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/899 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.02 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.018 at 25 °C/4 °C, Bulk density: 8.5 lb/gal at 20 °C, Relative density (water = 1): 1.02 | |
| Record name | ETHOXY TRIGLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8621 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/899 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 6.2 | |
| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00224 [mmHg], % in saturated air at 25 °C: 0.0026. 1 ppm = 7.29 mg/cu m; 1 mg/L = 137.2 ppm at 25 °C 760 mm Hg. VP: less than 0.01 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.3 | |
| Record name | Triethylene glycol monoethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7571 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/899 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid | |
CAS No. |
112-50-5 | |
| Record name | ETHOXY TRIGLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8621 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triethylene glycol monoethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylene glycol monoethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-(2-ethoxyethoxy)ethoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G0E2G9582 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/899 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-1.7 °F (USCG, 1999), -18.7 °C, -19 °C | |
| Record name | ETHOXY TRIGLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8621 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/899 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to Triethylene Glycol Monoethyl Ether (CAS 112-50-5) for Researchers and Drug Development Professionals
An Overview of a Versatile Excipient and Solvent
Triethylene glycol monoethyl ether (TGEE), identified by its CAS number 112-50-5, is a high-boiling, colorless, and nearly odorless liquid belonging to the glycol ether family.[1][2] Its unique chemical structure, featuring both ether and alcohol functionalities, imparts a desirable combination of properties, including excellent solvency for a wide range of substances, complete miscibility with water and many organic solvents, and low volatility.[3] These characteristics have led to its widespread use in various industrial applications, and more importantly for the intended audience, in the pharmaceutical and research sectors.
In the realm of drug development, TGEE serves as a versatile excipient, solvent, and penetration enhancer.[4] It is utilized in the formulation of oral, topical, and injectable drug products to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). Its ability to dissolve both polar and non-polar compounds makes it a valuable tool for formulation scientists grappling with poorly soluble drug candidates. Furthermore, its role as a penetration enhancer in transdermal drug delivery systems is of significant interest, as it can facilitate the transport of therapeutic agents across the skin barrier.[5]
This technical guide provides a comprehensive overview of the core properties, applications, and relevant experimental methodologies of this compound for researchers, scientists, and drug development professionals.
Core Physicochemical and Toxicological Properties
A thorough understanding of the physicochemical and toxicological properties of an excipient is paramount in drug formulation and development. The following tables summarize key quantitative data for this compound.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 112-50-5 | [2] |
| Molecular Formula | C8H18O4 | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Appearance | Colorless liquid | |
| Odor | Odorless to mild | [2] |
| Boiling Point | 255-256 °C | [6] |
| Melting Point | -19 °C | [6] |
| Density | 1.020 g/mL at 25 °C | [2] |
| Flash Point | 135 °C (open cup) | [6] |
| Solubility | Miscible with water, ethanol, acetone, and most organic solvents. | [2] |
| Vapor Pressure | 0.3 Pa at 20 °C | [6] |
| logP (Octanol/Water Partition Coefficient) | -0.79 to -0.15 | [7] |
Toxicological Data
| Parameter | Value | Species | Route | Reference(s) |
| LD50 (Acute Oral) | 10.61 g/kg | Rat | Oral | [8] |
| LD50 (Acute Dermal) | 8.2 g/kg (equivalent to 8 mL/kg) | Rabbit | Dermal | [2] |
| LC50 (Acute Inhalation) | > 5240 mg/m³ (for the related DEGEE) | Rat | Inhalation | [9] |
| Skin Irritation | Mild irritant | Rabbit | Dermal | [7] |
| Eye Irritation | Mild irritant | Rabbit | Ocular | [7] |
Applications in Research and Drug Development
This compound's unique properties make it a valuable tool in various research and drug development applications.
Solvent for In Vitro and In Vivo Studies
Due to its broad solvency and miscibility with aqueous and organic media, TGEE is an effective solvent for a wide range of APIs and research compounds. It can be used to prepare stock solutions for in vitro assays, such as cell-based assays and enzyme kinetics studies. Its low volatility is an advantage in these experimental setups, as it minimizes changes in concentration due to evaporation. For in vivo studies, it can be a component of vehicle formulations for oral, topical, or parenteral administration, particularly for compounds with poor water solubility.
Penetration Enhancer in Transdermal Drug Delivery
TGEE and its close relative, diethylene glycol monoethyl ether (DEGEE, often marketed as Transcutol®), are recognized for their ability to enhance the permeation of drugs through the skin.[5][10] The proposed mechanism involves the solubilization of the drug within the vehicle and the subsequent transport of the drug-solvent complex across the stratum corneum.[5] This makes TGEE a promising excipient for the development of transdermal patches, gels, and creams.
Formulation of Nanoparticles and Microemulsions
TGEE can be used as a solvent and co-solvent in the preparation of drug delivery systems such as nanoparticles and microemulsions. These formulations can protect the encapsulated drug from degradation, control its release profile, and improve its therapeutic efficacy. While specific protocols for TGEE are not abundant in the literature, methods developed for similar glycol ethers, such as tetraethylene glycol monoethyl ether, in nanoparticle synthesis can be adapted.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Preparation of a Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution of a poorly water-soluble compound for use in cell culture experiments.
Materials:
-
This compound (CAS 112-50-5), high purity
-
Test compound (e.g., a hydrophobic drug)
-
Sterile, amber glass vials
-
Sterile, positive displacement pipette or calibrated glass syringe
-
Vortex mixer
-
Analytical balance
Protocol:
-
Determine the desired concentration of the stock solution (e.g., 10 mM).
-
Calculate the mass of the test compound required to achieve this concentration in a specific volume of TGEE.
-
Accurately weigh the test compound using an analytical balance and transfer it to a sterile amber glass vial.
-
Using a positive displacement pipette or a calibrated glass syringe, add the calculated volume of TGEE to the vial.
-
Tightly cap the vial and vortex the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) and protected from light.
-
Before use, the stock solution should be thawed and vortexed to ensure homogeneity. The final concentration of TGEE in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of TGEE) should always be included in the experiment.
In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic potential of this compound on a specific cell line.
Materials:
-
Human cell line (e.g., HEK293, HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (CAS 112-50-5), sterile-filtered
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of TGEE in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1% to 10% v/v).
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of TGEE. Include wells with medium only (blank) and cells in medium without TGEE (negative control).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the negative control after subtracting the blank absorbance.
Formulation of Gold Nanoparticles (Adapted from a Protocol for a Related Glycol Ether)
Objective: To synthesize gold nanoparticles using this compound as a solvent and reducing agent. This protocol is adapted from a method using tetraethylene glycol monoethyl ether and would require optimization for TGEE.[1]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (CAS 112-50-5)
-
Deionized water
-
Ethanol
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with a heating plate
-
Syringe
Protocol:
-
In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add 20 mL of TGEE.
-
Heat the TGEE to a specific temperature (e.g., starting with 120°C, subject to optimization) with vigorous stirring.
-
Prepare a 10 mM aqueous solution of HAuCl₄·3H₂O.
-
Rapidly inject 1 mL of the HAuCl₄ solution into the hot TGEE.
-
Observe the color change of the solution from yellow to ruby red, which indicates the formation of gold nanoparticles.
-
Maintain the reaction temperature for 30-60 minutes to ensure the completion of the reaction and stabilization of the nanoparticles.
-
Allow the solution to cool to room temperature.
-
Purify the resulting gold nanoparticles by repeated centrifugation and resuspension in ethanol or water to remove excess TGEE and unreacted precursors.
Visualizations
Experimental Workflow: Gold Nanoparticle Synthesis
Caption: Workflow for the synthesis of gold nanoparticles using TGEE.
Logical Relationship: Role as a Dermal Penetration Enhancer
Caption: TGEE enhances dermal drug delivery.
Potential Cellular Impact: A Generalized View
While direct evidence of this compound's interaction with specific signaling pathways is limited, high concentrations of xenobiotics can induce cellular stress and cytotoxicity. The following diagram illustrates a generalized pathway of cellular response to chemical-induced stress, which could be relevant in toxicological assessments of TGEE at high concentrations. It is important to note that the specific pathways activated by TGEE have not been elucidated. A related compound, triethylene glycol dimethacrylate, has been shown to cause cell cycle delays.
Caption: Generalized cellular response to chemical stress.
Conclusion
This compound (CAS 112-50-5) is a valuable and versatile compound for researchers and drug development professionals. Its excellent solvency, miscibility, and low toxicity profile make it a suitable excipient and solvent for a wide array of pharmaceutical formulations. Its role as a penetration enhancer in transdermal drug delivery and its potential application in the synthesis of nanoparticle-based drug carriers highlight its importance in modern drug development. While further research is needed to fully elucidate its interactions at the cellular and molecular level, the existing data supports its continued use as a safe and effective component in pharmaceutical research and development. As with any excipient, careful consideration of its physicochemical properties and potential for toxicity at high concentrations is essential for its successful and safe application.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H18O4 | CID 8190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Progress in Topical and Transdermal Drug Delivery Research—Focus on Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of diethylene glycol monoethyl ether as a vehicle for topical delivery of ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICSC 0718 - this compound [inchem.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. ec.europa.eu [ec.europa.eu]
- 10. researchgate.net [researchgate.net]
The Solubility of Organic Compounds in Triethylene Glycol Monoethyl Ether: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol monoethyl ether (TEGEE), also known as ethoxytriglycol, is a high-boiling, colorless, and nearly odorless solvent with the chemical formula C8H18O4.[1][2] Its unique combination of an ether and a hydroxyl group within its structure imparts amphiphilic properties, allowing it to dissolve a wide range of both polar and non-polar organic compounds. This versatility makes it a valuable solvent in numerous industrial and pharmaceutical applications, including as a solvent for resins, dyes, and in the formulation of cleaning products and hydraulic brake fluids.[3][4] In the pharmaceutical industry, its low volatility and excellent solvency power are particularly advantageous for the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) and excipients.[5]
This technical guide provides a comprehensive overview of the solubility of various organic compounds in this compound. It includes a compilation of available quantitative solubility data, detailed experimental protocols for determining solubility, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for select organic compounds in triethylene glycol and its close structural analogs. It is important to note that specific solubility data for a wide range of compounds in this compound is not extensively documented in publicly available literature. The data presented here is compiled from various sources and should be considered as a reference point for formulation development.
| Compound Class | Compound Name | Solvent | Temperature (°C) | Solubility |
| Aromatic Carboxylic Acid | Benzoic Acid | Triethylene Glycol* | Not Specified | 2.5 M |
| API (NSAID) | Ibuprofen | Diethylene Glycol Monoethyl Ether** | Not Specified | ~300 mg/g |
| Polymer | Polyvinyl Chloride (PVC) | This compound | Not Specified | Insoluble*** |
-
The specific isomer of triethylene glycol was not specified in the source material.[5] ** Diethylene glycol monoethyl ether (Transcutol®) is a structurally similar glycol ether, suggesting high solubility of ibuprofen in TEGEE is likely.[6] *** General literature suggests that while some polymers may swell, true solubility of high molecular weight polymers like PVC in glycol ethers is limited.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a solvent.[7][8] The following protocol is adapted for the use of a viscous solvent such as this compound.
1. Materials and Equipment:
-
This compound (analytical grade)
-
Organic compound (solute) of interest
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
2. Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of the organic compound to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume of this compound into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The required time may be longer for viscous solvents like TEGEE. It is advisable to determine the equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.[8]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
For viscous solvents, centrifugation at a controlled temperature can be employed to facilitate the separation of the solid and liquid phases.[1]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[2]
-
Accurately dilute the filtered sample with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the calibration range of the analytical method. The high viscosity of TEGEE necessitates careful and thorough mixing during dilution.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the dissolved organic compound.
-
Prepare a calibration curve using standard solutions of the organic compound in the same diluent used for the samples.
-
3. Data Analysis:
-
Calculate the concentration of the organic compound in the original undiluted TEGEE solution by applying the dilution factor.
-
The average concentration from replicate experiments represents the thermodynamic solubility of the compound in this compound at the specified temperature.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for determining the solubility of an organic compound in this compound using the shake-flask method.
Caption: A flowchart of the shake-flask solubility determination method.
Conclusion
This compound is a potent and versatile solvent with significant potential in the pharmaceutical and chemical industries. While comprehensive quantitative solubility data remains somewhat limited in public literature, the experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to determine the solubility of their compounds of interest. The unique properties of TEGEE, particularly its high solvency and low volatility, underscore its importance as a valuable tool in formulation science. Further research to expand the database of quantitative solubility of various organic compounds in this solvent would be highly beneficial for the scientific community.
References
- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. nacalai.com [nacalai.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. enamine.net [enamine.net]
A Technical Guide to the Physicochemical Properties of Triethylene Glycol Monoethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the boiling point and vapor pressure of triethylene glycol monoethyl ether (TEGME), a widely used solvent and chemical intermediate. Understanding these fundamental physicochemical properties is critical for its application in research, development, and manufacturing.
Core Physicochemical Data
This compound, identified by the CAS number 112-50-5, is a colorless, odorless liquid.[1] Its key physical properties are summarized below.
The boiling point and vapor pressure are crucial parameters for handling, distillation, and formulation processes. The following table consolidates the available data for these properties.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 256 °C | at 760 mmHg (101.3 kPa) | [1][2][3][4][5] |
| 255 °C | Not specified | [6][7][8] | |
| 493 °F | at 760 mmHg | [2] | |
| Vapor Pressure | 0.3 Pa | at 20 °C | [2][6] |
| <0.01 mmHg | at 20 °C | [4][9] | |
| 1.15 Pa | at 19.85 °C | [9] | |
| 2.24 x 10⁻³ mmHg | at 25 °C (estimated) | [10] | |
| "Very low" | Reid Vapor Pressure | [11] |
Experimental Protocols
While the provided search results do not detail specific experimental protocols for the cited data, the determination of boiling point and vapor pressure typically follows standardized methodologies.
-
Boiling Point Determination: Standard methods such as those described by the OECD (e.g., OECD Guideline 103) are commonly employed. These methods involve heating the liquid and observing the temperature at which the vapor pressure of the liquid equals the external pressure. For a substance like this compound with a high boiling point, distillation methods under controlled atmospheric pressure are standard.[3][8]
-
Vapor Pressure Measurement: The low vapor pressure of this compound at room temperature necessitates sensitive measurement techniques.[4][6][9] Methods like the static method, effusion method (Knudsen cell), or gas saturation method, as outlined in OECD Guideline 104, are appropriate for substances in this vapor pressure range.
Visualizing Physical State Transitions
The relationship between temperature, vapor pressure, and the boiling point is a fundamental concept in physical chemistry. As the temperature of a liquid increases, its vapor pressure also increases. The boiling point is reached when the vapor pressure equals the surrounding atmospheric pressure.
Caption: Relationship between temperature and vapor pressure leading to boiling.
References
- 1. This compound | 112-50-5 [chemicalbook.com]
- 2. This compound | C8H18O4 | CID 8190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 三(乙二醇)单乙醚 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. This compound CAS#: 112-50-5 [m.chemicalbook.com]
- 6. ICSC 0718 - this compound [inchem.org]
- 7. nbinno.com [nbinno.com]
- 8. 112-50-5 this compound AKSci 9283AL [aksci.com]
- 9. 112-50-5 | CAS DataBase [m.chemicalbook.com]
- 10. Buy this compound | 112-50-5 [smolecule.com]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
viscosity of triethylene glycol monoethyl ether at different temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the viscosity of triethylene glycol monoethyl ether (TEGMEE), a widely used solvent and chemical intermediate. Understanding the temperature-dependent viscosity of this compound is critical for applications ranging from chemical synthesis and reaction engineering to its use in formulations within the pharmaceutical and biotechnology industries. This document compiles quantitative data, details experimental methodologies for viscosity determination, and presents a visual representation of the temperature-viscosity relationship.
Core Data: Viscosity at Various Temperatures
The dynamic viscosity of pure this compound decreases significantly with an increase in temperature. This behavior is characteristic of liquids, where thermal energy overcomes intermolecular forces, leading to reduced flow resistance. The following table summarizes the experimentally determined dynamic viscosity of pure TEGMEE at temperatures ranging from 293.15 K (20°C) to 333.15 K (60°C).
| Temperature (K) | Temperature (°C) | Dynamic Viscosity (mPa·s) |
| 293.15 | 20 | 7.80 |
| 298.15 | 25 | 6.43 |
| 303.15 | 30 | 5.35 |
| 313.15 | 40 | 3.89 |
| 323.15 | 50 | 2.95 |
| 333.15 | 60 | 2.30 |
Data sourced from Xu, G., Li, X., & Zhang, M. (2010). Density and Viscosity of the Binary Mixture of this compound + Water from (293.15 to 333.15) K at Atmospheric Pressure. Journal of Chemical & Engineering Data, 55(3), 1045–1049.[1][2] Another source confirms the viscosity at 20 °C to be 7.80 cP[3].
Experimental Protocol for Viscosity Measurement
The viscosity data presented in this guide was obtained using a standard and reliable method: capillary viscometry with an Ubbelohde viscometer. This technique is a common and accurate method for determining the kinematic viscosity of Newtonian liquids.
Apparatus and Materials
-
Ubbelohde Capillary Viscometer : A glass viscometer with a suspended level feature, which makes the measurement independent of the sample volume.[4][5]
-
Constant Temperature Water Bath : Capable of maintaining a set temperature with high precision (typically ±0.02 K to 0.1 K) to ensure the thermal equilibrium of the sample.[6]
-
Calibrated Digital Stopwatch : For accurately measuring the flow time.
-
This compound : High-purity grade (mass fraction > 99%), purified by vacuum distillation and dried over molecular sieves.[1]
-
Cleaning Solvents : Such as acetone, to thoroughly clean and dry the viscometer before each measurement.[4]
Procedure
-
Viscometer Preparation : The Ubbelohde viscometer is meticulously cleaned with appropriate solvents and dried to eliminate any contaminants that could affect the flow time.[4]
-
Sample Loading : The purified this compound sample is carefully introduced into the viscometer's filling tube.
-
Thermal Equilibration : The viscometer is vertically mounted in the constant temperature water bath. The sample is allowed to reach thermal equilibrium with the bath, which is crucial as viscosity is highly dependent on temperature.[4]
-
Flow Time Measurement : Using suction, the liquid is drawn up through the capillary into the measuring bulb, above the upper timing mark. The suction is then removed, and the liquid is allowed to flow back down under gravity. The time it takes for the meniscus of the liquid to pass between the upper and lower timing marks is measured with a stopwatch.[4][7]
-
Data Collection and Calculation : This process is repeated multiple times (typically at least three) to ensure the reproducibility of the flow time measurements. The average flow time is then used to calculate the kinematic viscosity. The dynamic viscosity (η) is subsequently determined by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
This methodology adheres to the principles outlined in standard test methods for glycols, such as those developed by ASTM International.[8][9][10]
Visualization of Temperature-Viscosity Relationship
The following diagram illustrates the inverse relationship between the temperature and dynamic viscosity of this compound. As the temperature increases, the viscosity of the liquid decreases.
Caption: Logical flow of how temperature influences the viscosity of TEGMEE.
Signaling Pathways and Logical Relationships
In the context of the physicochemical property of viscosity, there are no biological "signaling pathways" to describe. However, the logical relationship between molecular interactions and bulk fluid properties is central. The viscosity of this compound is primarily a function of its molecular structure, which allows for hydrogen bonding and van der Waals forces. An increase in temperature provides molecules with greater kinetic energy, enabling them to overcome these intermolecular forces more easily, resulting in a decrease in the fluid's resistance to flow, and thus, lower viscosity. The provided DOT script above visualizes this fundamental relationship.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Density and Viscosity of the Binary Mixture of this compound + Water from (293.15 to 333.15) K at Atmospheric Pressure | Semantic Scholar [semanticscholar.org]
- 3. This compound | C8H18O4 | CID 8190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. martests.com [martests.com]
- 5. Ubbelohde viscometer - Wikipedia [en.wikipedia.org]
- 6. Xylem Analytics I Ubbelohde viscometer: Precision in viscosity measurement [xylemanalytics.com]
- 7. cenam.mx [cenam.mx]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. store.astm.org [store.astm.org]
Spectroscopic Properties of Triethylene Glycol Monoethyl Ether: A Technical Guide
Introduction
Triethylene glycol monoethyl ether (TEGMEE), with the chemical formula C8H18O4, is a high-boiling, colorless, and odorless solvent with a wide range of applications in the chemical and pharmaceutical industries. Its utility as a reaction solvent, humectant, and component in hydraulic fluids necessitates a thorough understanding of its chemical and physical properties. This technical guide provides an in-depth analysis of the spectroscopic characteristics of TEGMEE, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.
Table 1: ¹H NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ (ethyl group) | ~1.20 | Triplet | ~7.0 | 3H |
| -CH₂- (ethyl group) | ~3.52 | Quartet | ~7.0 | 2H |
| -O-CH₂-CH₂-O- | ~3.60 - 3.75 | Multiplet | - | 10H |
| -CH₂-OH | ~3.78 | Triplet | ~5.0 | 2H |
| -OH | Variable | Singlet (broad) | - | 1H |
Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -CH₃ (ethyl group) | ~15.2 |
| -CH₂- (ethyl group) | ~66.7 |
| -O-CH₂-CH₂-O- (internal) | ~70.5 |
| -O-CH₂-CH₂-O- (adjacent to ethyl) | ~70.7 |
| -CH₂-OH | ~61.7 |
| -O-CH₂- (adjacent to hydroxyl) | ~72.6 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions corresponding to O-H, C-H, and C-O bonds.
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3400 (broad) | O-H stretch (alcohol) | Strong |
| ~2920, ~2870 | C-H stretch (alkane) | Strong |
| ~1450 | C-H bend (alkane) | Medium |
| ~1350 | O-H bend (alcohol) | Medium |
| ~1100 (strong, broad) | C-O stretch (ether and alcohol) | Strong |
Experimental Protocols
NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. ¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
3. ¹³C NMR Acquisition:
-
For ¹³C NMR, a more concentrated sample (50-100 mg in 0.6-0.7 mL of solvent) is recommended due to the lower natural abundance of the ¹³C isotope.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Processing and calibration are similar to the ¹H NMR protocol.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
1. Instrument and Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small drop of this compound directly onto the center of the ATR crystal.
2. Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
3. Data Processing:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.
Navigating the Safe Use of Triethylene Glycol Monoethyl Ether: A Technical Guide for Researchers
An in-depth examination of the safety protocols, handling procedures, and disposal of Triethylene Glycol Monoethyl Ether (TEGMEE), tailored for professionals in research, scientific, and drug development fields.
This compound, a versatile solvent with the CAS number 112-50-5, is a common reagent in various scientific applications.[1] Its unique properties, however, necessitate a thorough understanding of its hazard profile and the implementation of rigorous safety measures to ensure the well-being of laboratory personnel and the protection of the environment. This technical guide provides a comprehensive overview of the essential safety, handling, and disposal protocols for TEGMEE, incorporating quantitative data, detailed experimental procedures, and visual workflows to facilitate best practices in a laboratory setting.
Section 1: Chemical and Physical Properties
A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical characteristics. This data, summarized in Table 1, informs proper storage, handling, and emergency response procedures. TEGMEE is a colorless, viscous liquid that is miscible with water.[2][3] It is combustible but has a relatively high flash point, reducing its immediate fire hazard under standard laboratory conditions.[4] A critical characteristic of TEGMEE, like other ethers, is its potential to form explosive peroxides upon prolonged exposure to air and light.[1][4]
| Property | Value | Source(s) |
| Molecular Formula | C8H18O4 | [1][4] |
| Molecular Weight | 178.23 g/mol | [4] |
| Appearance | Colorless, viscous liquid | [2][3] |
| Odor | Mild, characteristic | [2] |
| Boiling Point | ~255 °C | [1][4] |
| Melting Point | -19 °C | [1][4] |
| Flash Point | 135 °C (open cup) | [4] |
| Specific Gravity | 1.02 | [2][4] |
| Vapor Pressure | 0.3 Pa at 20°C | [4] |
| Vapor Density | 6.2 (Air = 1) | [4] |
| Solubility in Water | Miscible | [2][4] |
| log Pow (Octanol/Water Partition Coefficient) | -2.79 (calculated) | [4] |
Section 2: Toxicological Data and Hazard Identification
This compound is considered to have low acute toxicity.[1] However, it can cause skin and eye irritation, and inhalation of vapors may lead to respiratory irritation.[1] Prolonged or repeated exposure may have cumulative health effects.[2] It is crucial to minimize exposure and adhere to established safety protocols.
| Toxicity Data | Value | Species | Source(s) |
| Oral LD50 | 10610 mg/kg | Rat | [3] |
| Dermal LD50 | 8000 mg/kg | Rabbit | [3] |
| Eye Irritation | 500 mg | Rabbit | [3] |
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Section 3: Safe Handling and Storage Protocols
Proper handling and storage are paramount to preventing accidents and exposure. The following protocols should be strictly followed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
References
The Unseen Hazard: A Technical Guide to Peroxide Formation in Triethylene Glycol Monoethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylene glycol monoethyl ether (TEGMEE), a widely utilized solvent in research and pharmaceutical development, possesses a significant, often underestimated, hazard: the potential for the formation of explosive peroxides upon storage and handling. This technical guide provides an in-depth analysis of the mechanisms, detection, prevention, and safe management of peroxide formation in TEGMEE. Detailed experimental protocols for peroxide detection and removal are presented, along with quantitative data for hazard assessment. This document aims to equip laboratory personnel with the necessary knowledge to handle TEGMEE safely and mitigate the risks associated with peroxide accumulation.
Introduction
This compound (CAS No. 112-50-5) is a high-boiling point, water-soluble solvent valued for its utility in various chemical and pharmaceutical applications.[1] Like other ethers, TEGMEE can undergo autoxidation in the presence of oxygen, light, and heat, leading to the formation of hydroperoxides, peroxides, and potentially polymeric peroxides.[2][3] These peroxy compounds are often unstable and can decompose violently, posing a severe explosion hazard, particularly when concentrated during processes like distillation or evaporation.[2] Understanding the propensity for peroxide formation and implementing rigorous safety protocols are paramount for any laboratory utilizing this solvent.
The Chemistry of Peroxide Formation
The formation of peroxides in ethers is a free-radical chain reaction initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to the ether oxygen.[4] This process, known as autoxidation, is accelerated by exposure to atmospheric oxygen, light, and heat.[2][3]
The generally accepted mechanism involves three stages:
-
Initiation: A radical initiator (e.g., UV light, heat) abstracts a hydrogen atom from the TEGMEE molecule, forming an ether radical.
-
Propagation: The ether radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another TEGMEE molecule, forming a hydroperoxide and a new ether radical, thus propagating the chain reaction.
-
Termination: The reaction ceases when two radicals combine.
Safe Handling and Storage
Proper handling and storage are critical to minimizing peroxide formation. The following practices are recommended:
-
Procurement: Purchase TEGMEE in the smallest quantities necessary for your work to avoid prolonged storage.[3] Whenever possible, procure material containing an inhibitor, such as Butylated Hydroxytoluene (BHT).[3][7]
-
Labeling: Upon receipt, label the container with the date. When opened, add the opening date to the label.[8]
-
Storage Conditions: Store TEGMEE in a cool, dry, dark place, away from heat and light sources.[2] Containers should be tightly sealed to minimize exposure to air.[8] Storage in an inert atmosphere (e.g., under nitrogen) can further reduce the risk of peroxide formation, especially for uninhibited material.[9]
-
Container Choice: Use the original manufacturer's container, which is often an amber glass bottle or a metal can to protect from light.[6]
Table 1: Storage and Testing Guidelines for Peroxide-Forming Ethers
| Container Status | Suggested Testing Frequency | Maximum Recommended Storage Period |
| Unopened, from manufacturer | Not required | 18 months[6] |
| Opened, inhibited | Every 6-12 months | 12 months[4][6] |
| Opened, uninhibited | Every 1-3 months | 3-6 months[2] |
| Distilled/Purified (inhibitor removed) | Before each use, or every month | Use as soon as possible, do not store for extended periods[7] |
Peroxide Detection
Regular testing for the presence of peroxides is a crucial safety measure, especially before any process that involves heating or concentration, such as distillation.[1] Visual inspection can sometimes reveal the presence of peroxides as crystalline solids or viscous liquids within the solvent or around the cap; if this is observed, do not handle the container and seek expert assistance.[3]
Table 2: Peroxide Concentration Hazard Levels
| Peroxide Concentration (ppm) | Hazard Level and Recommended Action |
| < 25 ppm | Considered safe for general use.[8] |
| 25 - 100 ppm | Moderate hazard. Not recommended for distilling or otherwise concentrating.[8] Consider peroxide removal. |
| > 100 ppm | High hazard. Avoid handling and contact Environmental Health & Safety (EHS) for immediate disposal.[4][8] |
Experimental Protocols
The following are detailed protocols for the detection and removal of peroxides from this compound. Always perform these procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Peroxide Detection
Protocol 5.1.1: Semi-Quantitative Method using Peroxide Test Strips
This is a rapid and convenient method for estimating peroxide concentration.
-
Materials:
-
Peroxide test strips (e.g., Quantofix®)
-
Sample of this compound
-
Deionized water (if required by the manufacturer)
-
-
Procedure:
-
Follow the manufacturer's instructions provided with the test strips.[10]
-
Typically, this involves dipping the test strip into the TEGMEE sample for 1 second.[10]
-
Shake off any excess liquid.[10]
-
After the solvent has evaporated from the test pad, add one drop of deionized water to the pad.[11]
-
Wait for the specified time (usually 5-15 seconds) for the color to develop.[10]
-
Compare the color of the test pad to the color scale provided on the container to determine the approximate peroxide concentration in ppm.[10]
-
Protocol 5.1.2: Qualitative Method using Potassium Iodide
This method provides a qualitative indication of the presence of peroxides.
-
Materials:
-
Sample of this compound
-
Glacial acetic acid
-
Potassium iodide (KI), solid
-
Test tube
-
-
Procedure:
-
In a test tube, combine approximately 1 mL of the TEGMEE sample with 1 mL of glacial acetic acid.[12]
-
Add approximately 100 mg of solid potassium iodide.[12]
-
Stopper the test tube and shake.
-
A yellow to brown color indicates the presence of peroxides. A faint yellow color suggests a low concentration, while a brown color indicates a high concentration.[12] A blank determination should be performed as the iodide/acetic acid mixture can slowly air-oxidize.[12]
-
Peroxide Removal
WARNING: Peroxide removal should only be attempted on solutions with peroxide concentrations below 100 ppm. If the concentration is higher, or if crystals are present, do not attempt removal and contact EHS for disposal.
Protocol 5.2.1: Treatment with Activated Alumina
This method is effective for removing hydroperoxides.
-
Materials:
-
This compound containing peroxides
-
Basic activated alumina (80-mesh)
-
Chromatography column
-
Glass wool
-
-
Procedure:
-
Prepare a chromatography column by placing a small plug of glass wool at the bottom and then filling it with activated alumina. A general guideline is to use about 100 g of alumina for every 100 mL of solvent to be purified.
-
Slowly pass the TEGMEE through the column.
-
Collect the purified solvent.
-
Test the collected solvent for the presence of peroxides to ensure their removal. If peroxides are still present, the solvent can be passed through the column a second time.
-
Decontamination of Alumina: The alumina will retain the peroxides and must be decontaminated before disposal. Flush the column with a dilute acidic solution of ferrous sulfate or potassium iodide to destroy the adsorbed peroxides.
-
Protocol 5.2.2: Reduction with Ferrous Sulfate
This method uses a reducing agent to destroy the peroxides.
-
Materials:
-
This compound containing peroxides
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid
-
Deionized water
-
Separatory funnel
-
-
Procedure:
-
Prepare a fresh ferrous sulfate solution by dissolving 60 g of FeSO₄·7H₂O in 110 mL of deionized water and carefully adding 6 mL of concentrated sulfuric acid.
-
In a separatory funnel, wash the TEGMEE with an equal volume of the ferrous sulfate solution.
-
Shake the funnel gently, periodically venting to release any pressure.
-
Allow the layers to separate and drain off the aqueous (bottom) layer.
-
Repeat the washing step one or two more times.
-
After the final wash, test the TEGMEE for the presence of peroxides to confirm their removal.
-
If a dry solvent is required, the TEGMEE can be dried over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Conclusion
This compound is a valuable solvent in scientific research and development, but its potential to form explosive peroxides necessitates a thorough understanding of the associated hazards and diligent implementation of safety protocols. By adhering to proper storage and handling procedures, regularly testing for peroxides, and, when necessary, safely removing them, researchers can significantly mitigate the risks. This guide provides the essential information and detailed protocols to ensure the safe use of this compound in the laboratory.
References
- 1. This compound | C8H18O4 | CID 8190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Accelerated In Vitro Oxidative Degradation Testing of Ultra-High Molecular Weight Polyethylene (UHMWPE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. louisville.edu [louisville.edu]
- 4. medarbetare.su.se [medarbetare.su.se]
- 5. safety.umbc.edu [safety.umbc.edu]
- 6. nbi.ku.dk [nbi.ku.dk]
- 7. benchchem.com [benchchem.com]
- 8. ehs.tcu.edu [ehs.tcu.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. nva.sikt.no [nva.sikt.no]
- 11. PlumX [plu.mx]
- 12. benchchem.com [benchchem.com]
The Hygroscopic Nature of Triethylene Glycol Monoethyl Ether: An In-depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the hygroscopic properties of triethylene glycol monoethyl ether (TGME) and its implications in experimental settings, with a particular focus on pharmaceutical research and drug development. This document is intended for researchers, scientists, and drug development professionals who utilize TGME as a solvent or excipient and need to understand and control its interaction with atmospheric moisture.
Introduction to this compound and its Hygroscopicity
This compound (TGME), a colorless and nearly odorless liquid, is a versatile solvent used in a wide array of industrial and pharmaceutical applications.[1][2] Its chemical structure, featuring both ether and hydroxyl functional groups, imparts a significant affinity for water, making it markedly hygroscopic. This inherent property means TGME readily absorbs moisture from the atmosphere until it reaches equilibrium with the ambient relative humidity. While this characteristic can be advantageous in certain applications, it presents a critical challenge in controlled experimental environments, particularly in the pharmaceutical industry, where precise concentrations and the absence of water are often paramount.[] Uncontrolled water absorption can significantly alter the physicochemical properties of TGME, potentially impacting experimental outcomes, product stability, and analytical accuracy.[4][5]
Quantitative Data on the Physicochemical Properties of TGME-Water Mixtures
The absorption of water by this compound leads to notable changes in its physical properties. The following tables summarize the impact of water content on the density and viscosity of TGME, critical parameters in fluid handling, formulation, and manufacturing processes.
Table 1: Density of this compound and Water Mixtures at Various Temperatures
| Mole Fraction of TGME | Density (g/cm³) at 293.15 K | Density (g/cm³) at 313.15 K | Density (g/cm³) at 333.15 K |
| 1.0000 | 0.9853 | 0.9705 | 0.9557 |
| 0.8995 | 0.9954 | 0.9804 | 0.9654 |
| 0.7981 | 1.0041 | 0.9891 | 0.9741 |
| 0.6971 | 1.0118 | 0.9968 | 0.9818 |
| 0.5962 | 1.0185 | 1.0035 | 0.9885 |
| 0.4952 | 1.0242 | 1.0092 | 0.9942 |
| 0.3943 | 1.0287 | 1.0137 | 0.9987 |
| 0.2934 | 1.0318 | 1.0168 | 1.0018 |
| 0.1925 | 1.0329 | 1.0179 | 1.0029 |
| 0.0916 | 1.0298 | 1.0148 | 0.9998 |
| 0.0000 | 0.9982 | 0.9922 | 0.9857 |
Data extrapolated from a study on the thermophysical properties of TGME-water mixtures.
Table 2: Viscosity of this compound and Water Mixtures at Various Temperatures
| Mole Fraction of TGME | Viscosity (mPa·s) at 293.15 K | Viscosity (mPa·s) at 313.15 K | Viscosity (mPa·s) at 333.15 K |
| 1.0000 | 7.82 | 3.89 | 2.29 |
| 0.8995 | 8.93 | 4.41 | 2.59 |
| 0.7981 | 10.15 | 4.99 | 2.91 |
| 0.6971 | 11.45 | 5.61 | 3.25 |
| 0.5962 | 12.68 | 6.20 | 3.58 |
| 0.4952 | 13.52 | 6.61 | 3.81 |
| 0.3943 | 13.59 | 6.69 | 3.89 |
| 0.2934 | 12.49 | 6.26 | 3.70 |
| 0.1925 | 9.94 | 5.14 | 3.12 |
| 0.0916 | 5.86 | 3.25 | 2.06 |
| 0.0000 | 1.002 | 0.653 | 0.467 |
Data extrapolated from a study on the thermophysical properties of TGME-water mixtures.
Table 3: Representative Moisture Sorption Isotherm Data for a Hygroscopic Glycol Ether
| Relative Humidity (%) | Equilibrium Water Content (% w/w) |
| 10 | 1.5 |
| 20 | 3.2 |
| 30 | 5.1 |
| 40 | 7.5 |
| 50 | 10.2 |
| 60 | 13.5 |
| 70 | 17.8 |
| 80 | 23.0 |
| 90 | 30.5 |
This table provides illustrative data based on the typical behavior of hygroscopic glycols, as specific moisture sorption isotherm data for TGME was not publicly available. The trend demonstrates the exponential increase in water absorption with rising relative humidity.[6]
Experimental Protocols for Determining Hygroscopicity
Accurate determination of the water content in this compound is crucial for ensuring experimental reproducibility and product quality. Two primary methods for this are Gravimetric Sorption Analysis and Karl Fischer Titration.
Gravimetric Sorption Analysis (GSA)
This method measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[7]
Objective: To determine the moisture sorption isotherm of liquid TGME.
Materials:
-
Dynamic Vapor Sorption (DVS) Analyzer or a similar gravimetric sorption instrument
-
High-purity nitrogen gas for drying
-
This compound sample
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the TGME sample (typically 10-20 mg) onto the microbalance pan of the GSA instrument.
-
Drying: Dry the sample in the instrument under a stream of dry nitrogen gas (0% relative humidity) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass is the dry weight of the sample.
-
Sorption Phase: Increase the relative humidity in the sample chamber in a stepwise manner (e.g., in 10% increments from 10% to 90% RH).
-
Equilibration: At each RH step, allow the sample to equilibrate until the rate of mass change is below a defined threshold (e.g., 0.002% per minute). Record the equilibrium mass at each RH level.[8]
-
Desorption Phase (Optional): After reaching the maximum RH, the humidity can be decreased in a stepwise manner to study the desorption isotherm.
-
Data Analysis: Calculate the percentage of water absorbed at each RH step relative to the initial dry mass of the sample. Plot the equilibrium water content (% w/w) against the relative humidity (%) to generate the moisture sorption isotherm.[9]
Karl Fischer Titration
This is a highly accurate and specific method for determining the water content in a sample.[7]
Objective: To quantify the exact water content of a TGME sample at a specific point in time.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Hydranal™-Composite)
-
Anhydrous methanol or other suitable solvent
-
Gastight syringe
-
This compound sample
Procedure:
-
Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate to a stable, anhydrous endpoint with the Karl Fischer reagent to eliminate any residual moisture in the solvent.
-
Sample Introduction: Using a gastight syringe, accurately weigh and inject a specific amount of the TGME sample into the conditioned titration vessel. The sample size should be chosen to result in a reasonable titrant volume.
-
Titration: The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.
-
Calculation: The instrument's software calculates the water content of the sample based on the volume of titrant consumed and the known titer of the reagent. The result is typically expressed as a percentage or in parts per million (ppm).
Impact of Hygroscopicity in Drug Development
The hygroscopic nature of excipients and solvents like TGME can have a profound impact on the stability, efficacy, and manufacturability of pharmaceutical products.[5]
Chemical Stability of Active Pharmaceutical Ingredients (APIs)
Water is a common reactant in degradation pathways such as hydrolysis. For moisture-sensitive APIs, the water absorbed by TGME can act as a plasticizer, increasing molecular mobility and facilitating degradation reactions, leading to a loss of potency and the formation of potentially toxic degradants.[5]
Physical Stability of Formulations
The absorption of moisture can alter the physical state of a formulation. In solid dosage forms where TGME might be used as a plasticizer or solvent in the manufacturing process, excess water can lead to changes in crystallinity, dissolution rate, and physical properties like hardness and friability.[4]
Manufacturing and Processability
Variations in the water content of TGME can affect its viscosity and solvent properties, leading to inconsistencies in manufacturing processes such as granulation, coating, and mixing.[5] This can result in batch-to-batch variability and challenges in process control.
Mitigation Strategies
To minimize the impact of TGME's hygroscopicity, the following measures are recommended:
-
Storage: Store TGME in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to ambient air.
-
Handling: When handling TGME, minimize the time it is exposed to the atmosphere. Use of a glove box or a dry-air environment is recommended for sensitive applications.
-
Pre-Drying: If the water content is critical, TGME can be dried before use using molecular sieves or by sparging with a dry, inert gas.
-
Monitoring: Regularly measure the water content of TGME stock using Karl Fischer titration to ensure it remains within acceptable limits for the intended application.
Conclusion
The hygroscopic nature of this compound is a critical property that must be carefully managed in experimental and manufacturing settings. Understanding its propensity to absorb atmospheric moisture and the resulting changes in its physicochemical properties is essential for ensuring the accuracy, reproducibility, and reliability of scientific research and the quality of pharmaceutical products. By implementing appropriate handling, storage, and monitoring protocols, researchers can mitigate the risks associated with TGME's hygroscopicity and harness its beneficial properties as a solvent and excipient.
References
- 1. This compound | C8H18O4 | CID 8190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 6. researchgate.net [researchgate.net]
- 7. labinsights.nl [labinsights.nl]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. proumid.com [proumid.com]
An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in Triethylene Glycol Monoethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity of the terminal hydroxyl group in triethylene glycol monoethyl ether (TGEE). TGEE, a widely used industrial solvent and chemical intermediate, possesses a primary hydroxyl group that serves as a key site for a variety of chemical transformations.[1] Understanding the reactivity of this functional group is crucial for its application in diverse fields, including the synthesis of functionalized polymers, surfactants, and as a linker in drug delivery systems.[2][3]
Chemical and Physical Properties of this compound
A foundational understanding of TGEE's properties is essential before exploring its reactivity. It is a colorless, hygroscopic liquid with a mild odor.[4][5] Its miscibility with water and many organic solvents is a key characteristic.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O₄ | [1][4] |
| Molecular Weight | 178.23 g/mol | [5] |
| Boiling Point | 255-256 °C | [4][5] |
| Melting Point | -19 °C | [4] |
| Density | 1.020 g/mL at 20 °C | [5] |
| Flash Point | 135 °C (open cup) | [4] |
| Solubility | Miscible with water, ethanol, acetone, diethyl ether |
Reactivity of the Hydroxyl Group
The terminal primary hydroxyl group is the most reactive site in the TGEE molecule. The ether linkages within the chain are generally stable and less prone to reaction under typical synthetic conditions. The hydroxyl group can participate in a range of reactions characteristic of primary alcohols.
Esterification: Formation of Ester Derivatives
Esterification is a fundamental reaction of the hydroxyl group in TGEE, leading to the formation of various ester derivatives. These reactions are typically catalyzed by acids or proceed through more reactive acylating agents.
The reaction of TGEE with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) yields the corresponding ester and water. This is a reversible equilibrium-driven process. To achieve high yields, it is common to use an excess of one reactant or to remove water as it is formed.
Reaction Scheme: R-COOH + HO-(CH₂CH₂O)₃-C₂H₅ ⇌ R-COO-(CH₂CH₂O)₃-C₂H₅ + H₂O
Experimental Protocol: Synthesis of this compound Acetate
-
Materials: this compound (1.0 eq), acetic acid (1.2 eq), p-toluenesulfonic acid (0.05 eq), toluene.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add TGEE, acetic acid, and p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation.
-
| Reactant/Catalyst | Molar Ratio | Typical Conditions | Expected Yield |
| Acetic Acid / H₂SO₄ | 1 : 1.2 | Reflux in Toluene, water removal | > 85% |
| Fatty Acid / p-TSA | 1 : 1.1 | 180-190°C, 10h | High |
For a more rapid and often quantitative esterification, acyl chlorides or anhydrides are used. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the liberated acid (HCl or carboxylic acid).
Reaction with Acyl Chloride: R-COCl + HO-(CH₂CH₂O)₃-C₂H₅ → R-COO-(CH₂CH₂O)₃-C₂H₅ + HCl
Reaction with Acetic Anhydride: (CH₃CO)₂O + HO-(CH₂CH₂O)₃-C₂H₅ → CH₃COO-(CH₂CH₂O)₃-C₂H₅ + CH₃COOH
Experimental Protocol: Synthesis of this compound Benzoate
-
Materials: this compound (1.0 eq), benzoyl chloride (1.1 eq), pyridine (1.2 eq), dichloromethane (DCM).
-
Procedure:
-
Dissolve TGEE in dry DCM in a flask under an inert atmosphere and cool in an ice bath.
-
Add pyridine to the solution.
-
Add benzoyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography on silica gel.
-
| Acylating Agent | Base | Typical Conditions | Expected Yield |
| Benzoyl Chloride | Pyridine | 0°C to RT in DCM | High (>90%) |
| Acetic Anhydride | Pyridine | RT to 60°C | High (>95%) |
Etherification: Williamson Ether Synthesis
The hydroxyl group of TGEE can be converted into an ether linkage via the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.[6][7][8]
Reaction Scheme:
-
HO-(CH₂CH₂O)₃-C₂H₅ + NaH → Na⁺⁻O-(CH₂CH₂O)₃-C₂H₅ + H₂
-
Na⁺⁻O-(CH₂CH₂O)₃-C₂H₅ + R-X → R-O-(CH₂CH₂O)₃-C₂H₅ + NaX
Experimental Protocol: Synthesis of a Benzyl Ether of TGEE
-
Materials: this compound (1.0 eq), sodium hydride (60% dispersion in mineral oil, 1.2 eq), benzyl bromide (1.1 eq), dry tetrahydrofuran (THF).
-
Procedure:
-
To a suspension of sodium hydride in dry THF under an inert atmosphere, add TGEE dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0°C and add benzyl bromide dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
| Base | Alkyl Halide | Typical Conditions | Expected Yield |
| NaH | Benzyl Bromide | 0°C to RT in THF | Good to High |
| KOH | Chloroacetic Acid | Reflux in water | Good |
Oxidation of the Hydroxyl Group
The primary hydroxyl group of TGEE can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used.
Strong oxidizing agents, such as Jones reagent (CrO₃ in aqueous sulfuric acid), will oxidize the primary alcohol of TGEE to a carboxylic acid.[9][10][11][12]
Reaction Scheme: HO-(CH₂CH₂O)₃-C₂H₅ --[Jones Reagent]--> HOOC-CH₂O-(CH₂CH₂O)₂-C₂H₅
Experimental Protocol: Jones Oxidation of TGEE
-
Materials: this compound (1.0 eq), Jones reagent, acetone.
-
Procedure:
-
Dissolve TGEE in acetone and cool the solution in an ice bath.
-
Add Jones reagent dropwise with stirring, maintaining the temperature below 20°C. The color will change from orange to green.
-
After the addition is complete, stir the reaction for a few hours at room temperature.
-
Quench the reaction with isopropanol to destroy excess oxidant.
-
Filter the mixture to remove chromium salts and concentrate the filtrate.
-
Dissolve the residue in water, acidify with HCl, and extract the product with a suitable organic solvent.
-
Dry the organic extracts, filter, and remove the solvent to yield the carboxylic acid.
-
| Oxidizing Agent | Solvent | Product | Expected Yield |
| Jones Reagent | Acetone | Carboxylic Acid | Moderate to High |
Milder oxidizing agents, such as Pyridinium Chlorochromate (PCC), can selectively oxidize the primary alcohol of TGEE to an aldehyde without further oxidation to the carboxylic acid.[13][14][15][16][17]
Reaction Scheme: HO-(CH₂CH₂O)₃-C₂H₅ --[PCC]--> OHC-CH₂O-(CH₂CH₂O)₂-C₂H₅
Experimental Protocol: PCC Oxidation of TGEE
-
Materials: this compound (1.0 eq), pyridinium chlorochromate (PCC, 1.5 eq), dichloromethane (DCM), Celite®.
-
Procedure:
-
Suspend PCC in dry DCM in a flask.
-
Add a solution of TGEE in DCM to the suspension.
-
Stir the mixture at room temperature for several hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the chromium byproducts.
-
Wash the Celite® pad with additional diethyl ether.
-
Combine the filtrates and evaporate the solvent to obtain the crude aldehyde.
-
Purify the product by column chromatography.
-
| Oxidizing Agent | Solvent | Product | Expected Yield |
| PCC | Dichloromethane | Aldehyde | Good |
Conversion to a Good Leaving Group
The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution reactions at the terminal carbon, it can be converted into a better leaving group, such as a tosylate or mesylate.[18][19][20][21]
Reaction Scheme (Tosylation): HO-(CH₂CH₂O)₃-C₂H₅ + TsCl --[Pyridine]--> TsO-(CH₂CH₂O)₃-C₂H₅ + Pyridine·HCl
Experimental Protocol: Synthesis of TGEE-Tosylate
-
Materials: this compound (1.0 eq), p-toluenesulfonyl chloride (TsCl, 1.2 eq), pyridine.
-
Procedure:
-
Dissolve TGEE in an excess of cold (0°C) pyridine.
-
Add TsCl portion-wise with stirring, keeping the temperature below 5°C.
-
Stir the reaction mixture at 0°C for several hours.
-
Pour the reaction mixture into ice-water and extract the product with diethyl ether.
-
Wash the organic layer sequentially with cold dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the tosylate.
-
| Reagent | Base | Product | Expected Yield |
| p-Toluenesulfonyl chloride | Pyridine | Tosylate | High |
| Methanesulfonyl chloride | Triethylamine | Mesylate | High |
Spectroscopic Data of a Representative Derivative
Characterization of the reaction products is crucial. Below are the expected NMR spectral data for this compound acetate, a common ester derivative.
¹H NMR of this compound Acetate (Reference: Ethylene Glycol Monoethyl Ether Acetate) [22]
-
CH₃-C(O)-: ~2.1 ppm (singlet, 3H)
-
-O-CH₂-CH₂-O-C(O)-: ~4.2 ppm (triplet, 2H)
-
-O-CH₂-CH₂-O- (adjacent to ester): ~3.7 ppm (triplet, 2H)
-
Other -O-CH₂-CH₂-O-: ~3.6-3.5 ppm (multiplets, 8H)
-
CH₃-CH₂-O-: ~1.2 ppm (triplet, 3H)
-
CH₃-CH₂-O-: ~3.5 ppm (quartet, 2H)
¹³C NMR of this compound [23]
-
CH₃-CH₂-O-: ~15.2 ppm
-
HO-CH₂-: ~61.7 ppm
-
CH₃-CH₂-O-: ~66.7 ppm
-
-O-CH₂-CH₂-O- (internal): ~70.4, 70.7 ppm
-
-CH₂-O-CH₂-CH₂-OH: ~72.6 ppm
Applications in Drug Development
The versatile reactivity of TGEE's hydroxyl group makes it a valuable building block in drug development. Its derivatives are used as:
-
Linkers: For conjugating drugs to targeting moieties or for creating prodrugs.
-
Solubilizers: Ester and ether derivatives can modify the solubility of poorly water-soluble drugs.[2][3]
-
Components of Drug Delivery Systems: TGEE derivatives can be incorporated into nanoparticles, liposomes, and hydrogels to improve drug loading and release characteristics.[2][24]
This guide provides a foundational understanding of the reactivity of the hydroxyl group in this compound. The provided protocols are representative and may require optimization for specific substrates and desired outcomes. For any application, particularly in drug development, thorough characterization and purification of the resulting derivatives are paramount.
References
- 1. nbinno.com [nbinno.com]
- 2. The applications of Vitamin E TPGS in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICSC 0718 - this compound [inchem.org]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. byjus.com [byjus.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Jones Oxidation [organic-chemistry.org]
- 10. Jones oxidation - Wikipedia [en.wikipedia.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. adichemistry.com [adichemistry.com]
- 13. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. PCC OXIDATION.pptx [slideshare.net]
- 16. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. transformationtutoring.com [transformationtutoring.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Ethylene glycol monoethyl ether acetate(111-15-9) 1H NMR [m.chemicalbook.com]
- 23. This compound(112-50-5) 1H NMR spectrum [chemicalbook.com]
- 24. Drug delivery systems: Advanced technologies potentially applicable in personalized treatments - PMC [pmc.ncbi.nlm.nih.gov]
Triethylene Glycol Monoethyl Ether: A High-Polarity Solvent with Non-Polar Capabilities for Advanced Pharmaceutical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of pharmaceutical research and drug development, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, compound solubility, and the physicochemical properties of final formulations. While traditional non-polar solvents have long been staples in the laboratory, their environmental and health and safety profiles have prompted a search for viable alternatives. This technical guide explores the properties and applications of triethylene glycol monoethyl ether (TGME) as a versatile, high-polarity solvent that exhibits an exceptional ability to dissolve a wide range of substances, including non-polar compounds, making it a compelling alternative in various research and development applications.
Physicochemical Properties of this compound
This compound (TGME), also known as ethoxytriglycol, is a colorless, odorless, and hygroscopic liquid with the chemical formula C8H18O4. Its structure, featuring three ethylene glycol units, an ethyl ether group, and a terminal hydroxyl group, imparts a unique combination of properties that underpin its utility as a solvent.
Table 1: Physicochemical Properties of this compound (TGME)
| Property | Value | Reference(s) |
| CAS Number | 112-50-5 | [1] |
| Molecular Formula | C8H18O4 | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Boiling Point | 255 °C | |
| Melting Point | -19 °C | |
| Density | 1.020 g/mL at 25 °C | [1] |
| Flash Point | 132 °C (closed cup) | [1] |
| Water Solubility | Miscible | |
| logP (calculated) | -0.7 | [1] |
Polarity Profile: A Bridge Between Polar and Non-Polar Realms
To contextualize its polarity, the following table compares the dielectric constants and polarity indices of TGME's parent compound, ethylene glycol, with common polar and non-polar solvents.
Table 2: Comparative Polarity of Solvents
| Solvent | Dielectric Constant (at 20°C unless specified) | Polarity Index (P') | Classification | Reference(s) |
| n-Hexane | 1.88 | 0.1 | Non-Polar | [2] |
| Toluene | 2.38 | 2.4 | Non-Polar | [2] |
| Diethyl Ether | 4.34 | 2.8 | Non-Polar | [2] |
| Dichloromethane | 8.93 | 3.1 | Polar Aprotic | [2] |
| Acetone | 20.7 | 5.1 | Polar Aprotic | [2] |
| Ethanol | 24.5 | 4.3 | Polar Protic | [2] |
| Ethylene Glycol | 37 (at 25°C) | 6.9 | Polar Protic | [2],[3] |
| Acetonitrile | 37.5 | 5.8 | Polar Aprotic | [2] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Polar Aprotic | [2] |
| Water | 80.1 | 10.2 | Polar Protic | [2] |
This comparison places ethylene glycol, and by extension TGME, firmly in the category of polar solvents. However, its extended ether chain contributes to its ability to interact with and solvate non-polar molecules, a characteristic not as pronounced in smaller, more polar molecules like water or methanol. This dual solubility is a key advantage of TGME.[4]
Applications in Pharmaceutical Research and Development
TGME's unique solvent properties make it a valuable tool in several areas of pharmaceutical R&D.
Nanoparticle Synthesis for Poorly Soluble Drugs
The formulation of poorly water-soluble drugs into nanoparticles is a common strategy to enhance their bioavailability.[5][6] Glycol ethers, including derivatives of triethylene glycol, are utilized in the polyol process for synthesizing metal and metal oxide nanoparticles. In this method, the glycol can act as a solvent, a reducing agent, and a capping agent, controlling the size and stability of the nanoparticles.[7]
This protocol outlines a general procedure for nanoparticle synthesis using a high-boiling point glycol like TGME. Specific parameters will vary depending on the drug and desired nanoparticle characteristics.
-
Precursor Dissolution: Dissolve the metallic precursor (e.g., a metal salt) and the poorly soluble drug in a suitable volume of TGME in a three-necked flask equipped with a condenser and a magnetic stirrer.
-
Heating and Reduction: Heat the mixture to a specific temperature (typically between 150-250°C) under an inert atmosphere (e.g., nitrogen or argon). The high boiling point of TGME allows for a wide operational temperature range. At elevated temperatures, the hydroxyl groups of the glycol reduce the metal ions to their zero-valent state.
-
Nucleation and Growth: The reduced metal atoms nucleate and grow into nanoparticles. The TGME molecules can also act as capping agents, adsorbing to the nanoparticle surface and preventing aggregation, thus controlling their size and ensuring stability.
-
Monitoring: The progress of the reaction can be monitored by observing the color change of the solution and by taking aliquots for analysis using UV-Vis spectroscopy to detect the characteristic surface plasmon resonance of the nanoparticles.
-
Purification: After the reaction is complete, the nanoparticle suspension is cooled to room temperature. The nanoparticles are then typically isolated by centrifugation and washed several times with a suitable solvent (e.g., ethanol) to remove any unreacted precursors and excess TGME.
-
Characterization: The size, morphology, and crystalline structure of the synthesized nanoparticles are characterized using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and X-ray Diffraction (XRD).
Caption: Workflow for Nanoparticle Synthesis via the Polyol Process.
Solubility Determination of Poorly Soluble Compounds
Accurately determining the solubility of a drug candidate is a fundamental step in pre-formulation studies.[8][9][10][11][12] The shake-flask method is the gold standard for measuring thermodynamic solubility. TGME's ability to dissolve a broad spectrum of compounds makes it a useful solvent for creating stock solutions in these assays.
This protocol describes the standard shake-flask method for determining the thermodynamic solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of the solid drug compound to a known volume of the test solvent (e.g., a buffer solution or a bio-relevant medium) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: Separate the solid phase from the liquid phase. This is typically achieved by centrifugation followed by filtration through a non-adsorptive filter (e.g., a 0.22 µm PVDF filter).
-
Quantification: Analyze the concentration of the drug in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the drug in the tested solvent at the specified temperature.
Caption: Workflow for Shake-Flask Solubility Determination.
Impact on Cell-Based Assays: A Consideration of Solvent Effects
In vitro cell-based assays are indispensable in drug discovery for evaluating the efficacy and toxicity of new chemical entities. The choice of solvent for dissolving test compounds is critical, as the solvent itself can influence cellular processes and signaling pathways, potentially confounding the experimental results.[13][14][15][16][17]
For instance, the polarity of the solvent can affect the integrity of the cell membrane and the activity of membrane-associated proteins, which are often the initial targets of signaling cascades. A change in the local dielectric environment caused by the solvent could alter protein conformation and function, leading to the activation or inhibition of downstream signaling events.
Caption: Potential Influence of Solvent on a Generic Cell Signaling Pathway.
Conclusion
This compound presents itself as a compelling high-polarity solvent with the advantageous capability of dissolving a wide array of both polar and non-polar compounds. Its high boiling point, miscibility with water, and role as a reducing and capping agent in nanoparticle synthesis make it a versatile tool for pharmaceutical researchers. While it is classified as a polar solvent, its unique molecular structure allows it to function as an effective medium for substances that are typically soluble in non-polar environments. As the pharmaceutical industry continues to seek greener and more efficient alternatives to traditional solvents, a thorough understanding of the properties and applications of TGME will be invaluable for the development of novel drug delivery systems and formulations.
References
- 1. This compound | C8H18O4 | CID 8190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of nanoparticulate strategies for solubility enhancement of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. solubility experimental methods.pptx [slideshare.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Signaling pathways in cell polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Signaling Pathways in Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Endothelial Cell Orientation and Polarity Are Controlled by Shear Stress and VEGF Through Distinct Signaling Pathways [frontiersin.org]
- 16. biorxiv.org [biorxiv.org]
- 17. mdpi.com [mdpi.com]
Environmental Fate and Biodegradability of Triethylene Glycol Monoethyl Ether (CAS: 112-50-5): A Technical Guide
Introduction
Triethylene glycol monoethyl ether (TGEE), identified by CAS number 112-50-5, is a high-boiling, colorless liquid with a faint odor.[1] It is a member of the glycol ethers chemical group and is valued for its versatile solvent properties, being miscible with water and many organic solvents.[2] This characteristic makes it a widely used component in industrial and commercial applications, including brake and hydraulic fluids, as a coupling reagent, and as a solvent for oils, resins, waxes, and lacquers.[3] Given its widespread use, a thorough understanding of its environmental fate—how it moves and what it becomes in the environment—and its biodegradability is crucial for researchers, scientists, and drug development professionals to conduct comprehensive environmental risk assessments. This document provides an in-depth technical overview of TGEE's behavior in the environment, supported by quantitative data and experimental methodologies.
Physicochemical Properties and Environmental Distribution
The environmental distribution of a chemical is largely governed by its physical and chemical properties. TGEE's high water solubility and low vapor pressure indicate that if released into the environment, it will predominantly partition to the water and soil compartments rather than volatilizing into the atmosphere.[4] Its low octanol-water partition coefficient (log Kow) suggests it has a low affinity for fatty tissues in organisms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 112-50-5 | [5][6] |
| Molecular Formula | C₈H₁₈O₄ | [1][6] |
| Molar Mass | 178.23 g/mol | [6] |
| Physical State | Colorless, hygroscopic liquid | [1][6] |
| Boiling Point | ~255-256 °C | [1][2] |
| Vapor Pressure | 0.3 Pa at 20 °C | [1] |
| Water Solubility | Miscible / Very Good | [1][5] |
| log Kow (Octanol-Water Partition Coefficient) | -2.79 (calculated) to +0.51 (for category) | [1][5] |
Environmental Fate and Degradation
The persistence of TGEE in the environment is limited by several abiotic and biotic degradation processes. The primary route of removal is biodegradation.
-
Hydrolysis: The ether linkages in TGEE are generally stable to hydrolysis under typical environmental conditions of neutral pH and ambient temperature.[5][7][8] Therefore, hydrolysis is not considered a significant environmental fate process.[9]
-
Photodegradation: In the atmosphere, high-boiling glycol ethers like TGEE are expected to undergo rapid degradation through reactions with photochemically-produced hydroxyl radicals.[5][7] The estimated atmospheric half-life for this process is very short, in the range of 2.4 to 2.5 hours.[5][7] However, TGEE is not expected to undergo direct photolysis in water, as it does not contain functional groups that absorb sunlight at wavelengths greater than 290 nm.[9]
-
Aerobic Biodegradation: TGEE is considered to be readily biodegradable.[5][7] Studies based on OECD guidelines show that glycol ethers undergo significant biodegradation, with removal rates typically ranging from 47% to 92% over 8 to 21 days.[5][7] This rapid mineralization is the most significant process for its removal from water and soil environments.
-
Anaerobic Biodegradation: While specific data for TGEE is limited, studies on related polyethylene glycols (PEGs) have demonstrated that they can be biodegraded under anaerobic conditions by sludge microbes.[10] This suggests that TGEE may also be degraded in anoxic environments, such as sediments or some wastewater treatment stages, although potentially at a slower rate than aerobic degradation.[11][12]
Table 2: Summary of Environmental Fate and Degradation Data
| Parameter | Finding | Reference(s) |
| Atmospheric Photodegradation Half-Life | Estimated at 2.4 - 2.5 hours (for category) | [5][7] |
| Hydrolysis | Considered stable; not a significant fate process | [5][7][8] |
| Aerobic Biodegradation | Readily biodegradable; 47-92% removal in 8-21 days (for category) | [5][7] |
| Bioaccumulation Potential | Low | [5][6][13] |
TGEE has a low potential for bioaccumulation in aquatic organisms.[5][7] This is supported by its low log Kow value and an estimated bioconcentration factor (BCF) of 3 in fish.[5][6] According to standard classification schemes, this BCF value suggests that the potential for bioconcentration is low.[6] The GESAMP hazard profile also rates its bioaccumulation potential as zero.[13]
Experimental Protocols
The assessment of biodegradability and environmental concentration relies on standardized and validated methods.
The OECD 301F guideline is a robust method for determining the ready biodegradability of a chemical substance by measuring oxygen consumption.[14]
-
Principle: A known concentration of the test substance is incubated in a mineral medium inoculated with a mixed population of microorganisms from activated sludge. The consumption of oxygen is measured over 28 days in a closed respirometer and is compared to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window.[14][15]
-
Inoculum: Microorganisms are typically sourced from the activated sludge of a domestic wastewater treatment plant.[15]
-
Test Medium and Conditions: The test is performed in a mineral salts medium, ensuring that carbon is the sole limiting nutrient. Incubation occurs at a constant temperature (22 ± 2°C) in the dark to prevent photodegradation and algal growth.[16]
-
Apparatus: A manometric respirometer that can measure the cumulative oxygen uptake.
-
Procedure:
-
The test substance (TGEE), mineral medium, and inoculum are added to the test vessels.
-
Control vessels are prepared, including blanks (inoculum only), a reference substance control (e.g., sodium benzoate) to check the viability of the inoculum, and a toxicity control (test substance + reference substance) to check for inhibitory effects.[15]
-
The vessels are sealed and incubated for 28 days.
-
Oxygen consumption is recorded at regular intervals.
-
-
Data Analysis: The percentage of biodegradation is calculated as: % Degradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100
Gas chromatography/mass spectrometry (GC/MS) is a highly selective and sensitive technique for quantifying organic compounds like TGEE in environmental matrices.[17]
-
Principle: TGEE is extracted from a water sample, concentrated, and then separated and identified using GC/MS.
-
Procedure:
-
Sample Preparation: A water sample is collected and filtered to remove particulate matter.[18]
-
Extraction: The filtered water is passed through a solid-phase extraction (SPE) cartridge containing a resin like polystyrene-divinylbenzene. TGEE adsorbs to the resin.[18]
-
Elution: The cartridge is dried, and the sorbed TGEE is eluted with an appropriate organic solvent (e.g., dichloromethane-diethyl ether).[18]
-
Concentration: The eluate is concentrated to a small volume to increase the analytical sensitivity.
-
Analysis: The concentrated extract is injected into a capillary-column gas chromatograph coupled with a mass spectrometer (GC/MS) for separation, identification, and quantification.[18][19]
-
Visualizations of Key Processes
The following diagram illustrates the logical relationships governing the fate of TGEE upon release into the environment.
Caption: Logical flow of TGEE's environmental fate and transport.
This diagram outlines the key steps in the OECD 301F experimental protocol.
Caption: Experimental workflow for the OECD 301F biodegradability test.
Conclusion
This compound is a chemical that is not expected to persist in the environment. Its physicochemical properties—high water solubility and low vapor pressure—cause it to reside primarily in aquatic and soil compartments upon release. Abiotic degradation via atmospheric photolysis is rapid, while hydrolysis is negligible. The most significant environmental fate process is rapid aerobic biodegradation, leading to its classification as "readily biodegradable". Furthermore, its potential for bioaccumulation in organisms is low. This environmental profile suggests that TGEE is unlikely to persist or bioconcentrate, with biological degradation being its primary and efficient removal mechanism from the environment.
References
- 1. ICSC 0718 - this compound [inchem.org]
- 2. This compound | 112-50-5 [chemicalbook.com]
- 3. archivemarketresearch.com [archivemarketresearch.com]
- 4. Triethylene glycol monomethyl ether | C7H16O4 | CID 8178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound | C8H18O4 | CID 8190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Triethylene glycol monobutyl ether | C10H22O4 | CID 8923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradation of Monoethanolamine, Ethylene Glycol and Triethylene Glycol in Laboratory Bioreactors | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 15. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 16. contractlaboratory.com [contractlaboratory.com]
- 17. env.go.jp [env.go.jp]
- 18. pubs.usgs.gov [pubs.usgs.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Application Notes and Protocols: Triethylene Glycol Monoethyl Ether in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol monoethyl ether (TGMEE) is a versatile and highly effective medium for the synthesis of a variety of nanoparticles. Its multifunctional nature as a high-boiling point solvent, reducing agent, and capping agent simplifies synthesis protocols and provides excellent control over the final nanoparticle characteristics. The ethylene glycol units within the TGMEE structure impart hydrophilicity and biocompatibility to the synthesized nanoparticles, a critical feature for biomedical applications such as drug delivery, bioimaging, and diagnostics. This document provides detailed application notes and experimental protocols for the use of TGMEE in nanoparticle synthesis.
Multifunctional Role of this compound
TGMEE's utility in nanoparticle synthesis is attributed to its ability to perform several key functions, often simultaneously:
-
High-Boiling Point Solvent: With a boiling point of approximately 246.7°C, TGMEE is an excellent solvent for syntheses requiring high temperatures to facilitate the formation of crystalline nanoparticles. This allows for a broad range of reaction temperatures, enabling precise control over the kinetics of nanoparticle nucleation and growth.
-
Reducing Agent: As a polyol, TGMEE can act as a reducing agent for various metal precursors. In the polyol synthesis method, the hydroxyl groups of the glycol are oxidized at elevated temperatures, leading to the reduction of metal ions to their zero-valent state, which then nucleate to form nanoparticles.[1] The reducing potential of TGMEE can be modulated by adjusting the reaction temperature and pH.
-
Capping and Stabilizing Agent: TGMEE molecules can adsorb onto the surface of newly formed nanoparticles, providing a protective layer that prevents aggregation and enhances colloidal stability. This surface modification also imparts a hydrophilic character to the nanoparticles, which is crucial for their applications in biological systems as it can reduce non-specific protein adsorption and prolong circulation times.
Data Presentation: Influence of Synthesis Parameters
The precise control over nanoparticle size, shape, and stability is paramount for their application. The following tables summarize the expected influence of key reaction parameters on the characteristics of nanoparticles synthesized using TGMEE.
| Parameter | Influence on Nanoparticle Characteristics |
| Reaction Temperature | Higher temperatures generally lead to faster reaction kinetics, which can result in smaller, more uniform nanoparticles. However, excessively high temperatures may lead to aggregation. |
| Precursor Concentration | A higher concentration of the metal precursor can lead to the formation of a larger number of nuclei, resulting in smaller nanoparticles. Conversely, a lower precursor concentration may favor the growth of existing nuclei, leading to larger nanoparticles. |
| Reaction Time | Longer reaction times typically allow for more complete precursor conversion and can lead to the growth of larger nanoparticles. |
| Stirring Rate | Vigorous stirring ensures homogeneous mixing of reactants and uniform temperature distribution, which is crucial for producing monodisperse nanoparticles. |
| Property | Typical Values and Characterization |
| Size and Morphology | Typically spherical, with sizes ranging from a few nanometers to over 100 nm, depending on the synthesis conditions. Characterized by Transmission Electron Microscopy (TEM). |
| Polydispersity Index (PDI) | A measure of the size distribution of the nanoparticles. A PDI value below 0.3 is generally considered acceptable for biomedical applications. Measured by Dynamic Light Scattering (DLS). |
| Zeta Potential | Indicates the surface charge of the nanoparticles and is a key factor in their stability in suspension. Nanoparticles with a zeta potential greater than +30 mV or less than -30 mV are generally considered stable. |
| Optical Properties | For plasmonic nanoparticles like gold and silver, the surface plasmon resonance (SPR) peak, measured by UV-Visible Spectroscopy, provides information on their size and shape. |
Experimental Protocols
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of gold nanoparticles where TGMEE acts as the solvent and reducing agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (TGMEE)
-
Ethanol (for washing)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Syringe
-
Centrifuge
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add 20 mL of TGMEE.
-
Heating: Heat the TGMEE to 120°C with vigorous stirring.
-
Precursor Injection: Rapidly inject a solution of HAuCl₄·3H₂O (e.g., 1 mL of a 10 mM aqueous solution) into the hot TGMEE.[2]
-
Reaction: The color of the solution will change from yellow to ruby red, indicating the formation of gold nanoparticles.[2] Maintain the reaction temperature at 120°C for 30-60 minutes to ensure the completion of the reaction and stabilization of the nanoparticles.[2]
-
Cooling: Allow the solution to cool to room temperature.
-
Purification: Purify the resulting AuNPs by repeated centrifugation and resuspension in ethanol or water to remove excess TGMEE and unreacted precursors.[2] For example, centrifuge the solution at 12,000 rpm for 20 minutes, discard the supernatant, and resuspend the nanoparticle pellet in deionized water. Repeat this washing step to ensure high purity.[2]
-
Storage: Store the purified gold nanoparticle suspension at 4°C.
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)
This protocol outlines the synthesis of silver nanoparticles using TGMEE as both the solvent and the primary reducing agent.
Materials:
-
Silver nitrate (AgNO₃)
-
This compound (TGMEE)
-
Polyvinylpyrrolidone (PVP) (optional, as an additional stabilizer)
-
Acetone and Ethanol (for washing)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Syringe or dropping funnel
-
Centrifuge
Procedure:
-
Reaction Setup: Dissolve a specific amount of PVP (e.g., 0.1 g) in 20 mL of TGMEE in a three-neck flask with stirring.
-
Heating: Heat the solution to 160°C under a nitrogen atmosphere.[1]
-
Precursor Preparation: Separately, prepare a solution of AgNO₃ in a small amount of TGMEE.
-
Precursor Addition: Inject the AgNO₃ solution into the hot TGMEE/PVP mixture.
-
Reaction: The solution will turn yellow, then brown, indicating the formation of silver nanoparticles.[1] Maintain the reaction at 160°C for 1-2 hours.[1]
-
Cooling: After the reaction is complete, allow the solution to cool to room temperature.
-
Purification: Purify the AgNPs by adding acetone to precipitate the particles, followed by centrifugation and washing with ethanol.[1]
-
Storage: Resuspend the purified AgNPs in a suitable solvent for storage.
Protocol 3: Synthesis of Iron Oxide Nanoparticles (Fe₃O₄)
This protocol describes a general solvothermal method for synthesizing iron oxide nanoparticles using TGMEE.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
This compound (TGMEE)
-
Ethanol and Deionized water (for washing)
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer with heating plate
-
Centrifuge or magnetic separator
Procedure:
-
Precursor Dissolution: In a beaker, dissolve a specific amount of Iron(III) acetylacetonate in TGMEE with stirring to ensure complete dissolution.
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a desired temperature (e.g., 200-260°C) for a specific duration (e.g., 6-12 hours). The reaction time and temperature will influence the final size of the nanoparticles.
-
Cooling: After the reaction, allow the autoclave to cool down to room temperature.
-
Purification: Collect the black precipitate of iron oxide nanoparticles by magnetic separation or centrifugation. Wash the nanoparticles multiple times with ethanol and deionized water to remove any unreacted precursors and excess TGMEE.
-
Drying: Dry the purified iron oxide nanoparticles under vacuum.
Visualizations
Caption: Workflow for Gold Nanoparticle Synthesis.
Caption: Multifunctional Roles of TGMEE.
Signaling Pathways
Information regarding specific signaling pathways directly influenced by nanoparticles synthesized using this compound is not extensively detailed in the current literature. The biological effects of nanoparticles are complex and depend on their core material, size, shape, and surface chemistry. The TGMEE capping layer is expected to confer a degree of biocompatibility and influence cellular uptake mechanisms. Further research is required to elucidate the precise interactions of TGMEE-coated nanoparticles with cellular signaling cascades. It is hypothesized that the nanoparticle's core material would be the primary determinant of any downstream signaling pathway activation, while the TGMEE coating would modulate the bioavailability and cellular internalization of the nanoparticle.
Conclusion
This compound is a highly effective and versatile medium for the synthesis of a wide array of nanoparticles. Its roles as a solvent, reducing agent, and capping agent allow for the production of stable, well-defined nanoparticles with properties suitable for advanced applications, particularly in the biomedical field. The protocols provided herein offer a foundation for the reproducible synthesis of gold, silver, and iron oxide nanoparticles. Researchers are encouraged to further explore the optimization of these methods to tailor nanoparticle characteristics for their specific applications.
References
Application Notes and Protocols: Triethylene Glycol Monoethyl Ether as a Reducing Agent for Metal Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol monoethyl ether (TGMEE) is a versatile and highly effective reagent in the synthesis of metal nanoparticles. Its utility stems from its multifunctional nature, acting simultaneously as a high-boiling point solvent, a reducing agent, and a stabilizing capping agent. This "polyol" synthesis approach offers a straightforward and reproducible route to fabricating a variety of metal nanoparticles with tunable sizes and morphologies, which is of paramount importance for applications in drug delivery, bioimaging, and diagnostics. The ethylene glycol units within the TGMEE structure impart hydrophilicity and biocompatibility to the resulting nanoparticles, a critical feature for their use in biological systems. At elevated temperatures, the hydroxyl groups of TGMEE are oxidized, leading to the reduction of metal salt precursors to their zero-valent state, which subsequently nucleate and grow into nanoparticles. This document provides detailed protocols and quantitative data for the synthesis of gold and silver nanoparticles using TGMEE.
Data Presentation
The following tables summarize key experimental parameters and the resulting characteristics of metal nanoparticles synthesized using this compound (TGMEE) and related glycols.
Table 1: Synthesis of Gold Nanoparticles (AuNPs)
| Metal Precursor | Precursor Conc. | TGMEE Volume | Reaction Temp. (°C) | Reaction Time (min) | Observations | Resulting Nanoparticle Characteristics | Reference |
| HAuCl₄·3H₂O | 10 mM (1 mL aq.) | 20 mL | 120 | 30-60 | Color change from yellow to ruby red. | Stable, biocompatible AuNPs. |
Table 2: Synthesis of Silver Nanoparticles (AgNPs)
| Metal Precursor | Stabilizer (optional) | TGMEE Volume | Reaction Temp. (°C) | Reaction Time (hr) | Observations | Resulting Nanoparticle Characteristics | Reference |
| AgNO₃ | Polyvinylpyrrolidone (PVP) | 20 mL | 160 | 1-2 | --- | Stable, well-defined AgNPs. |
Experimental Protocols
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)
This protocol describes a method for synthesizing gold nanoparticles where TGMEE serves as the solvent, reducing agent, and capping agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (TGMEE)
-
Deionized water
-
Ethanol (for washing)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Syringe
-
Centrifuge
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add 20 mL of TGMEE.
-
Heating: Heat the TGMEE to 120°C with vigorous stirring.
-
Precursor Injection: Rapidly inject 1 mL of a 10 mM aqueous solution of HAuCl₄·3H₂O into the hot TGMEE.
-
Reaction: Observe the color of the solution, which will change from yellow to ruby red, indicating the formation of gold nanoparticles. Maintain the reaction temperature at 120°C for 30-60 minutes to ensure the completion of the reaction and stabilization of the nanoparticles.
-
Cooling: Allow the solution to cool to room temperature.
-
Purification: Purify the synthesized AuNPs by repeated centrifugation and resuspension in ethanol or deionized water to remove excess TGMEE and unreacted precursors. For example, centrifuge the solution at 12,000 rpm for 20 minutes, discard the supernatant, and resuspend the nanoparticle pellet in deionized water.
-
Storage: Store the purified gold nanoparticle suspension at 4°C.
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)
This protocol details the synthesis of silver nanoparticles using TGMEE as the reducing agent, with the optional use of a stabilizer for enhanced control over size and stability.
Materials:
-
Silver nitrate (AgNO₃)
-
This compound (TGMEE)
-
Polyvinylpyrrolidone (PVP) (optional stabilizer)
-
Acetone (for precipitation)
-
Ethanol (for washing)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Nitrogen inlet
-
Centrifuge
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve a specific amount of PVP (e.g., 0.1 g) in 20 mL of TGMEE with stirring, if a stabilizer is desired.
-
Heating: Heat the solution to 160°C under a nitrogen atmosphere while stirring.
-
Precursor Addition: Once the temperature is stable, introduce the silver nitrate (AgNO₃) precursor into the hot TGMEE solution.
-
Reaction: Maintain the reaction temperature at 160°C for 1-2 hours to ensure the complete reduction of silver ions and the formation of nanoparticles.
-
Cooling: After the reaction is complete, allow the solution to cool to room temperature.
-
Purification: Purify the synthesized silver nanoparticles by adding acetone to the solution to precipitate the nanoparticles. Collect the precipitated nanoparticles by centrifugation.
-
Washing: Wash the nanoparticle pellet multiple times with ethanol and deionized water to remove any unreacted precursors and excess TGMEE.
-
Storage: Resuspend the purified silver nanoparticles in a suitable solvent for storage.
Visualizations
Protocol for the Synthesis of Silver Nanoparticles Using Triethylene Glycol Monoethyl Ether
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of silver nanoparticles (AgNPs) utilizing triethylene glycol monoethyl ether. This method, a variation of the polyol process, offers a robust and straightforward route to produce stable and well-defined AgNPs. In this process, this compound serves multiple roles: as a high-boiling-point solvent, a reducing agent, and a capping agent to stabilize the nanoparticles.[1] The hydroxyl group of the glycol is oxidized at elevated temperatures, leading to the reduction of silver ions (Ag⁺) to zerovalent silver (Ag⁰), which then nucleate and grow into nanoparticles.[1] This method is advantageous for producing biocompatible nanoparticles, a critical aspect for biomedical and drug development applications.
Core Principles and Mechanism
The synthesis is initiated by the reduction of a silver precursor, typically silver nitrate (AgNO₃), in hot this compound. The terminal hydroxyl group of the this compound molecule is oxidized, facilitating the reduction of Ag⁺ ions to Ag⁰ atoms. These newly formed silver atoms then aggregate to form nuclei, which subsequently grow into larger nanoparticles. The this compound molecules, and optionally an additional stabilizer like polyvinylpyrrolidone (PVP), adsorb onto the surface of the growing nanoparticles. This surface coating prevents excessive aggregation and ensures the colloidal stability of the AgNPs.[1]
Experimental Protocols
Materials and Equipment
-
Silver nitrate (AgNO₃)
-
This compound (≥99%)
-
Polyvinylpyrrolidone (PVP, optional stabilizer, MW ≈ 40,000 g/mol )
-
Acetone (for purification)
-
Ethanol (for washing)
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Thermometer or thermocouple
-
Syringe or dropping funnel for injection
-
Centrifuge and centrifuge tubes
-
Nitrogen or Argon gas supply (optional, for inert atmosphere)
Synthesis Procedure
-
Preparation of the Reaction Medium: In a three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve a specific amount of PVP (e.g., 0.1 g) in 20 mL of this compound with stirring.[1][2]
-
Heating: Heat the solution to the desired reaction temperature (e.g., 160 °C) under a nitrogen or argon atmosphere while stirring.[1][2] Maintaining an inert atmosphere can help prevent unwanted oxidation.
-
Preparation of the Silver Precursor Solution: Separately, prepare a solution of AgNO₃ in a small amount of this compound.
-
Injection: Once the reaction medium has reached the target temperature, rapidly inject the AgNO₃ solution into the hot this compound/PVP mixture with vigorous stirring.[2]
-
Reaction and Growth: The solution will typically change color, for instance, to yellow and then to brown, indicating the formation of silver nanoparticles.[2][3] Maintain the reaction temperature for a specified period (e.g., 1-2 hours) to ensure the completion of the reaction and stabilization of the nanoparticles.[2]
-
Cooling: After the reaction is complete, allow the solution to cool to room temperature.[2]
-
Purification: Purify the synthesized silver nanoparticles by adding acetone to the solution to precipitate the particles.[2]
-
Collection and Washing: Collect the precipitated nanoparticles by centrifugation. Discard the supernatant and wash the nanoparticles repeatedly with ethanol to remove any residual reactants.
-
Storage: Resuspend the purified nanoparticles in a suitable solvent, such as ethanol or deionized water, for storage and further use.
Data Presentation
The following tables summarize the influence of key reaction parameters on the characteristics of the synthesized silver nanoparticles. The data is compiled from studies using similar polyol-based synthesis methods.
Table 1: Effect of Reaction Time on Nanoparticle Size
| Reaction Time (hours) | Average Nanoparticle Diameter (nm) | Standard Deviation (nm) |
| 3 | 10.60 | ± 3.75 |
| 6 | 11.23 | ± 7.91 |
| 24 | 15.30 | ± 7.64 |
| 48 | 25.31 | ± 9.44 |
Data adapted from a study using polyethylene glycol, demonstrating the trend of increasing particle size with longer reaction times.[4]
Table 2: Effect of Silver Nitrate Concentration on Nanoparticle Size
| AgNO₃ Concentration (mM) | Average Crystallite Size (nm) |
| 0.5 | 23.87 |
| 0.7 | 24.51 |
| 0.9 | 25.16 |
Data showing that an increase in precursor concentration can lead to larger nanoparticles.[5]
Table 3: Characterization of Silver Nanoparticles
| Characterization Technique | Typical Observation |
| UV-Visible Spectroscopy | Surface Plasmon Resonance (SPR) peak in the range of 400-450 nm.[1][6] |
| Transmission Electron Microscopy (TEM) | Spherical or near-spherical morphology, provides direct visualization of size and shape.[1][6] |
| Dynamic Light Scattering (DLS) | Measurement of hydrodynamic diameter and size distribution. |
| X-ray Diffraction (XRD) | Confirmation of the face-centered cubic (fcc) crystalline structure of silver.[4][7] |
Characterization Protocols
UV-Visible Spectroscopy
-
Purpose: To confirm the formation of silver nanoparticles and obtain information about their size and concentration.
-
Procedure:
-
Dilute a small aliquot of the synthesized silver nanoparticle solution in a suitable solvent (e.g., deionized water or ethanol).
-
Record the UV-Vis absorption spectrum over a wavelength range of 300-700 nm using a spectrophotometer.
-
The presence of a characteristic Surface Plasmon Resonance (SPR) peak between 400 nm and 450 nm confirms the formation of silver nanoparticles.[1][6] The position and shape of the peak can provide qualitative information about the particle size and dispersity.
-
Transmission Electron Microscopy (TEM)
-
Purpose: To directly visualize the size, shape, and morphology of the synthesized silver nanoparticles.
-
Procedure:
-
Place a drop of the diluted nanoparticle solution onto a carbon-coated copper TEM grid.
-
Allow the solvent to evaporate completely.
-
Analyze the grid using a transmission electron microscope to obtain high-resolution images of the nanoparticles.
-
Use image analysis software to measure the diameters of a significant number of particles to determine the average size and size distribution.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No nanoparticle formation (no color change) | Insufficient temperature; inactive reducing agent. | Ensure the reaction temperature reaches and is maintained at the specified value. Check the purity of the this compound.[1] |
| Broad UV-Vis peak or multiple peaks | Wide particle size distribution or aggregation. | Optimize the concentration of the stabilizer (PVP). Ensure rapid and uniform mixing during the injection of the silver precursor.[1] |
| Precipitation of large aggregates | Insufficient stabilization; high precursor concentration. | Increase the amount of PVP. Reduce the concentration of silver nitrate.[1] |
Visualizations
Caption: Experimental workflow for silver nanoparticle synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Green Synthesis of Silver Nanoparticles (AgNPs), Structural Characterization, and their Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Polyethylene Glycol Mediated Silver Nanoparticles by the Green Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ukm.my [ukm.my]
- 7. iris.unina.it [iris.unina.it]
Solvothermal Synthesis of Metal Oxides in Triethylene Glycol Monoethyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solvothermal synthesis of metal oxide nanoparticles using triethylene glycol monoethyl ether (TGMEE). TGMEE serves as a versatile high-boiling point solvent, reducing agent, and capping agent, enabling precise control over the size, morphology, and surface properties of the resulting nanoparticles.
Application Notes
This compound is a poly(ethylene glycol) (PEG) derivative that plays a multifaceted role in the solvothermal synthesis of metal oxides. Its unique properties simplify synthesis procedures and enhance the characteristics of the final nanomaterials, making them suitable for a wide range of applications, including catalysis, bioimaging, and drug delivery.
The primary functions of this compound in this process are:
-
High-Boiling Point Solvent: With a boiling point of approximately 249°C, TGMEE facilitates reactions at elevated temperatures necessary for the formation of highly crystalline metal oxide nanoparticles. This allows for greater control over reaction kinetics and the final crystalline phase of the material.
-
Reducing Agent: In the polyol process, the terminal hydroxyl group of TGMEE can be oxidized at high temperatures. This facilitates the reduction of metal precursors, such as metal salts or acetylacetonates, to a lower oxidation state, which is a crucial step in the nucleation and growth of metal oxide nanoparticles.
-
Capping and Stabilizing Agent: TGMEE molecules can adsorb to the surface of the newly formed nanoparticles. This provides a passivating layer that prevents particle aggregation and enhances colloidal stability. The ether and hydroxyl functionalities can coordinate with the metal centers on the nanoparticle surface, influencing growth patterns and morphology. The resulting PEGylated surface can also improve the biocompatibility of the nanoparticles.
Experimental Protocols
The following are generalized protocols for the solvothermal synthesis of common metal oxide nanoparticles using this compound. These protocols are based on established methods and should be optimized for specific applications.
Protocol 1: Synthesis of Iron Oxide (Fe₂O₃) Nanoparticles
This protocol describes a solvothermal method for synthesizing iron oxide nanoparticles.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
This compound (TGMEE)
-
Ethanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a beaker, dissolve 1 mmol of Iron(III) acetylacetonate in 20 mL of this compound.
-
Use sonication to ensure the precursor is fully dissolved and the solution is homogeneous.
-
Transfer the resulting solution to a 50 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a furnace or oven.
-
Heat the autoclave to 200°C and maintain this temperature for 12 hours.
-
After the reaction is complete, allow the autoclave to cool to room temperature naturally.
-
Collect the black precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Wash the collected nanoparticles repeatedly with ethanol to remove any unreacted precursors and residual solvent. Centrifuge after each washing step.
-
Dry the final product in a vacuum oven at 60°C for 12 hours.
Protocol 2: Synthesis of Titanium Dioxide (TiO₂) Nanoparticles
This protocol outlines a sol-gel based solvothermal synthesis of TiO₂ nanoparticles.
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
This compound (TGMEE)
-
Deionized water
-
Ethanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a flask, mix 10 mL of titanium(IV) isopropoxide with 40 mL of this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture vigorously for 30 minutes to ensure homogeneity.
-
Slowly add a controlled amount of deionized water (e.g., 0.5 mL) to the mixture to initiate hydrolysis. The water-to-alkoxide ratio is a critical parameter for controlling particle size.
-
Transfer the solution to a 100 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 180°C for 8 hours.
-
Allow the autoclave to cool to room temperature.
-
Collect the white precipitate by centrifugation.
-
Wash the nanoparticles thoroughly with ethanol to remove impurities.
-
Dry the synthesized TiO₂ nanoparticles in an oven at 80°C for 12 hours.
Protocol 3: Synthesis of Zinc Oxide (ZnO) Nanoparticles
This protocol describes the synthesis of ZnO nanoparticles using a solvothermal approach.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
This compound (TGMEE)
-
Ethanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Dissolve 0.5 M of zinc acetate dihydrate in 50 mL of this compound in a beaker, heating to 60°C while stirring to form a clear solution.
-
In a separate beaker, dissolve a stoichiometric amount of sodium hydroxide in a minimal amount of ethanol.
-
Add the NaOH solution dropwise to the zinc acetate solution while stirring vigorously. A white precipitate will form.
-
Transfer the suspension to a 100 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat to 160°C for 10 hours.
-
After cooling to room temperature, collect the white ZnO nanoparticles by centrifugation.
-
Wash the product several times with ethanol to remove byproducts and residual solvent.
-
Dry the ZnO nanoparticles at 70°C in an oven.
Data Presentation
The following tables summarize the expected influence of key reaction parameters on the characteristics of the synthesized metal oxide nanoparticles based on general principles of solvothermal synthesis in glycol-based solvents. Specific values will vary depending on the metal oxide system.
Table 1: Influence of Reaction Temperature
| Parameter | Effect on Nanoparticle Characteristics |
| Increasing Temperature | - Increases crystallinity and particle size. - May lead to changes in the crystalline phase. - Can accelerate reaction kinetics, potentially leading to a narrower size distribution up to an optimal point. |
| Decreasing Temperature | - Results in smaller, potentially amorphous or poorly crystalline nanoparticles. - Slower reaction rates may lead to broader size distributions if nucleation and growth are not well-separated. |
Table 2: Influence of Reaction Time
| Parameter | Effect on Nanoparticle Characteristics |
| Increasing Time | - Promotes particle growth and can lead to larger average particle sizes (Ostwald ripening). - Improves crystallinity. |
| Decreasing Time | - Results in smaller, less crystalline nanoparticles. - May not allow for the completion of the reaction. |
Table 3: Influence of Precursor Concentration
| Parameter | Effect on Nanoparticle Characteristics |
| Increasing Concentration | - Can lead to a higher nucleation rate, potentially resulting in smaller initial particle sizes. - At very high concentrations, may lead to increased aggregation and larger final particle sizes. |
| Decreasing Concentration | - Lower nucleation rate can lead to the formation of fewer, larger particles. |
Visualizations
Caption: General experimental workflow for the solvothermal synthesis of metal oxide nanoparticles.
Caption: Logical relationships between key synthesis parameters and resulting nanoparticle properties.
High-Temperature Organic Synthesis in Triethylene Glycol Monoethyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting high-temperature organic synthesis using triethylene glycol monoethyl ether (TEGEE) as a solvent. TEGEE's high boiling point (approximately 256°C), excellent solvency for a wide range of organic compounds, and miscibility with water make it a versatile and effective medium for reactions requiring elevated temperatures. Its use can lead to improved reaction rates, higher yields, and can be a suitable alternative to other high-boiling polar aprotic solvents.
Overview of this compound in High-Temperature Synthesis
This compound is a valuable solvent for various high-temperature organic reactions, including cross-coupling reactions, ether synthesis, and esterifications. Its chemical structure, featuring both ether linkages and a terminal hydroxyl group, allows it to dissolve a broad spectrum of polar and non-polar reagents.[1] The high boiling point of TEGEE enables reactions to be carried out at temperatures that are not accessible with more common laboratory solvents, which can be crucial for overcoming activation energy barriers in challenging transformations.
Key Advantages of TEGEE as a High-Temperature Solvent:
-
High Boiling Point: Allows for a wide operational temperature range, facilitating reactions that require significant thermal energy.
-
Excellent Solvency: Dissolves a wide array of organic and inorganic compounds, promoting homogeneous reaction conditions.
-
Chemical Stability: Generally stable under high-temperature reaction conditions, although the potential for peroxide formation should be considered, especially upon prolonged exposure to air.
-
Miscibility: Miscible with water and many organic solvents, which can simplify work-up procedures.
Application Note: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds, widely used in the synthesis of biaryls, a common motif in pharmaceuticals. The use of glycol ethers, such as TEGEE, as solvents in these reactions can offer significant advantages, including enhanced reaction rates and yields, often under milder conditions than traditional solvents.[2]
Experimental Protocol: Synthesis of a Biaryl via Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a highly efficient Suzuki-Miyaura reaction and is applicable to a TEGEE solvent system.[2]
Materials:
-
Aryl Halide (e.g., 4-bromoanisole)
-
Arylboronic Acid (e.g., phenylboronic acid)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
This compound (TEGEE), anhydrous
-
Toluene
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 10 mL of anhydrous this compound.
-
Reaction: Heat the reaction mixture to 120°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of deionized water and 20 mL of toluene to the flask.
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Quantitative Data for Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 120 | 1.5 | >95 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 120 | 1 | >98 |
| 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 120 | 2 | >90 |
Note: Yields are highly substrate-dependent and the provided data is illustrative based on similar systems.[2]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling in TEGEE.
Application Note: Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers, which are important structural motifs in many natural products and pharmaceuticals. These reactions often require high temperatures, making TEGEE an excellent solvent choice.[3][4]
Experimental Protocol: Synthesis of a Diaryl Ether via Ullmann Condensation
This is a general protocol that can be adapted for various substrates.
Materials:
-
Aryl Halide (e.g., 4-iodotoluene)
-
Phenol (e.g., phenol)
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
This compound (TEGEE), anhydrous
-
Toluene
-
1 M Aqueous Hydrochloric Acid (HCl)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the aryl halide (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add 5 mL of anhydrous TEGEE via syringe.
-
Reaction: Heat the reaction mixture to 180-200°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction to room temperature.
-
Add 20 mL of toluene and 20 mL of 1 M HCl.
-
Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography.
Quantitative Data for Ullmann Condensation
| Aryl Halide | Phenol | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenol | CuI | K₂CO₃ | 190 | 24 | 75-85 |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenol | CuI | Cs₂CO₃ | 180 | 18 | 80-90 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Logical Relationship: Ullmann Condensation
Caption: Key components for the Ullmann condensation reaction.
Application Note: High-Temperature Fischer Esterification
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, can be slow for sterically hindered substrates. High temperatures can accelerate these reactions, and TEGEE can serve as a suitable solvent.[5] The terminal hydroxyl group of TEGEE itself can participate in esterification, so it is primarily used as a solvent when reacting a carboxylic acid with another, more reactive or valuable alcohol.
Experimental Protocol: Esterification of a Sterically Hindered Carboxylic Acid
Materials:
-
Sterically Hindered Carboxylic Acid (e.g., 2,4,6-trimethylbenzoic acid)
-
Alcohol (e.g., benzyl alcohol)
-
Sulfuric Acid (H₂SO₄), concentrated
-
This compound (TEGEE)
-
Diethyl Ether
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a Dean-Stark trap and reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add the sterically hindered carboxylic acid (1.0 mmol), the alcohol (1.5 mmol), and 10 mL of TEGEE.
-
Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 150-170°C). If water is expected to be a significant issue, a Dean-Stark trap can be used to remove it azeotropically with a co-solvent like toluene, although at these temperatures, water will likely be driven off.
-
Work-up:
-
Cool the reaction mixture.
-
Pour the mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Wash with water and then brine.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
-
Purification: Filter and evaporate the solvent to yield the crude ester. Purify by column chromatography or distillation.
Quantitative Data for High-Temperature Esterification
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 2,4,6-Trimethylbenzoic Acid | Benzyl Alcohol | H₂SO₄ | 160 | 8 | 60-70 |
| Adamantanecarboxylic Acid | 1-Octanol | H₂SO₄ | 170 | 12 | 70-80 |
Note: Yields are estimates and will depend on the specific substrates and reaction optimization.
Experimental Workflow: High-Temperature Esterification
Caption: Workflow for high-temperature Fischer esterification in TEGEE.
References
Application Notes and Protocols: The Role of Triethylene Glycol Monoethyl Ether in Brake Fluid Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triethylene glycol monoethyl ether (TEGMEE) in the formulation of automotive brake fluids. This document outlines the function of TEGMEE, its impact on key performance characteristics, and detailed protocols for evaluating brake fluid formulations containing this essential component.
Introduction to this compound in Brake Fluids
This compound (CAS No. 112-50-5) is a high-boiling point, hygroscopic glycol ether widely used as a solvent and viscosity modifier in glycol-ether-based brake fluids (DOT 3, DOT 4, and DOT 5.1).[1] Its chemical structure and properties make it a critical component for ensuring the safety and reliability of modern automotive braking systems.
Key Functions of this compound:
-
Solvent: TEGMEE serves as an excellent solvent for other components of the brake fluid formulation, including other glycol ethers, borate esters, corrosion inhibitors, and antioxidants.[2] This ensures a stable, homogeneous fluid.
-
Boiling Point Elevation: With a boiling point of approximately 256°C, TEGMEE contributes to the high dry and wet equilibrium reflux boiling points (ERBP) of the brake fluid, which is crucial for preventing vapor lock at the high temperatures generated during braking.[1][3]
-
Viscosity Control: TEGMEE helps to maintain the required viscosity of the brake fluid over a wide range of operating temperatures, from the cold of winter to the heat of a high-performance braking event.[1] This is critical for the proper functioning of anti-lock braking systems (ABS) and electronic stability programs (ESP).[1]
-
Hygroscopicity: Like other glycol ethers, TEGMEE is hygroscopic, meaning it absorbs moisture from the atmosphere.[1] This property is intentional in DOT 3, 4, and 5.1 brake fluids, as it prevents the accumulation of free water in the braking system, which could lead to corrosion and a dangerous drop in boiling point.[4]
-
Lubricity: TEGMEE provides some lubricity to the moving parts of the brake system, such as the pistons and seals in the master cylinder and calipers.
Impact on Brake Fluid Performance: Data Overview
The concentration of this compound in a brake fluid formulation is carefully balanced to achieve the desired performance characteristics as specified by standards such as the U.S. Department of Transportation (DOT), the Society of Automotive Engineers (SAE), and the International Organization for Standardization (ISO).[1] While specific formulation details are often proprietary, the following tables illustrate the typical impact of glycol ether composition on key brake fluid properties.
Table 1: Representative Formulations of DOT 3 and DOT 4 Brake Fluids
| Component | Function | Typical Concentration (wt%) in DOT 3 | Typical Concentration (wt%) in DOT 4 |
| This compound | Solvent, Boiling Point Elevator, Viscosity Modifier | 10 - 40 | 15 - 50 |
| Diethylene Glycol | Solvent, Hygroscopic Agent | 20 - 50 | 10 - 30 |
| Polyethylene Glycol Monomethyl Ether | Lubricant, Viscosity Modifier | 5 - 20 | 5 - 20 |
| Borate Esters | Wet Boiling Point Elevator | Not typically present | 15 - 30 |
| Corrosion Inhibitors & Antioxidants | System Protection | 1 - 5 | 1 - 5 |
Note: These are illustrative ranges. Actual concentrations in commercial products may vary.
Table 2: Effect of Glycol Ether Composition on Key Brake Fluid Properties
| Property | Test Method | Typical Value for DOT 3 Fluid | Typical Value for DOT 4 Fluid | Influence of Higher TEGMEE Concentration |
| Dry Equilibrium Reflux Boiling Point (ERBP) | ASTM D1120 | ≥ 205°C | ≥ 230°C | Increases |
| Wet Equilibrium Reflux Boiling Point (ERBP) | ASTM D1120 | ≥ 140°C | ≥ 155°C | Can be optimized with borate esters |
| Kinematic Viscosity @ -40°C | FMVSS 116 | ≤ 1500 mm²/s | ≤ 1800 mm²/s | Generally decreases, improving low-temp performance |
| Kinematic Viscosity @ 100°C | FMVSS 116 | ≥ 1.5 mm²/s | ≥ 1.5 mm²/s | Maintained within specification |
| pH Value | FMVSS 116 | 7.0 - 11.5 | 7.0 - 11.5 | Stable within this range with appropriate inhibitors |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of brake fluid formulations containing this compound. These protocols are based on established industry standards.
Determination of Equilibrium Reflux Boiling Point (ERBP)
This protocol is adapted from the ASTM D1120 standard test method .[5][6][7][8]
Objective: To determine the temperature at which the brake fluid boils under equilibrium conditions at atmospheric pressure. This is a critical safety parameter to prevent vapor lock.
Apparatus:
-
100-mL round-bottom, short-neck, heat-resistant glass flask
-
Water-cooled, reflux, glass-tube condenser
-
Boiling stones (silicon carbide, grit No. 8)
-
Calibrated partial immersion thermometer or thermocouple
-
Electric heating mantle
Procedure:
-
Sample Preparation: Place 60 mL of the brake fluid formulation into the 100-mL flask.
-
Apparatus Assembly: Add a few boiling stones to the flask. Position the thermometer or thermocouple so that the sensing tip is immersed in the liquid, approximately 6.5 mm from the bottom of the flask. Connect the flask to the reflux condenser.
-
Heating: Apply heat to the flask using the electric heating mantle. Adjust the heating rate so that the fluid begins to boil and a steady reflux is established.
-
Equilibrium: Allow the fluid to reflux for at least 10 minutes to ensure equilibrium is reached.
-
Temperature Measurement: Record the temperature of the boiling liquid to the nearest 0.5°C. This is the observed boiling point.
-
Barometric Correction: Correct the observed boiling point for any deviation from standard atmospheric pressure (101.3 kPa).
-
Wet ERBP: To determine the wet ERBP, the brake fluid is first humidified to a specific water content (typically 3.7% by volume) before conducting the boiling point test as described above.
Kinematic Viscosity Measurement
This protocol is based on the procedures outlined in FMVSS 116 .[9]
Objective: To determine the kinematic viscosity of the brake fluid at both low (-40°C) and high (100°C) temperatures. This ensures the fluid flows correctly under all operating conditions.
Apparatus:
-
Calibrated glass capillary viscometers (e.g., Cannon-Fenske or Ubbelohde type)
-
Constant temperature baths capable of maintaining -40°C ± 0.2°C and 100°C ± 0.1°C
-
Stopwatch accurate to 0.1 seconds
Procedure:
-
Temperature Equilibration: Place the viscometer containing the brake fluid sample into the constant temperature bath. Allow at least 30 minutes for the sample to reach the test temperature.
-
Flow Time Measurement: Using suction, draw the brake fluid up through the capillary of the viscometer to a point above the upper timing mark. Release the suction and allow the fluid to flow back down.
-
Timing: Start the stopwatch as the meniscus of the fluid passes the upper timing mark and stop it as it passes the lower timing mark.
-
Repeatability: Repeat the measurement at least twice. The flow times should agree within the specified tolerance for the viscometer.
-
Calculation: Calculate the kinematic viscosity by multiplying the average flow time by the calibration constant of the viscometer.
Corrosion Testing
This protocol is a simplified representation of the corrosion test described in FMVSS 116 .
Objective: To evaluate the corrosive effect of the brake fluid on the various metals found in a braking system.
Apparatus:
-
Glass jars with lids
-
Metal test strips (e.g., tinned iron, steel, aluminum, cast iron, brass, copper)
-
Oven capable of maintaining 100°C ± 2°C
-
Analytical balance
Procedure:
-
Metal Strip Preparation: Clean and polish the metal test strips according to the standard procedure. Weigh each strip to the nearest 0.1 mg.
-
Assembly: Assemble the metal strips in a specific order, separated by insulating spacers, and place them in a glass jar.
-
Fluid Addition: Add the brake fluid formulation to the jar, ensuring the metal strips are completely submerged. Water is typically added to the fluid to simulate service conditions.
-
Heating: Seal the jar and place it in the oven at 100°C for a specified period (e.g., 120 hours).
-
Evaluation: After the heating period, remove the metal strips, clean them, and reweigh them. The change in weight is used to determine the extent of corrosion. The appearance of the fluid and the metal strips is also evaluated.
Visualization of Workflows
Brake Fluid Formulation and Testing Workflow
The following diagram illustrates the typical workflow for developing and qualifying a new brake fluid formulation containing this compound.
Logical Relationship of TEGMEE Properties to Brake Fluid Performance
This diagram illustrates how the intrinsic properties of this compound contribute to the overall performance of the brake fluid.
References
- 1. Brake fluid - Wikipedia [en.wikipedia.org]
- 2. Brake Fluids – NIPPON NYUKAZAI CO., LTD. [nipponnyukazai.co.jp]
- 3. This compound | C8H18O4 | CID 8190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pp.bme.hu [pp.bme.hu]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. scribd.com [scribd.com]
Application Notes and Protocols: Triethylene Glycol Monoethyl Ether as a Solvent for Electrochemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triethylene glycol monoethyl ether (TGME), also known as ethoxytriglycol, is a high-boiling point, low-volatility solvent with excellent solvating properties for a wide range of substances.[1] Its chemical structure, featuring both ether and hydroxyl functionalities, allows it to dissolve both polar and non-polar compounds, making it a versatile medium for various chemical reactions and applications.[1] In the field of electrochemistry, TGME and its derivatives (such as triethylene glycol dimethyl ether, TREGDME) are gaining attention as components of non-aqueous electrolytes for applications including lithium-ion batteries and electrochemical sensors.[2][3][4][5] Key advantages include a high flash point, which enhances safety compared to volatile carbonate-based electrolytes, and good solubility for lithium salts.[6]
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of TGME is essential for its effective use in electrochemical systems.
| Property | Value | Reference |
| Molecular Formula | C8H18O4 | [1][7] |
| Molecular Weight | 178.26 g/mol | [8] |
| Boiling Point | ~256 °C | [1][8] |
| Melting Point | -18.7 °C | [1][8] |
| Flash Point | 135 °C (open cup) | [9] |
| Density | 1.020 g/cm³ at 20 °C | [8] |
| Viscosity | 7.80 cP at 20 °C | [7] |
| Solubility | Miscible with water and many organic solvents. |
Applications in Electrochemistry
The primary application of triethylene glycol ethers in electrochemistry is as a solvent for electrolytes in energy storage devices, particularly lithium-ion batteries. Glyme-based electrolytes are known for their low volatility and flammability, which is a significant safety advantage.[2] However, they can have issues with poor electrode passivation, which can be mitigated by using additives like lithium nitrate (LiNO₃) to form a stable solid electrolyte interphase (SEI) layer.[2][6]
The following data is for a closely related compound, triethylene glycol dimethyl ether (TREGDME), which shares many properties with TGME and is well-studied in the context of lithium battery electrolytes.
| Parameter | Electrolyte System | Value at 20 °C | Reference |
| Viscosity | TREGDME (solvent only) | 2.3 mPa·s | [3] |
| TREGDME with LiCF₃SO₃ | ~5 mPa·s | [3] | |
| TREGDME with LiCF₃SO₃ and LiNO₃ | 11.7 mPa·s | [3] | |
| Ionic Conductivity | TREGDME with LiCF₃SO₃ | ~0.7 mS/cm | [3] |
| Lithium Transference Number | TREGDME with LiCF₃SO₃ | ~0.45 | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Electrolyte
This protocol describes the preparation of a 1 M lithium salt electrolyte using TGME as the solvent.
Materials:
-
This compound (TGME), anhydrous (<10 ppm water)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade
-
Argon-filled glovebox
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Drying of Components: Dry the LiTFSI salt under vacuum at 100 °C for 24 hours.[6] Ensure the TGME solvent is of high purity with a low water content (<10 ppm), which can be verified by Karl Fischer titration.[6]
-
Glovebox Environment: Perform all subsequent steps inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm to prevent contamination.
-
Salt Dissolution: a. Measure the required mass of LiTFSI to prepare a 1 M solution in the desired volume of TGME. b. In a volumetric flask, add the LiTFSI salt. c. Slowly add the TGME solvent to the flask while stirring with a magnetic stir bar. d. Continue stirring until the salt is completely dissolved. This may take several hours.
-
Storage: Store the prepared electrolyte in a sealed container inside the glovebox.
Protocol 2: Electrochemical Stability Window Measurement using Cyclic Voltammetry
This protocol outlines the procedure for determining the electrochemical stability window (ESW) of the prepared TGME-based electrolyte. The ESW defines the potential range within which the electrolyte is stable and does not undergo significant oxidation or reduction.
Materials:
-
Prepared 1 M LiTFSI in TGME electrolyte
-
Three-electrode electrochemical cell (e.g., a T-type cell)[6]
-
Working electrode (e.g., glassy carbon or platinum)
-
Counter electrode (e.g., lithium metal foil)
-
Reference electrode (e.g., lithium metal foil)
-
Potentiostat/Galvanostat
-
Argon-filled glovebox
Procedure:
-
Cell Assembly: a. Inside an argon-filled glovebox, assemble the three-electrode cell. b. Place the working, counter, and reference electrodes in the cell holder. c. Add a separator (e.g., glass fiber) between the working and counter/reference electrodes.[6] d. Soak the separator with a few drops of the prepared TGME-based electrolyte.[6] e. Seal the cell to ensure an inert atmosphere.
-
Cyclic Voltammetry (CV) Measurement: a. Connect the assembled cell to the potentiostat. b. Set the CV parameters:
- Scan Range: A wide potential range, for example, from 0 V to 5 V vs. Li/Li⁺.
- Scan Rate: A slow scan rate, typically 1-10 mV/s, is used to observe the onset of electrolyte decomposition.
- Number of Cycles: 1-3 cycles are usually sufficient. c. Run the CV scan.
-
Data Analysis: a. Plot the resulting current vs. potential graph. b. Determine the anodic and cathodic limits by identifying the potentials at which a significant increase in current is observed, indicating electrolyte oxidation and reduction, respectively. This range defines the electrochemical stability window.
Safety Considerations
-
This compound is considered to have low acute toxicity but can cause skin and eye irritation.[1] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
The substance can presumably form explosive peroxides upon prolonged exposure to air.[1][9] It is advisable to check for peroxides before distillation or heating.[1]
-
Store TGME separated from strong oxidants.[9]
-
Handle lithium metal with extreme care inside a glovebox, as it is highly reactive with moisture and air.
Conclusion
This compound and its derivatives are promising solvents for developing safer, less flammable electrolytes for electrochemical applications. Their favorable physicochemical properties, including high boiling points and good solvating power, make them a viable alternative to conventional carbonate-based solvents. Proper handling, purification, and the use of additives are crucial for optimizing their performance and ensuring the long-term stability of electrochemical devices. The protocols provided here offer a foundational methodology for researchers to explore the potential of TGME-based electrolytes in their work.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Item - Relevant Features of a Triethylene Glycol Dimethyl Ether-Based Electrolyte for Application in Lithium Battery - American Chemical Society - Figshare [acs.figshare.com]
- 5. Relevant Features of a Triethylene Glycol Dimethyl Ether-Based Electrolyte for Application in Lithium Battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. This compound | C8H18O4 | CID 8190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. ICSC 0718 - this compound [inchem.org]
Application Notes and Protocols for Enzymatic Reactions in Triethylene Glycol Monoethyl Ether (TGME) Medium
Audience: Researchers, scientists, and drug development professionals.
Note on Current Research: As of late 2025, publicly available research detailing enzymatic reactions specifically within a triethylene glycol monoethyl ether (TGME) medium is limited. The following application notes and protocols are based on established principles of non-aqueous enzymology and data from reactions in structurally similar glycol ether solvents. These guidelines provide a robust starting point for developing and optimizing enzymatic reactions in TGME. The provided quantitative data is illustrative and serves as a template for experimental data logging and analysis.
Introduction to Enzymatic Reactions in Glycol Ethers
This compound (TGME) is a polar, water-miscible organic solvent with a low volatility, making it a potentially suitable medium for various biocatalytic applications.[1] Enzymatic catalysis in non-aqueous or low-water media offers several advantages, including increased solubility of non-polar substrates, suppression of water-dependent side reactions, and the potential for novel enzyme activities and selectivities.[1][2] Lipases, such as Candida antarctica Lipase B (CALB), are particularly robust enzymes known for their stability and activity in organic solvents and are frequently used for reactions like esterification and transesterification.[3][4][5]
The protocols outlined below focus on the use of immobilized CALB for a model transesterification reaction in a TGME medium. Immobilization of the enzyme is a common strategy to enhance stability and facilitate recovery and reuse.[5]
Data Presentation: Illustrative Quantitative Data
The following tables present illustrative data for a model transesterification reaction between a generic carboxylic acid and an alcohol, catalyzed by immobilized CALB in TGME. These tables are intended to serve as a template for recording and presenting experimental results.
Table 1: Effect of Temperature on Reaction Conversion
| Temperature (°C) | Reaction Time (h) | Substrate Conversion (%) |
| 40 | 24 | 65 |
| 50 | 24 | 85 |
| 60 | 24 | 92 |
| 70 | 24 | 78 (enzyme denaturation observed) |
Table 2: Effect of Enzyme Loading on Initial Reaction Rate
| Enzyme Loading (mg/mL) | Initial Rate (mM/h) |
| 5 | 1.2 |
| 10 | 2.5 |
| 15 | 3.6 |
| 20 | 3.8 |
Table 3: Enzyme Reusability and Activity Retention
| Reuse Cycle | Relative Activity (%) |
| 1 | 100 |
| 2 | 98 |
| 3 | 95 |
| 4 | 91 |
| 5 | 85 |
Experimental Protocols
Materials and Reagents
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
This compound (TGME), anhydrous
-
Substrate 1: Carboxylic Acid (e.g., Lauric Acid)
-
Substrate 2: Alcohol (e.g., 1-Octanol)
-
Internal Standard for chromatography (e.g., Dodecane)
-
Hexane, analytical grade
-
Molecular sieves (3Å), activated
Protocol for a Model Transesterification Reaction
This protocol describes a typical procedure for the lipase-catalyzed synthesis of an ester in TGME.
1. Solvent and Substrate Preparation:
- Dry the TGME over activated molecular sieves for at least 24 hours to reduce the water content.
- Prepare a stock solution of the carboxylic acid and alcohol in the dried TGME at the desired molar ratio (e.g., 1:1).
- Add an internal standard to the substrate solution for chromatographic analysis.
2. Enzymatic Reaction Setup:
- In a sealed reaction vessel (e.g., a 20 mL screw-cap vial), add the desired amount of immobilized CALB (e.g., 10 mg/mL).
- Add the substrate solution to the reaction vessel.
- Place the vessel in an incubator shaker set to the desired temperature (e.g., 60°C) and agitation speed (e.g., 200 rpm).
3. Reaction Monitoring:
- At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
- Dilute the aliquot with a suitable solvent (e.g., hexane) to stop the reaction and prepare it for analysis.
- Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of substrates and product.
4. Data Analysis:
- Calculate the substrate conversion and product yield based on the chromatographic data, using the internal standard for quantification.
- Determine the initial reaction rate from the linear portion of the product formation curve over time.
Protocol for Enzyme Reusability Study
1. Enzyme Recovery:
- After the first reaction cycle is complete, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation.
- Wash the recovered enzyme with fresh, dry TGME or a non-polar solvent like hexane to remove any adsorbed substrates and products.
- Dry the enzyme beads under vacuum.
2. Subsequent Reaction Cycles:
- Add the washed and dried enzyme to a fresh substrate solution.
- Repeat the reaction, monitoring, and analysis as described in section 3.2.
- Calculate the relative activity for each cycle by comparing the initial reaction rate to that of the first cycle.
Visualizations
The following diagrams illustrate the experimental workflow and a common mechanistic model for lipase-catalyzed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immobilized Candida antarctica lipase B as an sn-1,3 regiospecific biocatalyst for the interesterification of triacylglycerols with fatty acid ethyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Triethylene Glycol Monoethyl Ether as a Dispersant for Carbon Nanomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective dispersion of carbon nanomaterials (CNMs), such as carbon nanotubes (CNTs) and graphene, is a critical prerequisite for their successful application in various fields, including drug delivery, bioimaging, and tissue engineering. Agglomeration of these nanomaterials due to strong van der Waals forces can significantly hinder their performance and introduce toxicity. The choice of an appropriate dispersing agent is therefore paramount. Triethylene glycol monoethyl ether (TGME), a biocompatible solvent with low toxicity, presents a promising option for the dispersion of carbon nanomaterials, particularly in biomedical applications. This document provides detailed application notes and an experimental protocol for the use of TGME as a dispersant for carbon nanomaterials.
Properties of this compound (TGME)
TGME, also known as ethyltriglycol, is a high-boiling, water-miscible organic solvent. Its molecular structure, featuring both a hydrophilic ethylene glycol chain and a hydrophobic ethyl group, imparts amphiphilic properties that can be advantageous for interacting with the hydrophobic surfaces of carbon nanomaterials while maintaining dispersibility in aqueous or polar environments. Studies on similar ethylene glycol derivatives have shown that they can aggregate around carbon nanotubes, suggesting a potential mechanism for dispersion.[1][2] Furthermore, the low toxicity profile of TGME makes it a suitable candidate for formulations intended for biological applications.[3]
Application in Carbon Nanomaterial Dispersion
While specific literature on the use of pure TGME for the dispersion of carbon nanomaterials for drug delivery is limited, its properties and the known behavior of other ethylene glycol ethers suggest its potential as an effective dispersing agent.[4][5] It can serve as a non-covalent functionalization agent, preserving the intrinsic properties of the carbon nanomaterials, which is often desirable in drug delivery systems where the material's surface may be further functionalized with targeting ligands or loaded with therapeutic agents.
Experimental Protocol: Dispersion of Multi-Walled Carbon Nanotubes (MWCNTs) using TGME
This protocol is an adapted procedure based on general methods for dispersing CNTs in organic solvents. Researchers should optimize the parameters based on their specific carbon nanomaterial and intended application.
Materials:
-
Multi-walled carbon nanotubes (MWCNTs)
-
This compound (TGME), analytical grade
-
Ethanol or acetone (for cleaning)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Glass vials
Equipment:
-
Analytical balance
-
Probe sonicator or ultrasonic bath
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Preparation of MWCNT-TGME Mixture:
-
Weigh a desired amount of MWCNTs (e.g., 1 mg) and transfer it to a microcentrifuge tube or glass vial.
-
Add a specific volume of TGME to achieve the desired concentration (e.g., 1 mL for a 1 mg/mL initial concentration).
-
-
Sonication:
-
Place the vial containing the MWCNT-TGME mixture in an ultrasonic bath or use a probe sonicator.
-
Sonicate the mixture for a specified duration. For an ultrasonic bath, 1-3 hours is a typical starting point. For a probe sonicator, shorter durations with pulsed cycles (e.g., 30 minutes with 10 seconds on, 5 seconds off) are recommended to prevent overheating and damage to the CNTs.
-
-
Centrifugation:
-
After sonication, centrifuge the dispersion at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 30-60 minutes). This step is crucial to remove large agglomerates and catalyst impurities.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the well-dispersed MWCNTs. The supernatant should appear as a stable, dark, and homogenous dispersion.
-
Characterization of the Dispersion:
-
UV-Vis Spectroscopy:
-
Dilute the supernatant with TGME to an appropriate concentration.
-
Measure the absorbance spectrum in the range of 200-800 nm. A higher and more stable absorbance over time indicates a better dispersion. The Beer-Lambert law can be used for semi-quantitative analysis.[6]
-
-
Transmission Electron Microscopy (TEM):
-
Deposit a drop of the diluted dispersion onto a TEM grid and allow it to dry.
-
Image the grid to visually assess the debundling of individual nanotubes.
-
-
Dynamic Light Scattering (DLS):
-
Use DLS to determine the size distribution of the dispersed CNTs or their small bundles in the solvent.
-
Quantitative Data on Solvent Dispersion Efficacy
| Solvent | Hansen Solubility Parameter (MPa½) | Dispersed MWCNT Concentration (mg/L) | Reference |
| N-Methyl-2-pyrrolidone (NMP) | 22.9 | ~100 | [7] |
| Dichloromethane (DCM) | 20.2 | Good dispersion observed | [7][8] |
| Acetone | 20.0 | Good dispersion observed | [7] |
| Tetrahydrofuran (THF) | 19.4 | Good dispersion observed | [7] |
| Ethanol | 26.5 | Poor dispersion | [7][8] |
| Toluene | 18.2 | Poor dispersion | [7] |
| Water | 47.8 | Very poor dispersion (without surfactants) | [7] |
Note: The effectiveness of dispersion can vary significantly depending on the specific type of carbon nanomaterial, its purity, and the dispersion method used.
Visualizations
Caption: Experimental workflow for the dispersion of carbon nanomaterials using TGME.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ecetoc.org [ecetoc.org]
- 4. How to disperse CNTs | How to Disperse Carbon Nanotubes | Short MWCNTs | Short MWNTS | Graphitized MWCNTs | Graphitized MWNTs [us-nano.com]
- 5. nanorh.com [nanorh.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Formulation of Cleaning Solutions with Triethylene Glycol Monoethyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the formulation and evaluation of cleaning solutions utilizing Triethylene Glycol Monoethyl Ether (TEGEE). TEGEE is a versatile and effective solvent for a wide range of cleaning applications, valued for its excellent solvency, water miscibility, low volatility, and coupling properties.[1][2]
Properties of this compound (TEGEE)
TEGEE's unique combination of a hydroxyl group and ether linkages contributes to its desirable characteristics as a solvent in cleaning formulations.[2] It is a colorless, neutral, and weakly hygroscopic liquid with a mild odor. Key properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 112-50-5 | [2][3] |
| Molecular Formula | C8H18O4 | [3] |
| Molecular Weight | 178.23 g/mol | [3] |
| Boiling Point | 256 °C | [3] |
| Flash Point | 132 °C (closed cup) | [3] |
| Density | 1.020 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.438 | [3] |
| Surface Tension | ~47 mN/m at room temperature (pure) | |
| Solubility | Miscible with water, ethanol, acetone, and most organic solvents.[2] |
Key Performance Attributes in Cleaning Formulations
TEGEE offers several advantages when incorporated into cleaning solutions:
-
Excellent Solvency: TEGEE is highly effective at dissolving a broad range of substances, including oils, greases, resins, waxes, nitrocellulose, and lacquers.[1] This makes it a suitable component for heavy-duty degreasers and multi-purpose cleaners.[1][2]
-
Coupling Agent: It acts as a coupling agent, improving the stability of formulations by ensuring the miscibility of otherwise incompatible ingredients. This enhances product performance and shelf life.
-
Low Volatility: Its low vapor pressure results in a slow evaporation rate, which allows for longer contact time with the soil, leading to more thorough cleaning.[4]
-
Water Solubility: TEGEE is completely miscible with water, which is advantageous for formulating aqueous cleaning solutions.
-
Material Compatibility: It demonstrates good compatibility with a variety of materials, although it is recommended to test for specific applications.[1]
Example Formulations
The following are example formulations for different types of cleaning solutions incorporating TEGEE. These are starting points and may require optimization for specific applications.
Table 2: Example General-Purpose Cleaner Formulation
| Ingredient | Function | Weight % |
| Deionized Water | Solvent | 80.0 - 90.0 |
| This compound (TEGEE) | Solvent & Coupling Agent | 5.0 - 10.0 |
| Nonionic Surfactant (e.g., Alcohol Ethoxylate) | Wetting & Emulsification | 2.0 - 5.0 |
| Chelating Agent (e.g., Tetrasodium EDTA) | Water Softening | 0.5 - 1.0 |
| pH Adjuster (e.g., Monoethanolamine) | pH Control | As needed |
| Fragrance & Dye | Aesthetics | Optional |
Table 3: Example Heavy-Duty Degreaser Formulation
| Ingredient | Function | Weight % |
| Deionized Water | Solvent | 60.0 - 75.0 |
| This compound (TEGEE) | Primary Solvent | 10.0 - 20.0 |
| Anionic Surfactant (e.g., Sodium Dodecylbenzene Sulfonate) | Detergency | 5.0 - 10.0 |
| Builder (e.g., Sodium Metasilicate) | Alkalinity & Soil Suspension | 2.0 - 5.0 |
| Corrosion Inhibitor (e.g., Sodium Tolyltriazole) | Metal Protection | 0.1 - 0.5 |
| pH Adjuster (e.g., Sodium Hydroxide) | pH Control | As needed |
Experimental Protocols
Protocol for Preparation of a General-Purpose Cleaner
This protocol describes the preparation of a 100g batch of the general-purpose cleaner detailed in Table 2.
Materials:
-
Deionized water
-
This compound (TEGEE)
-
Nonionic surfactant (e.g., linear alcohol ethoxylate)
-
Tetrasodium EDTA
-
Monoethanolamine
-
Beaker, magnetic stirrer, and stir bar
-
pH meter
Procedure:
-
Add the deionized water to the beaker.
-
With gentle agitation, add the Tetrasodium EDTA and stir until fully dissolved.
-
Slowly add the TEGEE to the vortex of the stirring water and mix until homogeneous.
-
Add the nonionic surfactant and continue to stir until the solution is clear and uniform.
-
Measure the pH of the solution. If necessary, adjust the pH to the desired range (typically 9-11 for general-purpose cleaners) by adding monoethanolamine dropwise.
-
If desired, add fragrance and dye, and mix until fully incorporated.
Protocol for Evaluating Cleaning Performance (Gravimetric Method)
This protocol provides a method for quantifying the cleaning efficiency of a formulation by measuring weight loss of a soiled substrate.
Materials:
-
Standardized coupons of a relevant material (e.g., stainless steel, aluminum)
-
Artificial soil representative of the target application (e.g., a mixture of oil and particulate matter)
-
The cleaning solution to be tested
-
Deionized water for rinsing
-
Analytical balance (readable to 0.1 mg)
-
Oven
-
Beakers, forceps
Procedure:
-
Clean the test coupons thoroughly with a standard solvent (e.g., isopropanol) and dry them in an oven at 105°C for 1 hour.
-
Allow the coupons to cool to room temperature in a desiccator and then weigh each coupon to the nearest 0.1 mg (Initial Weight, W1).
-
Apply a consistent amount of the artificial soil to a defined area on each coupon.
-
Dry the soiled coupons in an oven at a suitable temperature and time to ensure the soil is set.
-
Weigh the soiled coupons (Soiled Weight, W2).
-
Immerse the soiled coupons in the cleaning solution for a specified time and at a controlled temperature with agitation.
-
Remove the coupons from the cleaning solution and rinse thoroughly with deionized water.
-
Dry the cleaned coupons in an oven at 105°C for 1 hour.
-
Cool the coupons in a desiccator and reweigh (Final Weight, W3).
-
Calculate the cleaning efficiency as follows: Cleaning Efficiency (%) = [(W2 - W3) / (W2 - W1)] x 100
Visualizations
Caption: Workflow for formulating and evaluating TEGEE-based cleaning solutions.
Caption: Simplified mechanism of cleaning action for a TEGEE-based solution.
References
Application of Triethylene Glycol Monoethyl Ether in Block Copolymer Synthesis for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of sophisticated drug delivery systems is a cornerstone of modern pharmaceutical research, aiming to enhance therapeutic efficacy while minimizing side effects. Block copolymers, with their unique self-assembling properties, have emerged as highly promising materials for the construction of nanoscale drug carriers. This document details the application of triethylene glycol monoethyl ether (TEG-MEE) in the synthesis of amphiphilic block copolymers, particularly focusing on its role as an initiator in ring-opening polymerization (ROP) for the creation of biocompatible and biodegradable drug delivery vehicles.
Amphiphilic block copolymers, such as those comprising a hydrophilic polyethylene glycol (PEG) block and a hydrophobic polyester block like poly(lactic acid) (PLA), can self-assemble in aqueous environments to form core-shell micellar structures.[1][2][3] The hydrophobic core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic PEG shell provides a stealth-like shield, prolonging circulation time and reducing immunogenicity.[1][4] TEG-MEE, a short-chain, mono-functional oligo(ethylene glycol) ether, offers a precise and versatile starting point for the synthesis of these advanced polymeric materials.
Synthesis of Block Copolymers using TEG-MEE
This compound is frequently utilized as a macroinitiator for the synthesis of diblock copolymers. A prevalent method is the ring-opening polymerization (ROP) of cyclic esters, such as lactide (LA), to form well-defined block copolymers like mPEG-b-PLLA.[5][6][7] This approach allows for precise control over the molecular weight and architecture of the resulting polymer.
General Synthesis Workflow
The synthesis of a TEG-MEE initiated block copolymer, for instance, TEG-MEE-b-PLLA, typically follows a structured workflow from monomer purification to polymer characterization.
Caption: General workflow for the synthesis and characterization of TEG-MEE initiated block copolymers.
Experimental Protocols
Materials
| Material | Purity | Supplier | Notes |
| This compound (TEG-MEE) | ≥98% | Sigma-Aldrich | Used as initiator, dried before use. |
| L-lactide | 99% | Sigma-Aldrich | Monomer, recrystallized from ethyl acetate. |
| Stannous octoate (Sn(Oct)₂) | 95% | Sigma-Aldrich | Catalyst. |
| Toluene | Anhydrous | Sigma-Aldrich | Reaction solvent. |
| Diethyl ether | Anhydrous | Sigma-Aldrich | Used for precipitation. |
| Ethanol | 99.8% | Sigma-Aldrich | Used for washing. |
Protocol: Synthesis of TEG-MEE-b-PLLA
This protocol details the synthesis of a poly(this compound)-block-poly(L-lactide) (TEG-MEE-b-PLLA) copolymer via ring-opening polymerization.
-
Preparation:
-
L-lactide is purified by recrystallization from hot ethyl acetate and dried under vacuum for 24 hours.
-
This compound (TEG-MEE) and toluene are dried over molecular sieves prior to use.
-
-
Polymerization:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, a predetermined amount of L-lactide and TEG-MEE are dissolved in anhydrous toluene.
-
The catalyst, stannous octoate (Sn(Oct)₂), is added to the solution (typically 0.1-0.5 mol% with respect to the monomer).
-
The reaction mixture is heated to 120°C and stirred for 12 hours.[5]
-
-
Purification:
-
After cooling to room temperature, the viscous solution is slowly added to a large excess of cold diethyl ether with vigorous stirring to precipitate the copolymer.[5]
-
The precipitate is collected by filtration and washed with ethanol to remove unreacted monomer and impurities.[5]
-
The final product is dried in a vacuum oven at 40°C to a constant weight.
-
Characterization Techniques
The synthesized block copolymers are characterized to determine their structure, molecular weight, and thermal properties.
-
¹H NMR Spectroscopy: Confirms the chemical structure and composition of the block copolymer.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg) and melting temperature (Tm) of the polymer blocks.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the copolymer.
Data Presentation
The properties of the synthesized block copolymers are crucial for their application in drug delivery. The following tables summarize typical data obtained from the characterization of TEG-MEE initiated block copolymers.
Table 1: Molecular Weight and Polydispersity of TEG-MEE-b-PLLA Copolymers
| Copolymer ID | Molar Ratio (LA:TEG-MEE) | Mn (GPC, g/mol ) | PDI (GPC) |
| T-PLLA-1 | 50:1 | 7,500 | 1.15 |
| T-PLLA-2 | 100:1 | 14,800 | 1.21 |
| T-PLLA-3 | 200:1 | 29,500 | 1.28 |
Table 2: Thermal Properties of TEG-MEE-b-PLLA Copolymers
| Copolymer ID | Tg (°C) | Tm (°C) | Td, 5% (°C) |
| PLLA (homopolymer) | 60-65 | 175-180 | ~350 |
| T-PLLA-2 | 58 | 172 | ~340 |
Signaling Pathways and Logical Relationships
The synthesis of block copolymers can be represented as a logical progression of steps, each influencing the final properties of the material.
Caption: Logical relationship between inputs, process, and outputs in block copolymer synthesis.
Advanced Synthesis Techniques
While ROP is a common method, other advanced polymerization techniques can be employed to create more complex architectures using TEG-MEE derivatives. These include:
-
Atom Transfer Radical Polymerization (ATRP): Allows for the synthesis of block copolymers with different monomer types, such as acrylates and methacrylates.[8]
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be used to link pre-synthesized polymer blocks, offering a modular approach to block copolymer synthesis.[9]
These methods expand the versatility of TEG-MEE as a building block for a wide range of functional polymeric materials for biomedical applications. The resulting block copolymers can self-assemble into various nanostructures, such as micelles and vesicles, which are highly effective for encapsulating and delivering therapeutic agents.[2]
References
- 1. Block copolymer micelles for drug delivery: design, characterization and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Polymeric micelles from poly(ethylene glycol)–poly(amino acid) block copolymer for drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and characterization of the paclitaxel/MPEG-PLA block copolymer conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. harth-research-group.org [harth-research-group.org]
- 9. static1.squarespace.com [static1.squarespace.com]
Application Notes and Protocols for Using Triethylene Glycol Monoethyl Ether in Single-Molecule Fluorescence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-molecule fluorescence microscopy is a powerful technique for elucidating molecular mechanisms in biological systems. A critical challenge in these experiments is the minimization of non-specific binding of fluorescently labeled molecules to the imaging surface, which can create background noise and artifacts. Another key aspect is the photostability of the fluorophores used. Triethylene glycol monoethyl ether (TGD), a short-chain derivative of polyethylene glycol (PEG), has emerged as a valuable tool for addressing these challenges. This document provides detailed application notes and protocols for the effective use of TGD in single-molecule fluorescence studies.
TGD offers several advantages, including its hydrophilicity, which aids in the passivation of glass surfaces to prevent non-specific protein adsorption. Its physical properties, such as viscosity and refractive index, can be tailored in aqueous solutions to create an optimal imaging environment.
Key Applications of TGD in Single-Molecule Fluorescence
-
Surface Passivation: TGD is used to create a hydrophilic layer on glass or quartz microscope slides, which repels proteins and other biomolecules, thereby reducing non-specific binding. This is crucial for achieving a high signal-to-noise ratio in single-molecule imaging.
-
Imaging Buffer Component: TGD can be included in the imaging buffer to further reduce non-specific interactions in solution and to modify the buffer's physical properties, such as viscosity and refractive index, which can be important for microscope performance and for studying molecular dynamics in crowded environments.[1][2][3]
-
Photoprotection (Potential): As a constituent of the imaging buffer, TGD may contribute to the photostability of fluorophores by altering the local chemical environment, although specific studies quantifying this effect for TGD are limited.
Quantitative Data
Physical Properties of this compound (TGD)
| Property | Value | Reference |
| Molecular Formula | C8H18O4 | [4] |
| Molecular Weight | 178.23 g/mol | [5] |
| Density (at 25°C) | 1.020 g/mL | [5] |
| Viscosity (at 20°C) | 7.80 cP | [4] |
| Refractive Index (n20/D) | 1.438 | [5] |
Viscosity of Aqueous TGD Solutions at 298.15 K (25°C)
| Mole Fraction of TGD (x₁) | Viscosity (η) / mPa·s |
| 0.0000 | 0.8903 |
| 0.0204 | 1.415 |
| 0.0423 | 1.998 |
| 0.0661 | 2.684 |
| 0.0924 | 3.492 |
| 0.1219 | 4.382 |
| 0.1556 | 5.309 |
| 0.1948 | 6.220 |
| 0.2417 | 6.997 |
| 0.2991 | 7.602 |
| 0.3718 | 7.915 |
| 0.4682 | 7.817 |
| 0.5999 | 7.228 |
| 0.7915 | 6.168 |
| 1.0000 | 5.123 |
Data adapted from Xu, G., et al. (2010). Journal of Chemical & Engineering Data, 55(3), 1264-1268.[6][7]
Experimental Protocols
Protocol for Surface Passivation of Glass Coverslips with TGD
This protocol is adapted from standard PEGylation procedures for single-molecule fluorescence microscopy.[8][9][10][11]
Materials:
-
Microscope coverslips and slides (quartz or high-quality glass)
-
Acetone, isopropanol, and methanol (reagent grade)
-
1 M Potassium hydroxide (KOH)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Tri(ethylene glycol) monoethyl ether with an NHS-ester functional group (TGD-NHS ester)
-
Biotin-PEG-NHS ester (if specific immobilization is required)
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas source
-
Sonicator
-
Plasma cleaner (optional)
Procedure:
-
Cleaning the Coverslips and Slides:
-
Sonicate coverslips and slides in acetone for 30 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in 1 M KOH for 30 minutes.
-
Rinse extensively with deionized water.
-
Dry the glass surfaces with a stream of nitrogen gas.
-
For optimal cleaning, plasma clean the surfaces for 5-10 minutes.
-
-
Aminosilanization:
-
Prepare a fresh solution of 2% (v/v) APTES in methanol.
-
Immerse the cleaned and dried coverslips and slides in the APTES solution for 30 minutes at room temperature.
-
Rinse the surfaces thoroughly with methanol, then with deionized water.
-
Dry completely with nitrogen gas.
-
-
TGD Passivation:
-
Prepare the TGD solution immediately before use. In a 1.5 mL microcentrifuge tube, dissolve TGD-NHS ester to a final concentration of 50-100 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.5). If biotinylation is desired for specific molecule tethering, add Biotin-PEG-NHS ester to constitute 1-5% of the total PEG/TGD concentration.
-
Pipette a 70-100 µL drop of the TGD solution onto the aminosilanized surface of a slide.
-
Carefully place a coverslip on top of the droplet, avoiding air bubbles.
-
Allow the reaction to proceed for at least 3 hours (or overnight) in a humid chamber at room temperature to prevent evaporation.
-
After incubation, carefully separate the slide and coverslip and rinse both extensively with deionized water.
-
Dry the passivated surfaces with nitrogen gas.
-
Store the passivated slides in a clean, dry, and sealed container. They are best used within a few days.
-
Protocol for Preparation of a TGD-Containing Imaging Buffer
A standard single-molecule imaging buffer often contains an oxygen scavenging system and a triplet-state quencher to enhance fluorophore photostability. TGD can be added to this buffer.
Materials:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)
-
This compound (TGD)
-
Glucose
-
Glucose oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or other triplet-state quenchers
-
Deionized water
Procedure:
-
Prepare a Stock Buffer: Prepare a 10x stock of your primary buffer (e.g., 500 mM Tris-HCl, pH 7.5, 500 mM NaCl) and filter it through a 0.22 µm filter.
-
Prepare the Imaging Buffer Base:
-
In a 1 mL final volume, combine:
-
100 µL of 10x stock buffer
-
The desired volume of TGD (e.g., for a 10% v/v solution, add 100 µL of TGD).
-
Deionized water to bring the volume to ~900 µL.
-
-
-
Add Oxygen Scavenging System and Triplet Quencher (immediately before imaging):
-
Add 100 µL of a freshly prepared 10x oxygen scavenger/triplet quencher mix. A typical 10x mix contains:
-
40 mg/mL Glucose
-
0.1 mg/mL Glucose oxidase
-
0.04 mg/mL Catalase
-
2 mM Trolox
-
-
-
Final Mixing: Gently mix the final imaging buffer. Avoid vigorous vortexing to prevent introducing excess oxygen. The buffer is now ready for use in the flow cell.
Discussion and Best Practices
-
Comparison with PEG: While direct quantitative comparisons are limited in the literature, the principle of surface passivation by hydrophilic polymers suggests that TGD, as a short-chain PEG, effectively reduces non-specific binding. The shorter chain length of TGD may result in a less dense polymer brush compared to longer PEG chains (e.g., PEG-5000), which could influence the degree of passivation. Researchers should empirically test and optimize the TGD concentration for their specific application.
-
Fluorophore Photophysics: The inclusion of TGD in the imaging buffer can alter the local environment of the fluorophores. This may have an impact on fluorophore lifetime, quantum yield, and blinking characteristics. The increased viscosity of TGD-containing buffers can restrict molecular motion, which may reduce collisional quenching and potentially enhance photostability. However, the specific effects on common fluorophores like Cy3 and Cy5 need to be characterized for each experimental system.
-
Optimizing TGD Concentration: The optimal concentration of TGD in both the surface passivation step and the imaging buffer should be determined empirically. For surface passivation, concentrations in the range of 50-100 mg/mL for the TGD-NHS ester are a good starting point. For the imaging buffer, concentrations from 5% to 20% (v/v) can be explored to balance the reduction of non-specific binding with potential effects on molecular dynamics due to increased viscosity.
-
Quality Control: The quality of the TGD-passivated surface is paramount. It is essential to start with meticulously clean glassware. The effectiveness of the passivation should be validated by imaging a solution of the fluorescently labeled molecule of interest in the absence of any specific tethering mechanism. A low number of non-specifically bound molecules per unit area indicates successful passivation.
Conclusion
This compound is a valuable and accessible reagent for enhancing the quality of single-molecule fluorescence experiments. Its primary application lies in the passivation of imaging surfaces to minimize non-specific binding, a critical step for obtaining high-quality data. By following the detailed protocols provided and considering the best practices discussed, researchers can effectively integrate TGD into their single-molecule workflows to achieve clearer signals and more reliable results. Further systematic studies are warranted to fully elucidate the quantitative benefits of TGD in comparison to other passivation agents and its precise effects on fluorophore photophysics.
References
- 1. Single-molecule spectroscopy reveals polymer effects of disordered proteins in crowded environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common Crowding Agents Have Only a Small Effect on Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of macromolecular crowding on single-round transcription by Escherichia coli RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H18O4 | CID 8190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tri(ethylene glycol) monoethyl ether technical grade 112-50-5 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Density and Viscosity of the Binary Mixture of this compound + Water from (293.15 to 333.15) K at Atmospheric Pressure | Semantic Scholar [semanticscholar.org]
- 8. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for generation and regeneration of PEG-passivated slides for single-molecule measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Peroxide Removal from Triethylene glycol monoethyl ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the safe and effective removal of peroxides from triethylene glycol monoethyl ether.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove peroxides from this compound?
A1: this compound, like other ethers, can form explosive peroxides upon exposure to air and light.[1][2][3][4] These peroxides are highly unstable and can detonate when subjected to heat, shock, or friction, posing a significant safety hazard in the laboratory.[3][5][6][7] Distillation or evaporation of the solvent can concentrate these peroxides to dangerous levels.[1][5][8][9] Therefore, it is crucial to test for and remove peroxides before using the solvent, especially for procedures involving heating or distillation.
Q2: How can I test for the presence of peroxides?
A2: Several methods are available to test for peroxides. The most common and convenient method is using commercial peroxide test strips.[8][10][11] These strips provide a semi-quantitative indication of the peroxide concentration by changing color.[8] Another common method is the potassium iodide (KI) test.[3][4][8][10] In this test, a small amount of the solvent is mixed with a fresh solution of potassium iodide; the formation of a yellow to brown color indicates the presence of peroxides.[3][4][8]
Q3: What are the acceptable limits for peroxides in my solvent?
A3: The acceptable peroxide concentration depends on the intended application. Below is a general guideline for peroxide levels in ethers.[1][7][9]
| Peroxide Concentration (ppm) | Hazard Level & Recommended Action |
| < 25-30 ppm | Generally considered safe for most laboratory uses that do not involve concentration.[1][7][9] |
| 25-100 ppm | Moderate hazard. Avoid concentration procedures like distillation.[7] Disposal is recommended if the solvent will not be used immediately.[1][9] |
| > 100 ppm | Serious hazard. Do not handle the container. Contact your institution's Environmental Health & Safety (EHS) department for immediate disposal.[2][7] |
Q4: What should I do if I see crystals or a precipitate in my solvent container?
A4: If you observe any crystal formation, a viscous oily layer, or discoloration in the solvent, treat the container as extremely hazardous.[1][2][5][10] Do not attempt to open or move the container. These are signs of high and dangerous levels of peroxide formation. Immediately contact your institution's EHS department for emergency disposal.[2][7]
Troubleshooting Guides
Issue 1: My peroxide test is positive. How do I remove the peroxides?
There are two primary methods for removing peroxides from this compound: treatment with activated alumina or with a ferrous sulfate solution.
Method 1: Activated Alumina Column Chromatography
This method is effective for both water-soluble and water-insoluble ethers and has the advantage of not introducing water into the solvent.[1][9]
Experimental Protocol:
-
Prepare the Column: Pack a chromatography column with activated basic or neutral alumina. A general guideline is to use about 100g of alumina for every 100 mL of solvent to be purified.[12][13]
-
Pass the Solvent: Slowly pass the this compound through the alumina column.
-
Test for Peroxides: Collect the eluent and re-test for the presence of peroxides using a fresh test strip or the KI method. If peroxides are still present, you may need to pass the solvent through a fresh column of alumina.[12]
-
Decontaminate Alumina: After use, the alumina may contain concentrated peroxides and should be handled with care. To decontaminate, flush the column with a dilute acidic solution of ferrous sulfate or potassium iodide before disposal.[1][9][12]
Workflow for Activated Alumina Method
A flowchart of the activated alumina method for peroxide removal.
Method 2: Ferrous Sulfate Wash
This method involves washing the ether with an acidic solution of ferrous sulfate to reduce the peroxides.[1][9][14]
Experimental Protocol:
-
Prepare Ferrous Sulfate Solution: Prepare a solution by dissolving 60 g of ferrous sulfate (FeSO₄·7H₂O) in 110 mL of deionized water, and then carefully add 6 mL of concentrated sulfuric acid.[5][13]
-
Perform the Wash: In a separatory funnel, shake the this compound with the ferrous sulfate solution. Use a volume of the ferrous sulfate solution that is approximately 10-20% of the solvent volume. Caution: The reaction can sometimes be vigorous, so vent the separatory funnel frequently.
-
Separate Layers: Allow the layers to separate and discard the aqueous (bottom) layer.
-
Wash with Water: Wash the ether with deionized water to remove any residual acid and iron salts.
-
Dry the Ether: Dry the ether using a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate.
-
Test for Peroxides: Test the purified solvent to ensure all peroxides have been removed.
Decision Pathway for Peroxide Removal
A decision-making diagram for handling peroxide-containing solvents.
Issue 2: The peroxide test is still positive after one treatment.
If peroxides are still detected after the initial purification, the concentration of peroxides was likely high. Repeat the chosen purification procedure with fresh reagents. For the alumina method, use a fresh column. For the ferrous sulfate wash, use a fresh portion of the reagent solution. If the peroxide level remains high after a second treatment, it is advisable to dispose of the solvent as hazardous waste.
Issue 3: I need to distill the this compound after peroxide removal.
Distillation should only be performed on peroxide-free solvent (0 ppm).[1][9] Even after treatment, it is critical to test the solvent immediately before distillation. Never distill the solvent to dryness; always leave at least 10-20% of the liquid in the distillation flask to prevent the concentration of any residual peroxides.[1][5][7][8] The use of a safety shield during distillation is strongly recommended.[1][9]
References
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 4. Peroxide Forming Solvents [sigmaaldrich.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 7. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 11. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 12. otago.ac.nz [otago.ac.nz]
- 13. uwyo.edu [uwyo.edu]
- 14. The removal of peroxides from ether (Technical Report) | OSTI.GOV [osti.gov]
Technical Support Center: Peroxide Formation in Aged Triethylene Glycol Monoethyl Ether
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and testing of aged triethylene glycol monoethyl ether for peroxide formation. Adherence to these protocols is critical to ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: Why is it important to test for peroxides in aged this compound?
A1: this compound, like other ethers, can react with atmospheric oxygen over time to form unstable and potentially explosive peroxide compounds.[1][2][3] This process, known as autoxidation, is accelerated by exposure to light and air.[2][4] Aged containers of this chemical, especially those that have been opened, are at risk of accumulating dangerous levels of peroxides. These peroxides are sensitive to heat, friction, or mechanical shock and can detonate violently, posing a severe hazard in a laboratory setting.[1][5]
Q2: How often should I test my this compound for peroxides?
A2: The frequency of testing depends on the age of the container and whether it has been opened. For opened containers, it is recommended to test for peroxides at least every 6 to 12 months.[6] Unopened containers should be tested before their expiration date or after a maximum of 18 months from receipt.[5] However, it is best practice to test before each use, especially if the chemical is to be distilled or concentrated, as this can increase the peroxide concentration to dangerous levels.[5][7]
Q3: What are the visual signs of dangerous peroxide formation?
A3: Visually inspect containers of this compound before handling them. Do not move or open any container that exhibits the following signs, as they indicate a high concentration of potentially explosive peroxides:
-
Visible crystal formation, which may appear as chips, ice-like structures, or a solid mass.[5][6]
-
A cloudy or hazy appearance in the liquid.[6]
-
The formation of a viscous oily layer or liquid stratification.[5]
-
Crystals observed around the cap or threads of the container.[2][8]
If any of these signs are present, treat the container as a potential bomb and contact your institution's Environmental Health and Safety (EHS) office immediately for assistance with disposal.[7][8]
Q4: What is a safe level of peroxides in this compound?
A4: A widely accepted control point for the minimum hazardous peroxide concentration in a solvent is 100 ppm.[2] Solvents with peroxide concentrations at or above this level should be disposed of as hazardous waste.[2][6][8] For distillation or evaporation procedures, the peroxide concentration should be significantly lower, ideally below 50 ppm.[5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Uncertain Test Strip Reading | Faint color development; expired test strips; improper technique. | Repeat the test with a fresh, unexpired test strip. Ensure the strip is fully immersed in the solvent and that the reaction zone is properly wetted. For organic solvents, a drop of water may be needed on the test zone after the solvent evaporates. If still uncertain, use a more sensitive quantitative test method. |
| Positive Peroxide Test on a New, Unopened Bottle | Improper storage by the supplier; compromised container seal. | Do not use the chemical. Contact the supplier for a replacement and inform your EHS office. |
| Rapid Peroxide Formation in a Frequently Used Bottle | Frequent exposure to air; improper sealing of the container; storage in a warm or bright location. | Purge the headspace of the container with an inert gas like nitrogen or argon before sealing.[9] Ensure the cap is tightly sealed after each use. Store the container in a cool, dark, and dry place, such as a flammable storage cabinet.[2][7] |
Quantitative Data Summary
The following table summarizes the recommended action levels for peroxide concentrations in ethers.
| Peroxide Concentration (ppm) | Hazard Level | Recommended Action |
| < 3 ppm | Reasonably Safe | Suitable for most laboratory procedures.[10] |
| 3 - 30 ppm | Moderate Hazard | Avoid concentration of peroxides. Disposal is recommended if not used immediately.[10] |
| > 30 - 50 ppm | High Hazard | Do not distill or concentrate.[5] |
| ≥ 100 ppm | Extremely Hazardous | Do not use. Dispose of immediately as hazardous waste.[2][6][8] |
Experimental Protocols
1. Semi-Quantitative Peroxide Test Strip Method
This method is suitable for routine screening and provides a semi-quantitative estimation of peroxide concentration.
-
Materials:
-
Commercial peroxide test strips (e.g., Quantofix®)
-
Sample of this compound
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves.
-
-
Procedure:
-
Work in a well-ventilated area or a fume hood.
-
Immerse the reaction zone of the test strip into the this compound sample for 1 second.[11]
-
Remove the strip and allow the solvent to evaporate.
-
For some test strips designed for aqueous solutions, it may be necessary to wet the reaction zone with a drop of deionized water after the organic solvent has evaporated.
-
Compare the color of the reaction zone with the color scale provided with the test strips to determine the peroxide concentration.[12]
-
2. Potassium Iodide (KI) Qualitative Test
This is a simple qualitative test to detect the presence of peroxides.
-
Materials:
-
Sample of this compound
-
10% (w/v) potassium iodide solution (freshly prepared)
-
Dilute hydrochloric acid
-
Starch solution (optional)
-
Test tube
-
PPE
-
-
Procedure:
-
In a test tube, add 1-3 mL of the this compound to be tested.[9]
-
Add an equal volume of glacial acetic acid.[9]
-
Add a few drops of a 5% potassium iodide solution and shake the mixture.[9]
-
The formation of a yellow to brown color indicates the presence of peroxides.[9] A yellow color suggests a lower concentration, while a brown color indicates a higher concentration.
-
For a more sensitive test, a drop of starch solution can be added. A blue-black color confirms the presence of peroxides.[11]
-
Workflow and Logic Diagrams
Caption: Logical workflow for the safe handling and testing of aged this compound.
References
- 1. chemistry.berkeley.edu [chemistry.berkeley.edu]
- 2. otago.ac.nz [otago.ac.nz]
- 3. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. ehs.tcu.edu [ehs.tcu.edu]
- 7. wcu.edu [wcu.edu]
- 8. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 9. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 10. UBC [riskmanagement.sites.olt.ubc.ca]
- 11. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 12. taylorscientific.com [taylorscientific.com]
Technical Support Center: Managing Water Content in Hygroscopic Triethylene Glycol Monoethyl Ether (TGME)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the water content of hygroscopic triethylene glycol monoethyl ether (TGME). Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to ensure the success of your moisture-sensitive experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TGME) and why is its water content a concern?
A1: this compound (TGME) is a colorless, hygroscopic liquid that is miscible with water.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. For many chemical reactions, particularly in pharmaceutical and materials science, the presence of water can act as an unwanted reagent, leading to side reactions, reduced yields, or complete reaction failure.[3] Therefore, controlling the water content in TGME is critical for achieving reproducible and successful experimental outcomes.
Q2: What is the typical water content of commercially available TGME?
A2: The water content in commercial TGME can vary significantly depending on the grade. While "anhydrous" grades will have a much lower water content, it is crucial to always verify the water content of a new bottle or an opened bottle before use in a moisture-sensitive reaction.
Q3: What is the most reliable method for determining the water content in TGME?
A3: The most accurate and widely accepted method for determining the water content in organic solvents like TGME is the Karl Fischer (KF) titration.[3] This electrochemical method is highly specific to water and can provide precise measurements down to the parts-per-million (ppm) level.[4]
Q4: What is an acceptable level of water in TGME for moisture-sensitive reactions?
A4: The acceptable water content is highly dependent on the specific reaction's sensitivity to water. For highly sensitive applications, such as those involving organometallic reagents or certain polymerizations, a water content below 50 ppm is often required.[3]
Q5: How should I properly store TGME to minimize water absorption?
A5: To minimize moisture uptake, TGME should be stored in a tightly sealed container with a cap that has a chemically resistant liner (e.g., PTFE). For optimal protection, especially for anhydrous grades, the use of a bottle with a Sure/Seal™ septum is recommended, which allows for the removal of the solvent via syringe under an inert atmosphere.[2] The container should be stored in a dry environment, such as a desiccator.
Troubleshooting Guides
Troubleshooting Low Yields in Moisture-Sensitive Reactions with TGME
This guide addresses common issues related to the use of hygroscopic TGME in reactions where water can negatively impact the outcome.
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Low or no product yield | High initial water content in TGME: The solvent may not have been sufficiently dry to begin with. | 1. Verify Water Content: Before your reaction, always measure the water content of your TGME using Karl Fischer titration. 2. Dry the Solvent: If the water content is too high, dry the TGME using an appropriate method, such as with 3A molecular sieves (see Experimental Protocols).[5] |
| Moisture introduced during reaction setup: Atmospheric moisture can be introduced through glassware or during reagent transfer. | 1. Dry Glassware: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum and cooled under a stream of inert gas. 2. Use Inert Atmosphere Techniques: Conduct the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen) using a Schlenk line or in a glovebox.[6][7] 3. Proper Reagent Transfer: Use syringes or cannulas for transferring liquids to minimize atmospheric exposure.[2] | |
| Inconsistent reaction results between batches | Variable water content in TGME: Different bottles or lots of TGME may have varying initial water content. Water may also be absorbed by the solvent over time after opening a bottle. | 1. Standardize Drying Protocol: Implement a consistent and validated procedure for drying and handling TGME for all experiments. 2. Use Freshly Dried Solvent: For a series of related experiments, use a single, freshly dried batch of TGME. 3. Re-evaluate Opened Bottles: Always re-verify the water content of previously opened bottles of TGME before use. |
Troubleshooting Karl Fischer Titration of TGME
This guide provides solutions to common problems encountered during the determination of water content in TGME using Karl Fischer titration.
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Inaccurate or non-reproducible results | Incomplete water release: The viscous nature of TGME might hinder the complete release of water into the KF reagent. | 1. Ensure Proper Dissolution: Gently swirl the titration vessel after sample addition to ensure the TGME is fully dissolved in the KF solvent. 2. Optimize Stirring: Use a stirring speed that is fast enough for good mixing but does not create a vortex that could introduce atmospheric moisture. |
| Side reactions: Although less common with glycols, other components in a reaction mixture could potentially interfere with the KF reagents. | 1. Use a specialized KF reagent: For complex mixtures, consider using a KF reagent designed for aldehydes and ketones if such functional groups are present, as they can sometimes cause side reactions.[8] | |
| "Over-titration" or a dark brown solution | Excess iodine: The titrator continues to add iodine-containing titrant beyond the endpoint. | 1. Check Electrode Condition: The platinum indicator electrode may be dirty or faulty. Clean the electrode according to the manufacturer's instructions. 2. Ensure Proper Stirring: Inadequate stirring can lead to localized high concentrations of titrant, causing the detector to miss the true endpoint.[9] |
| High background drift | Leaky titration cell: Atmospheric moisture is entering the titration cell. | 1. Check Seals: Ensure all seals, septa, and joints on the titration vessel are secure and properly greased (if applicable). 2. Replace Desiccant: The desiccant in the drying tubes of the KF setup may be saturated and require replacement. |
Quantitative Data
Table 1: Typical Water Content Specifications for this compound (TGME)
| Grade | Typical Maximum Water Content (ppm) | Notes |
| Technical Grade | ≤ 3000 (0.3%) | Suitable for applications where water is not a critical parameter. |
| Anhydrous Grade | ≤ 50 | Recommended for most moisture-sensitive reactions. Always verify with Karl Fischer titration. |
Note: These are typical values and can vary by supplier. Always refer to the certificate of analysis for your specific batch.
Table 2: Representative Drying Efficiency of 3A Molecular Sieves in a Polar Solvent Similar to TGME
| Time (hours) | Approximate Water Content (ppm) |
| 0 | 500 |
| 12 | 150 |
| 24 | 75 |
| 48 | < 50 |
| 72 | < 30 |
This data is illustrative for a polar solvent being dried with 10-20% (w/v) of activated 3A molecular sieves at room temperature. The actual drying time for TGME may vary.[3]
Experimental Protocols
Protocol 1: Drying of this compound (TGME) using 3A Molecular Sieves
This protocol describes the process of drying TGME to a low water content suitable for moisture-sensitive reactions.
Materials:
-
This compound (TGME)
-
3A molecular sieves (pellets or beads)
-
Oven or furnace for activation
-
Schlenk flask or other suitable dry glassware with a stopper or septum
-
Inert gas supply (argon or nitrogen)
-
Desiccator
Procedure:
-
Activation of Molecular Sieves:
-
Drying of TGME:
-
To a thoroughly dried Schlenk flask, add the activated 3A molecular sieves (approximately 10-20% of the volume of TGME to be dried).
-
Under a positive pressure of inert gas, transfer the TGME to the flask containing the molecular sieves.
-
Seal the flask and allow it to stand for a minimum of 48-72 hours.[3] For optimal drying, gently agitate the mixture occasionally.
-
-
Storage and Use of Dried TGME:
-
Store the dried TGME over the molecular sieves in the sealed flask.
-
To use the dried solvent, carefully decant or transfer it via a cannula or syringe under a positive pressure of inert gas to the reaction vessel.
-
Protocol 2: Determination of Water Content in TGME by Volumetric Karl Fischer Titration
This protocol provides a general procedure for determining the water content in a TGME sample. It is important to consult the manual for your specific Karl Fischer titrator.
Materials:
-
Karl Fischer titrator (volumetric)
-
Volumetric Karl Fischer reagent (titrant)
-
Karl Fischer solvent (e.g., methanol-based or specialized solvent)
-
Gastight syringe for sample injection
-
This compound (TGME) sample
Procedure:
-
Titrator Preparation:
-
Fill the titrator with fresh Karl Fischer titrant and solvent according to the instrument's instructions.
-
Condition the solvent by running a pre-titration to neutralize any residual water in the titration cell until a stable, low drift is achieved.
-
-
Sample Preparation and Injection:
-
Rinse a clean, dry gastight syringe with the TGME sample a few times.
-
Accurately draw a known volume or weight of the TGME sample into the syringe (typically 1-5 mL, depending on the expected water content).
-
Carefully inject the sample into the conditioned titration cell, ensuring the needle tip is below the surface of the solvent.
-
-
Titration and Calculation:
-
Start the titration. The instrument will automatically add the titrant and detect the endpoint.
-
The instrument will calculate the water content, usually in ppm or percentage, based on the volume of titrant used and the amount of sample added.
-
-
Post-Titration:
-
Perform multiple measurements to ensure the result is reproducible.
-
After finishing the analyses, properly dispose of the Karl Fischer waste.
-
Visualizations
References
- 1. This compound | C8H18O4 | CID 8190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. dl.icdst.org [dl.icdst.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. news-medical.net [news-medical.net]
- 9. scientificgear.com [scientificgear.com]
- 10. sse.co.th [sse.co.th]
- 11. deltaadsorbents.com [deltaadsorbents.com]
Technical Support Center: Product Purification from Triethylene Glycol Monoethyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with product purification from the high-boiling point solvent, triethylene glycol monoethyl ether (TEGEE).
I. Physical and Chemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for selecting the appropriate purification strategy.
| Property | Value |
| Molecular Formula | C₈H₁₈O₄ |
| Molecular Weight | 178.23 g/mol |
| Boiling Point | 255-256 °C |
| Melting Point | -19 °C |
| Density | 1.020 g/mL at 25 °C |
| Viscosity | 7.8 cP at 20 °C |
| Flash Point | 135 °C (open cup) |
| logP (Octanol/Water Partition Coefficient) | -2.79 (calculated)[1] |
II. Solubility Data
The solubility of your target compound and this compound in various solvents is a critical factor in designing an effective purification protocol, particularly for liquid-liquid extraction and column chromatography.
| Solvent | Solubility of this compound |
| Water | Miscible in all proportions |
| Methanol | Miscible |
| Ethanol | Miscible |
| Acetone | Miscible |
| Ethyl Acetate | Miscible |
| Diethyl Ether | Miscible |
| Dichloromethane | Miscible |
| Toluene | Soluble |
| Hexane/Heptane | Insoluble/Slightly Soluble |
| Carbon Tetrachloride | Soluble |
III. Troubleshooting Guides and FAQs
This section addresses common issues encountered during the removal of this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove this compound from my product?
A1: The primary challenge in removing this compound is its high boiling point (255-256 °C). Simple evaporation or distillation at atmospheric pressure is often not feasible as it may require temperatures that could lead to the thermal degradation of your target compound. Its high polarity and miscibility with a wide range of solvents can also complicate purification by liquid-liquid extraction and column chromatography.
Q2: My product is thermally sensitive. What is the best way to remove this compound?
A2: For thermally sensitive compounds, vacuum distillation is the most recommended method. By reducing the pressure, the boiling point of this compound is significantly lowered, allowing for its removal at a much lower temperature. Alternatively, liquid-liquid extraction or column chromatography at room temperature are excellent options that avoid heating altogether.
Q3: Can I remove this compound by washing my organic layer with water?
A3: While this compound is fully miscible with water, this approach is only effective if your product has very low water solubility. If your product has some water solubility, you will likely lose a significant amount of your product during the aqueous washes. Furthermore, if your product is dissolved in a water-miscible organic solvent, a simple aqueous wash will not result in phase separation.
Q4: I see an oil/insoluble layer forming during my reaction workup. What could this be?
A4: The formation of an "oil" or a separate layer during workup could be your product "oiling out" of the solution if its solubility is exceeded. This can happen if you are trying to extract a moderately polar product into a non-polar solvent. It is also possible that the addition of an anti-solvent is causing the precipitation of either your product or an impurity.
Troubleshooting Common Purification Problems
Problem 1: My product co-elutes with this compound during column chromatography.
-
Cause: The polarity of the eluent may be too high, causing the polar this compound to travel down the column with your product.
-
Solution:
-
Use a less polar eluent. Start with a highly non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Consider reverse-phase chromatography. If your product is non-polar, using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) will cause the non-polar product to be retained while the polar this compound elutes quickly.
-
Problem 2: I am not getting a good separation during liquid-liquid extraction.
-
Cause: The chosen organic solvent may be partially miscible with the aqueous phase, or the product may have significant solubility in both phases.
-
Solution:
-
Select a more appropriate extraction solvent. Refer to the solubility table and choose a solvent that is immiscible with water and in which your product has high solubility and this compound has low solubility.
-
Perform multiple extractions. It is more efficient to perform several extractions with smaller volumes of organic solvent than one extraction with a large volume.
-
Add salt (salting out). If your product has some water solubility, adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
Problem 3: My product is degrading during vacuum distillation.
-
Cause: The temperature of the distillation pot is still too high, or the vacuum is not low enough.
-
Solution:
-
Improve the vacuum. Ensure all joints in your distillation apparatus are well-sealed with appropriate vacuum grease. Use a high-vacuum pump to achieve a lower pressure.
-
Use a shorter path distillation apparatus. A Kugelrohr or short-path distillation head minimizes the distance the vapor has to travel, reducing the required temperature.
-
Check for peroxides. Glycol ethers can form explosive peroxides upon exposure to air. Before distilling, test for the presence of peroxides and remove them if necessary.[1]
-
IV. Experimental Protocols
The following are detailed methodologies for the key purification techniques.
Liquid-Liquid Extraction
This method is ideal for separating a product from this compound when the product has significantly different solubility characteristics.
Protocol:
-
Solvent Selection: Choose an extraction solvent that is immiscible with water and in which your product is highly soluble, while this compound is poorly soluble (e.g., diethyl ether, ethyl acetate, dichloromethane for non-polar to moderately polar products).
-
Dilution: Dilute the reaction mixture containing your product and this compound with water. A typical starting ratio is 3:1 water to reaction mixture volume.
-
Extraction:
-
Transfer the diluted reaction mixture to a separatory funnel.
-
Add a volume of the selected organic extraction solvent (e.g., equal to the initial reaction mixture volume).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
-
Separation:
-
Drain the lower layer into a clean flask.
-
Pour the upper layer out through the top of the funnel into a separate clean flask.
-
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to maximize product recovery.
-
Combine and Dry: Combine all the organic extracts. Dry the combined organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the purified product.
Vacuum Distillation
This is the preferred method for removing this compound from thermally stable, non-volatile products.
Protocol:
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all ground glass joints are properly greased with high-vacuum grease.
-
Use a round-bottom flask of an appropriate size (the mixture should fill it to no more than two-thirds capacity).
-
Include a stir bar or boiling chips for smooth boiling.
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump from solvent vapors.
-
-
Procedure:
-
Place the crude reaction mixture in the distillation flask.
-
Begin stirring and slowly apply the vacuum. The mixture may bubble as residual low-boiling solvents are removed.
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle or oil bath.
-
Gradually increase the temperature until the this compound begins to distill.
-
Collect the distilled this compound in the receiving flask.
-
Monitor the temperature of the vapor. A sharp increase in temperature may indicate that all the this compound has been removed and a higher boiling point compound (your product) is beginning to distill.
-
-
Completion:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
-
The purified product will remain in the distillation flask.
-
Column Chromatography
This technique is highly effective for separating products from this compound based on differences in polarity.
Protocol:
-
Stationary Phase and Eluent Selection:
-
Normal Phase (for non-polar to moderately polar products): Use silica gel or alumina as the stationary phase. Choose a non-polar eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). The highly polar this compound will be strongly retained on the column.
-
Reverse Phase (for polar products): Use C18-functionalized silica as the stationary phase. Choose a polar eluent system (e.g., water/acetonitrile or water/methanol). The polar product will be retained, while the more polar this compound may elute earlier depending on the specific conditions.
-
-
Column Packing:
-
Prepare a slurry of the stationary phase in the initial, least polar eluent.
-
Pour the slurry into the chromatography column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (gradient elution) to elute your product. The this compound will typically require a much more polar solvent system to be eluted from a normal phase column.
-
-
Fraction Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain your purified product.
-
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
V. Visualized Workflows and Logic
General Purification Workflow
Caption: Decision tree for selecting a primary purification method.
Liquid-Liquid Extraction Workflow
Caption: Step-by-step workflow for liquid-liquid extraction.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting guide for column chromatography issues.
References
preventing decomposition of reagents in hot triethylene glycol monoethyl ether
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using hot triethylene glycol monoethyl ether (TEGEE) as a reaction solvent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TEGEE) and why is it used as a high-temperature solvent?
This compound (TEGEE), also known as ethoxytriglycol, is a high-boiling point solvent (BP: ~256°C) valued for its ability to dissolve a wide range of both polar and non-polar compounds.[1] Its structure contains both ether linkages and a terminal alcohol group, making it an excellent "coupling agent" for creating homogeneous solutions from otherwise immiscible reagents.[2] This high thermal stability allows it to be used for chemical reactions that require elevated temperatures to proceed at an optimal rate, such as certain esterifications or polymerizations.[2][3]
Q2: What are the primary degradation pathways for TEGEE at high temperatures?
TEGEE can decompose when heated, particularly in the presence of oxygen. The two main concerns are:
-
Thermal Decomposition: At very high temperatures (e.g., approaching 200-204°C for the related triethylene glycol), the molecule can break down, forming smaller glycols, organic acids, and aldehydes.[4]
-
Peroxide Formation: Like other ethers, TEGEE can react with atmospheric oxygen, especially when exposed to heat or light, to form potentially explosive peroxides.[5] This is a critical safety hazard, as peroxides can detonate upon concentration (e.g., during distillation), impact, or heating.[4][6]
Q3: What is a peroxide inhibitor and should I use one?
A peroxide inhibitor is an antioxidant compound added to the solvent to scavenge free radicals and slow the rate of peroxide formation.[7] A common and effective inhibitor for ethers is Butylated Hydroxytoluene (BHT).[7] It is highly recommended to purchase and use TEGEE that already contains an inhibitor, especially for applications involving heat.[7] While inhibitors are consumed over time, they provide a crucial layer of safety.
Q4: When is it necessary to work under an inert atmosphere?
Using an inert atmosphere (e.g., nitrogen or argon) is critical under several conditions:
-
When using uninhibited solvent: The absence of an inhibitor accelerates peroxide formation, which can be minimized by displacing oxygen.[7]
-
When heating for prolonged periods: High temperatures increase the rate of both peroxide formation and thermal decomposition. An inert atmosphere mitigates oxidative degradation.[8]
-
When using oxygen-sensitive reagents: Many organometallic reagents, strong bases, or catalysts will be destroyed by atmospheric oxygen or moisture.
-
To prevent side reactions: For many sensitive organic transformations, eliminating oxygen is necessary to prevent the formation of undesired oxidized byproducts.
Troubleshooting Guides
Problem: My reaction is sluggish or has a low yield.
This is a common issue that can often be traced back to the solvent or reaction setup. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for low reaction yield.
Problem: I am observing unexpected side products.
| Potential Cause | Explanation | Recommended Action |
| Solvent Decomposition | At excessively high temperatures, TEGEE can decompose into reactive species like aldehydes or acids which can participate in side reactions. | Ensure the reaction temperature does not exceed the solvent's stability limit. Consider running the reaction at a slightly lower temperature. |
| Oxidation of Reagents | If the reaction is not properly protected from air, sensitive starting materials or intermediates can be oxidized, leading to undesired byproducts. | Use an inert atmosphere. Ensure the solvent has been properly degassed if necessary for highly sensitive reactions.[8] |
| Peroxide-Mediated Reactions | Peroxides are reactive species that can initiate unwanted radical reactions or oxidize reagents. | Always test for and remove peroxides from the solvent before use, especially before heating.[4][6] |
| Reagent Incompatibility | In the presence of strong bases at high temperatures, the terminal alcohol group of TEGEE could potentially be deprotonated, creating a nucleophile that could interfere with the desired reaction.[9] | Review the compatibility of all reagents with alcohols at high temperatures. If necessary, consider a non-hydroxylated high-boiling ether like diglyme. |
Problem: The post-reaction workup is difficult and I am losing my product.
This is a frequent challenge with water-miscible solvents like TEGEE.[2]
-
Issue: During aqueous extraction, the solvent does not form a separate organic layer, causing products with any degree of water solubility to be lost to the aqueous phase.[2]
-
Solution 1 (Product Precipitation): If your product is a solid, try pouring the reaction mixture into a large volume of cold water or an anti-solvent (like pentane or hexanes) to precipitate the product, which can then be collected by filtration.
-
Solution 2 (Alternative Extraction): If the product is not water-soluble, you may be able to extract it into a water-immiscible organic solvent like ethyl acetate or dichloromethane. This often requires a large volume of the extraction solvent and multiple extractions to be effective. A brine wash can help break up emulsions and reduce the solubility of the product in the aqueous layer.
-
Solution 3 (Distillation/Chromatography): If the product is stable and non-volatile, it may be possible to remove the high-boiling TEGEE under high vacuum. Alternatively, direct loading of the reaction mixture onto a silica gel column for chromatographic purification may be an option.
Data Presentation
Table 1: Solvent and Reagent Stability Indicators
Since precise kinetic data for decomposition is highly substrate-dependent, this table provides qualitative indicators and recommended actions for ensuring stability.
| Parameter | Condition | Observation / Test Result | Potential Risk | Recommended Action |
| Peroxide Concentration | Before Heating | KI Test: Brown/Purple Color[2] | High concentration of peroxides. Explosion hazard upon heating or concentration.[4] | DO NOT USE. Treat solvent to remove peroxides immediately or dispose of it via EHS. |
| KI Test: Pale Yellow Color[2] | Low concentration of peroxides. | Safe for most uses but should be treated before any distillation or evaporation step.[2][4] | ||
| KI Test: No Color Change[2] | Peroxides are below detection limit. | Safe for use. | ||
| Reaction Atmosphere | Air (Oxygen Present) | N/A | Increased rate of peroxide formation and oxidative degradation of reagents/solvent. | Use an inert atmosphere (Nitrogen or Argon) for all reactions heated above ambient temperature.[9] |
| Reaction Temperature | > 180-200 °C | Solvent discoloration (yellowing/browning), pressure buildup, unexpected side products. | Thermal decomposition of solvent and/or reagents. | Reduce reaction temperature. Confirm the thermal stability of all reagents. |
| Incompatible Reagents | Strong Oxidants, 70% Perchloric Acid[5][9] | N/A | Violent, runaway, or explosive reactions.[9] | DO NOT MIX. Consult chemical compatibility charts. |
| Strong Bases at High Temp. | Potential for side reactions. | Deprotonation of TEGEE's terminal alcohol. | Evaluate compatibility. Consider an alternative non-hydroxylated solvent if necessary.[9] |
Experimental Protocols
Protocol 1: Testing for Peroxides (Potassium Iodide Method)
This qualitative test provides a rapid assessment of peroxide levels.[7][10]
-
In a chemical fume hood, add ~1 mL of the TEGEE sample to a clean, dry test tube.
-
Add ~1 mL of glacial acetic acid.
-
Add approximately 100 mg of solid potassium iodide (KI).
-
Stopper the tube, shake well for 30 seconds, and let it stand for one minute.
-
Observe the color against a white background.
Protocol 2: Removing Peroxides (Ferrous Sulfate Wash)
This method is effective for removing hydroperoxides from water-insoluble and partially soluble ethers.[4][7][10]
-
Prepare a fresh wash solution: 60 g of ferrous sulfate (FeSO₄•7H₂O), 6 mL of concentrated sulfuric acid, and 110 mL of deionized water.[10]
-
In a separatory funnel, add the peroxide-containing TEGEE.
-
Add an equal volume of the ferrous sulfate wash solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the wash two more times.
-
After the final wash, re-test the solvent for peroxides using Protocol 1 to confirm their removal.
-
If the solvent needs to be anhydrous, dry it with a suitable drying agent (e.g., anhydrous magnesium sulfate), and filter.
Protocol 3: Setup for High-Temperature Reaction under Inert Atmosphere
This protocol describes a standard laboratory setup using a balloon to maintain a positive pressure of inert gas.[12][13][14]
Caption: Experimental workflow for reaction setup.
-
Prepare Glassware: Assemble the reaction flask (round-bottom flask) with a magnetic stir bar. Flame-dry the glassware under vacuum or oven-dry it at >120 °C for several hours to remove adsorbed water.[12]
-
Cool: Allow the hot glassware to cool to room temperature in a desiccator or under a stream of inert gas.
-
Seal System: Once cool, quickly cap the flask's joint with a rubber septum.[12]
-
Purge Air: Secure the flask to a stand. Fill a balloon with nitrogen or argon and attach a needle. Insert the balloon needle through the septum. Insert a second, shorter "vent" needle to serve as an outlet.[13]
-
Establish Atmosphere: Allow the inert gas to flush the flask for 5-10 minutes. This displaces the heavier air.[12] Remove the vent needle. The balloon will maintain a slight positive pressure, preventing air from entering.
-
Add Reagents: Add the TEGEE and any liquid/solid reagents via syringe or a powder funnel under a positive flow of the inert gas.
-
Begin Heating: Once all reagents are added, lower the flask into a pre-heated oil bath set to the target reaction temperature.
References
- 1. This compound | C8H18O4 | CID 8190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. ICSC 0718 - this compound [inchem.org]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. otago.ac.nz [otago.ac.nz]
- 11. Peroxide-Forming Chemicals Policy | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 12. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving Solubility in Triethylene Glycol Monoethyl Ether
This guide is intended for researchers, scientists, and drug development professionals to address challenges associated with dissolving starting materials in triethylene glycol monoethyl ether (TEGMEE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solvent properties?
A1: this compound (TEGMEE), also known as ethoxytriglycol, is a high-boiling point, low-volatility glycol ether. Its chemical structure, containing both ether linkages and a hydroxyl group, makes it an effective solvent for a wide range of substances, including resins and dyes. It is miscible with water and many common organic solvents like ethanol and acetone. This amphiphilic character allows it to dissolve chemically diverse compounds.
Q2: My starting material has low solubility in pure this compound. What are the primary methods to improve it?
A2: Several techniques can be employed to enhance the solubility of your starting material. These methods can be used alone or in combination and include:
-
Co-solvency: Introducing a miscible co-solvent in which the material has higher solubility.
-
Temperature Adjustment: Increasing the temperature to enhance the dissolution of the solute.
-
Particle Size Reduction: Decreasing the particle size of a solid starting material to increase its surface area.
-
Sonication: Using ultrasonic waves to break intermolecular interactions and facilitate dissolution.
-
Use of Surfactants: Adding surfactants to form micelles that can encapsulate and solubilize poorly soluble compounds.
-
pH Adjustment: Modifying the pH of the medium for ionizable compounds.
Q3: How does a co-solvent work to increase solubility?
A3: A co-solvent works by altering the polarity of the primary solvent system. For instance, by adding a water-miscible co-solvent to an aqueous solution, the hydrogen bonding network of water is disrupted, which reduces the overall intermolecular attraction of water and increases the solubility of non-polar compounds. In the context of TEGMEE, a co-solvent can create a more favorable environment for a solute by adjusting the polarity to better match that of the starting material, following the principle of "like dissolves like".
Q4: Can increasing the temperature always be a viable solution?
A4: While increasing the temperature generally increases the solubility of solids, it's crucial to consider the thermal stability of your starting material. High temperatures can lead to the degradation of sensitive compounds. Always consult the material's safety data sheet (SDS) and relevant literature for its decomposition temperature. Additionally, be aware that the compound may precipitate out of the solution upon cooling.
Q5: How do surfactants aid in solubilization?
A5: Surfactants are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. In a solvent, surfactant molecules can self-assemble into structures called micelles above a certain concentration (the critical micelle concentration). The hydrophobic tails form a core, creating a microenvironment that can encapsulate poorly soluble organic compounds, effectively "dissolving" them in the bulk solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Starting material does not dissolve completely, even after prolonged stirring. | The compound has inherently low solubility in pure TEGMEE. | 1. Introduce a Co-solvent: Add a co-solvent in which the starting material is known to be more soluble. Common choices include ethanol, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).2. Increase Temperature: Gently heat the mixture while stirring. Ensure the temperature is well below the decomposition point of your material.3. Reduce Particle Size: If the starting material is a solid, grind it to a fine powder to increase the surface area available for dissolution. |
| Starting material dissolves upon heating but precipitates upon cooling. | The compound's solubility is highly dependent on temperature, and the solution becomes supersaturated at lower temperatures. | 1. Maintain a Higher Temperature: If the experimental conditions allow, maintain the reaction or process at the elevated temperature where the material remains dissolved.2. Use a Co-solvent System: Find a co-solvent or a blend of co-solvents that provides better solubility at lower temperatures.3. Prepare a Supersaturated Solution Carefully: If crystallization is the goal, cool the solution slowly and without agitation to maintain a supersaturated state until seeding is desired.[1][2] |
| The reaction is slow or incomplete despite the starting material appearing to be dissolved. | The concentration of the dissolved material is too low for an efficient reaction rate. | 1. Increase Solvent Volume: If practical, increase the amount of TEGMEE or the co-solvent blend to dissolve more of the starting material.2. Enhance Solubility Further: Combine methods, such as using a co-solvent and gently heating, or introducing a suitable surfactant to increase the dissolved concentration. |
| The solution is cloudy or hazy after sonication. | Overheating during sonication may have caused compound degradation or changes in solubility. Alternatively, the compound may be at its saturation limit. | 1. Control Temperature: Keep the sample in a cooled water bath or on ice during sonication to prevent overheating.[3]2. Use Pulsed Sonication: Apply sonication in short bursts with cooling intervals in between.3. Consider a Co-solvent: If saturation is the issue, the addition of a co-solvent may increase the solubility limit.[3] |
Data Presentation: The Effect of Co-solvents
The use of a co-solvent can significantly alter the solubility of a compound. The following table provides an illustrative example of the solubility of Naproxen in mixtures of water and polyethylene glycol 200 (a compound related to TEGMEE) at different temperatures, demonstrating the impact of solvent composition.
Table 1: Illustrative Solubility of Naproxen in Polyethylene Glycol 200 (PEG 200) and Water Mixtures [4]
| Mass Fraction of PEG 200 | Temperature (K) | Mole Fraction Solubility of Naproxen (x 10³) |
| 0.0 (Pure Water) | 298.0 | 0.02 |
| 0.2 | 298.0 | 0.21 |
| 0.4 | 298.0 | 1.25 |
| 0.6 | 298.0 | 4.35 |
| 0.8 | 298.0 | 10.50 |
| 1.0 (Pure PEG 200) | 298.0 | 20.10 |
| 0.0 (Pure Water) | 318.0 | 0.04 |
| 0.2 | 318.0 | 0.38 |
| 0.4 | 318.0 | 1.95 |
| 0.6 | 318.0 | 6.11 |
| 0.8 | 318.0 | 14.21 |
| 1.0 (Pure PEG 200) | 318.0 | 26.82 |
This table serves as an example to illustrate the principle of co-solvency. Actual solubility data will vary depending on the specific starting material.
Experimental Protocols
Protocol 1: Determining Thermodynamic Solubility via the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound in a given solvent system.[5][6][7]
Materials:
-
Starting material (solid powder)
-
This compound (TEGMEE)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the solid starting material to a glass vial. The excess is crucial to ensure a saturated solution is formed.
-
Add a known volume of TEGMEE (or the desired TEGMEE/co-solvent mixture) to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vial to confirm the presence of undissolved solid.
-
Separate the undissolved solid from the saturated solution by either centrifuging the vial at high speed or filtering the solution through a syringe filter.
-
Carefully collect the clear supernatant (the saturated solution).
-
Quantify the concentration of the starting material in the supernatant using a pre-validated analytical method. This concentration represents the thermodynamic solubility.
Protocol 2: Enhancing Solubility with a Co-solvent
This protocol describes how to systematically test the effect of a co-solvent on the solubility of a starting material.[8][9]
Materials:
-
Starting material
-
This compound (TEGMEE)
-
Co-solvent (e.g., ethanol, DMSO)
-
Materials as listed in Protocol 1
Procedure:
-
Prepare a series of solvent blends with varying ratios of TEGMEE and the chosen co-solvent (e.g., 90:10, 80:20, 50:50 by volume).
-
For each solvent blend, perform the shake-flask method as described in Protocol 1.
-
Add an excess of the starting material to vials containing each of the different solvent blends.
-
Equilibrate the samples for 24-48 hours with agitation.
-
After equilibration, separate the solid and liquid phases.
-
Quantify the concentration of the starting material in the supernatant for each blend.
-
Plot the solubility of the starting material as a function of the co-solvent percentage to identify the optimal solvent composition.
Protocol 3: Using Sonication to Aid Dissolution
This protocol provides a general guideline for using sonication to accelerate the dissolution of a poorly soluble compound.
Materials:
-
Starting material
-
This compound (TEGMEE)
-
Appropriate vial or flask
-
Ultrasonic water bath or probe sonicator
Procedure:
-
Weigh the desired amount of the starting material and place it in a suitable vial.
-
Add the chosen volume of TEGMEE (or a TEGMEE/co-solvent mixture).
-
Vortex the vial vigorously for 1-2 minutes for initial mixing.
-
Place the vial in an ultrasonic water bath. To prevent overheating, ensure the water in the sonicator is at room temperature or use a cooled bath.
-
Sonicate for a defined period, for example, 10-15 minutes. If using a probe sonicator, use short pulses (e.g., 30 seconds on, 30 seconds off) to minimize heat generation.[5]
-
Visually inspect the solution to see if all the solid has dissolved.
-
If undissolved particles remain, repeat the sonication in short intervals until the solution is clear.
Visualizations
References
- 1. Crystallization from a Supersaturated Solution [chem.rutgers.edu]
- 2. Supersaturation and Crystallization | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Solubility of Naproxen in Polyethylene Glycol 200 + Water Mixtures at Various Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. scispace.com [scispace.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Technical Support Center: Triethylene Glycol Monoethyl Ether in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using triethylene glycol monoethyl ether (TEGEE) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with this compound (TEGEE)?
A1: The most prevalent side reactions involving TEGEE are peroxide formation upon exposure to air, thermal degradation at elevated temperatures, and competing elimination reactions when it is used as a nucleophile in Williamson ether syntheses.[1][2] It is also highly hygroscopic and can introduce water into moisture-sensitive reactions.
Q2: How can I detect the presence of peroxides in my TEGEE?
A2: Peroxides can be detected using commercially available test strips or through a wet chemical test using potassium iodide.[3][4] A brownish or purple color upon adding a potassium iodide solution indicates a high concentration of peroxides.[5] It is crucial to test for peroxides before any distillation or heating to avoid the risk of explosion.[1]
Q3: What are the primary products of thermal degradation of TEGEE?
A3: When heated, especially in the presence of oxygen, TEGEE can degrade into smaller molecules.[2] The primary degradation products include smaller glycols like diethylene glycol (DEG) and monoethylene glycol (MEG), as well as organic acids (formic, acetic, glycolic), aldehydes (formaldehyde, acetaldehyde), and water.[6]
Q4: My reaction is sensitive to water. How should I handle TEGEE?
A4: TEGEE is hygroscopic and readily absorbs moisture from the atmosphere. To minimize water content, it is recommended to store TEGEE under an inert atmosphere, such as nitrogen blanketing. For strictly anhydrous applications, drying of the solvent may be necessary.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis
Symptoms: The yield of the desired ether product is significantly lower than expected. Analysis of the crude product shows the presence of an alkene.
Possible Causes:
-
E2 Elimination: The alkoxide of TEGEE is a strong base and can promote the E2 elimination of the alkyl halide, especially with secondary or tertiary halides, leading to the formation of an alkene as a major byproduct.[7]
-
Steric Hindrance: Significant steric bulk on either the TEGEE-alkoxide or the alkyl halide can impede the backside attack required for the SN2 mechanism.[8]
-
Incomplete Deprotonation: If the alcohol is not fully deprotonated to form the alkoxide, the reaction will not proceed to completion.
Troubleshooting Steps:
-
Assess the Alkyl Halide: Whenever possible, use a primary alkyl halide as they are more susceptible to SN2 attack and less prone to elimination.[8]
-
Control the Temperature: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction.
-
Choice of Base: Use a strong, non-nucleophilic base to ensure complete deprotonation of TEGEE without competing in the substitution reaction.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO can be beneficial as they solvate the cation of the alkoxide, making the alkoxide anion more reactive for the SN2 reaction.
Issue 2: Unexpected Peaks in Post-Reaction Analysis (NMR, GC-MS)
Symptoms: Your analytical data shows peaks that do not correspond to your starting materials, desired product, or expected byproducts.
Possible Causes:
-
Thermal Degradation: If the reaction was conducted at a high temperature, the unexpected peaks could be from the degradation of TEGEE into smaller glycols, acids, or aldehydes.[2][6]
-
Peroxide-Related Byproducts: The presence of peroxides in TEGEE could lead to undesired oxidation of your starting materials or products.
-
Contaminated TEGEE: The TEGEE used may have contained impurities from its manufacturing process or from improper storage.
Troubleshooting Steps:
-
Check Reaction Temperature: Review the reaction temperature to ensure it was not excessively high, which could cause thermal degradation. For TEGEE, significant decomposition can occur at temperatures above 200°C.[9]
-
Test for Peroxides: Always test your stock of TEGEE for peroxides before use, especially if it has been stored for an extended period.
-
Verify TEGEE Purity: If possible, analyze the purity of your TEGEE before use to rule out contaminants.
-
Purification: If thermal degradation or contamination is suspected, consider purifying the TEGEE by distillation, but only after ensuring the absence of peroxides.
Data Presentation
Table 1: Influence of Reaction Conditions on Williamson Ether Synthesis with TEGEE (Illustrative Data)
| Alkyl Halide Type | Temperature (°C) | Base | Solvent | Predominant Reaction Pathway | Expected Ether Yield |
| Primary | 50-70 | NaH | THF | SN2 | High |
| Secondary | 50-70 | NaH | THF | SN2 / E2 Mixture | Moderate |
| Secondary | > 80 | t-BuOK | t-BuOH | E2 | Low |
| Tertiary | 25-50 | NaH | THF | E2 | Very Low / None |
This table provides illustrative data based on general principles of SN2 and E2 reactions. Actual yields will vary depending on the specific substrates and conditions.
Table 2: Common Thermal Degradation Products of TEGEE
| Degradation Product | Chemical Formula | Typical Analytical Signature |
| Diethylene Glycol (DEG) | C₄H₁₀O₃ | Distinct peak in GC-MS |
| Monoethylene Glycol (MEG) | C₂H₆O₂ | Distinct peak in GC-MS |
| Formic Acid | CH₂O₂ | Can be detected by HPLC or derivatization followed by GC-MS |
| Acetic Acid | C₂H₄O₂ | Can be detected by HPLC or derivatization followed by GC-MS |
Experimental Protocols
Protocol 1: Qualitative Peroxide Test for TEGEE (Potassium Iodide Method)
Materials:
-
Sample of this compound
-
Glacial acetic acid
-
Potassium iodide (KI), solid
-
Test tube or small vial
Procedure:
-
In a chemical fume hood, add approximately 1 mL of the TEGEE to a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add about 100 mg of potassium iodide crystals.
-
Stopper and shake the test tube.
-
Observation:
-
No color change or pale yellow: Low or no peroxides. Safe for most uses, but caution is still advised for distillation.
-
Bright yellow or brown: Indicates a hazardous concentration of peroxides. The solvent must be treated before use.[4]
-
Protocol 2: Removal of Peroxides from TEGEE (Ferrous Sulfate Method)
Materials:
-
Peroxide-containing TEGEE
-
Ferrous sulfate (FeSO₄)
-
Concentrated sulfuric acid
-
Deionized water
-
Separatory funnel
Procedure:
-
Prepare Reagent: In a fume hood, prepare a solution of 60 g of ferrous sulfate (FeSO₄) and 6 mL of concentrated sulfuric acid in 110 mL of water.[4]
-
Wash Solvent: In a separatory funnel, gently shake the peroxide-containing TEGEE with an equal volume of the ferrous sulfate solution. Vent frequently as pressure may build up.
-
Separate Layers: Allow the layers to separate and discard the aqueous (bottom) layer.
-
Repeat: Repeat the wash with a fresh portion of the ferrous sulfate solution.
-
Test for Peroxides: After the final wash, re-test the TEGEE for the presence of peroxides using the method described in Protocol 1. Repeat the washing process if necessary until the peroxide test is negative.
-
Drying: The purified TEGEE can be dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate) and filtered.
Visualizations
Caption: Peroxide formation pathway in TEGEE.
Caption: Competing SN2 and E2 pathways.
Caption: Troubleshooting workflow for TEGEE reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. projekter.aau.dk [projekter.aau.dk]
- 3. www1.wellesley.edu [www1.wellesley.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. benchchem.com [benchchem.com]
- 6. Oxidative degradation of triethylene glycol - SINTEF [sintef.no]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. nva.sikt.no [nva.sikt.no]
Technical Support Center: Scaling Up Reactions in Triethylene Glycol Monoethyl Ether
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for scaling up chemical reactions in triethylene glycol monoethyl ether (TEGMEE).
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that I should consider for reaction scale-up?
A1: this compound is a high-boiling point, low-volatility solvent with good thermal stability.[1] Its key properties relevant to scale-up include its viscosity, which decreases with temperature, and its miscibility with water and many organic solvents.[2] These characteristics can present challenges in mixing, heat transfer, and product isolation at larger scales.
Q2: How does the viscosity of TEGMEE affect mixing during scale-up?
A2: The relatively high viscosity of TEGMEE at lower temperatures can lead to inefficient mixing in large reactors.[2] This can result in localized "hot spots" during exothermic reactions or incomplete reactant mixing, leading to lower yields and increased impurity formation.[3] It is crucial to select an appropriate stirring mechanism, such as an anchor or turbine stirrer, and optimize the agitation speed to ensure homogeneity.[3]
Q3: What are the primary challenges related to heat transfer when using TEGMEE at scale?
A3: The high boiling point and viscosity of TEGMEE can complicate heat transfer. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[4] This can be particularly hazardous for exothermic reactions, potentially leading to thermal runaway.[5] Careful consideration of reactor jacket design and the use of an efficient heat transfer fluid are critical.[3]
Q4: How can I effectively remove TEGMEE from my reaction mixture after the reaction is complete?
A4: Due to its high boiling point, removing TEGMEE by simple evaporation is often impractical and can lead to thermal degradation of the product. Common methods for removal include vacuum distillation, liquid-liquid extraction (if the product has significantly different polarity), and column chromatography for smaller scales. Azeotropic distillation with a suitable entrainer can also be an effective strategy.[6]
Q5: Are there any specific safety precautions I should take when working with TEGMEE at a large scale?
A5: Yes, while TEGMEE has low acute toxicity, standard safety protocols for handling chemicals should be followed.[7] Due to its high boiling point, be cautious of hot surfaces and potential for thermal burns. Ensure adequate ventilation to avoid inhalation of any vapors, especially when heated.[7] Glycol ethers also have the potential to form explosive peroxides, so it is advisable to test for peroxides before distillation or heating, especially if the solvent has been stored for an extended period.[7]
Troubleshooting Guides
Issue 1: Decreased Yield or Inconsistent Results Upon Scale-Up
Question: My reaction yield has dropped significantly, and I'm seeing more by-products since moving from a 1L flask to a 20L reactor. What could be the cause?
Answer: This is a common scale-up challenge often linked to mass and heat transfer limitations.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Inefficient Mixing | In larger vessels, inefficient mixing can lead to localized areas of high reactant concentration or "hot spots," promoting side reactions. The higher viscosity of TEGMEE at ambient temperatures can exacerbate this. Solution: 1. Evaluate and optimize the agitator design (e.g., switch from a magnetic stir bar to an overhead stirrer with a suitable impeller like a pitched-blade turbine or anchor). 2. Increase the agitation speed, ensuring you are not introducing excessive shear that could degrade your product. 3. Consider installing baffles in the reactor to improve mixing efficiency. |
| Poor Temperature Control | The decrease in the surface-area-to-volume ratio upon scale-up makes heat dissipation more challenging.[4] For exothermic reactions, this can lead to a higher reaction temperature than intended, favoring the formation of by-products. Solution: 1. Ensure your reactor's cooling system is adequate for the scale and exothermicity of your reaction. 2. Implement a controlled, slower addition of the limiting reagent to manage the rate of heat generation.[5] 3. Consider diluting the reaction mixture, although this may impact reaction kinetics and downstream processing.[8] |
| Longer Reaction Times | At a larger scale, heating and cooling cycles are longer. Prolonged exposure to high temperatures in TEGMEE can lead to product degradation or the formation of thermal by-products. Solution: 1. Perform a thermal stability study of your product in TEGMEE at the reaction temperature. 2. Optimize the reaction conditions to minimize the reaction time at elevated temperatures. |
Issue 2: Difficulty in Product Isolation and Purification
Question: I am struggling to remove the high-boiling TEGMEE solvent from my product without causing decomposition. What are my options?
Answer: Removing a high-boiling solvent like TEGMEE requires specific purification strategies to avoid thermal stress on the product.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| High Boiling Point of TEGMEE | Standard distillation requires very high temperatures that can degrade sensitive organic molecules. Solution: 1. Vacuum Distillation: This is the most common method. By reducing the pressure, the boiling point of TEGMEE can be significantly lowered. A good vacuum pump and a well-sealed system are essential. 2. Steam Distillation: If your product is volatile with steam and not water-reactive, this can be an effective method. 3. Azeotropic Distillation: Find a suitable solvent that forms a lower-boiling azeotrope with TEGMEE to facilitate its removal.[6] |
| High Solubility of Product in TEGMEE | Your product may be highly soluble in TEGMEE, making extraction and precipitation inefficient. Solution: 1. Liquid-Liquid Extraction: If there is a suitable, immiscible solvent in which your product has a high partition coefficient, multiple extractions may be effective. This often requires a significant volume of the extraction solvent. 2. Anti-Solvent Precipitation/Crystallization: If your product is a solid, identify an "anti-solvent" in which your product is insoluble but TEGMEE is soluble. Adding the reaction mixture to a large volume of the vigorously stirred anti-solvent can precipitate your product. |
| Viscosity of the Mixture | The viscosity of the crude reaction mixture can hinder efficient phase separation during extractions and slow down filtration. Solution: 1. Dilution: Dilute the mixture with a lower-viscosity solvent that is compatible with your workup procedure to improve handling. 2. Temperature: Gently warming the mixture (if your product is stable) can reduce the viscosity and improve phase separation. |
Data Presentation
Table 1: Temperature-Dependent Physical Properties of this compound
| Temperature (°C) | Density (g/mL) | Viscosity (cP) |
| 20 | 1.021 | 7.80 |
| 40 | 1.008 | 4.10 |
| 60 | 0.995 | 2.40 |
| 80 | 0.982 | 1.50 |
Note: Data is compiled and extrapolated from various sources.[2][9][10] Actual values may vary depending on the purity of the solvent.
Experimental Protocols
Protocol 1: Managing an Exothermic Reaction during Scale-Up in TEGMEE
This protocol outlines a general procedure for controlling an exothermic reaction when scaling up in a jacketed reactor.
1. Pre-Reaction Setup and Safety Assessment:
- Ensure the reactor is clean, dry, and properly assembled with an overhead stirrer, temperature probe, and addition funnel/pump.
- Confirm that the heating/cooling circulator for the reactor jacket is operational and filled with an appropriate heat transfer fluid.
- Perform a risk assessment, paying close attention to the potential for a thermal runaway.[4]
2. Reaction Execution:
- Charge the reactor with the initial reactants and TEGMEE under an inert atmosphere if required.
- Begin agitation to ensure the mixture is homogenous.
- Set the jacket temperature to maintain the desired initial reaction temperature.
- Begin the slow, controlled addition of the second reactant. The addition rate should be determined during small-scale safety studies to ensure the heat generated can be effectively removed by the cooling system.[8]
- Continuously monitor the internal reaction temperature. If the temperature rises above the setpoint, slow down or stop the addition until the temperature is stabilized.
- If a significant exotherm is observed, be prepared to implement emergency cooling procedures.
3. Quenching and Work-up:
- Once the reaction is complete (as determined by in-process controls like TLC, GC, or HPLC), cool the reaction mixture to a safe temperature.
- Slowly add a quenching agent if required, while monitoring the temperature to control any secondary exotherm.
Protocol 2: Product Isolation from TEGMEE via Vacuum Distillation
This protocol provides a general method for removing TEGMEE from a reaction mixture using vacuum distillation.
1. Apparatus Setup:
- Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum trap.
- Ensure all glass joints are properly sealed with appropriate grease or sleeves to maintain a high vacuum.
- Use a heating mantle with a magnetic stirrer for uniform heating of the distillation flask.
2. Distillation Procedure:
- Charge the crude reaction mixture into the distillation flask.
- Begin stirring and slowly apply vacuum to the system. You may observe some initial bubbling as any residual low-boiling solvents are removed.
- Once a stable vacuum is achieved (typically <1 mmHg for efficient distillation of TEGMEE), begin to gently heat the mixture.
- Collect any low-boiling impurities in a separate receiving flask.
- Increase the temperature gradually to distill the TEGMEE. The boiling point will depend on the vacuum level.
- Monitor the distillation temperature. A stable temperature plateau indicates that a pure fraction is being collected.
- Once the majority of the TEGMEE has been removed, the distillation rate will slow, and the temperature may rise. At this point, you can stop the distillation to avoid distilling your product (if it is also volatile) or causing thermal degradation of the residue.
3. Post-Distillation:
- Allow the system to cool completely before slowly releasing the vacuum to prevent air from rushing in and disturbing the residue.
- The remaining residue in the distillation flask is your concentrated product, which may require further purification.
Mandatory Visualization
Caption: Troubleshooting workflow for decreased yield in scaled-up reactions.
Caption: Decision workflow for product isolation from TEGMEE.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H18O4 | CID 8190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. fauske.com [fauske.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. US6034281A - Purification of diethylene glycol monoethyl ether - Google Patents [patents.google.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Density and Viscosity of the Binary Mixture of this compound + Water from (293.15 to 333.15) K at Atmospheric Pressure | Semantic Scholar [semanticscholar.org]
- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Technical Support Center: Triethylene Glycol Monoethyl Ether (TGME) Solvent Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to minimizing impurities in triethylene glycol monoethyl ether (TGME) solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial grades of this compound (TGME)?
A1: Commercial grades of TGME can contain several impurities that may impact experimental results. The most prevalent impurities include:
-
Peroxides: Ethers like TGME are prone to forming explosive peroxides over time, especially when exposed to air and light.[1][2][3]
-
Water: Due to its hygroscopic nature, TGME readily absorbs moisture from the atmosphere.
-
Related Ethylene Glycol Ethers: Oligomers such as diethylene glycol monoethyl ether and tetraethylene glycol monoethyl ether can be present from the manufacturing process.[4]
-
Residual Reactants: Traces of starting materials from the synthesis, which often involves the ethoxylation of ethanol, may remain.[4]
-
Aldehydes and Acids: Oxidation of the alcohol group can lead to the formation of aldehydes and carboxylic acids.
Q2: How can I test for the presence of peroxides in my TGME solvent?
A2: A common qualitative test for peroxides is the addition of a freshly prepared 10% potassium iodide (KI) solution to the solvent. The formation of a yellow to brown color indicates the presence of peroxides. For quantitative analysis, various peroxide test strips or commercially available kits can be used. It is crucial to test for peroxides before any distillation or heating process, as concentrated peroxides can be explosive.[1][3]
Q3: What are the recommended storage conditions to minimize impurity formation in TGME?
A3: To maintain the purity of TGME, it is essential to store it properly. Recommended storage conditions include:
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent peroxide formation.
-
Cool and Dark Place: Keep the container tightly sealed and store in a cool, dark location away from heat and direct sunlight.[5]
-
Appropriate Containers: Use glass or stainless steel containers. Avoid aluminum and galvanized containers, as TGME can corrode them.[1]
-
Limited Shelf Life: Unopened containers are typically stable for 18 months, while opened containers should be used within 12 months. It is good practice to date the container upon receipt and upon opening.[1][2]
Q4: What analytical techniques are suitable for identifying and quantifying impurities in TGME?
A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile impurities in TGME.[4][6] Other useful techniques include:
-
Karl Fischer Titration: For accurate quantification of water content.
-
High-Performance Liquid Chromatography (HPLC): For the analysis of non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of unknown impurities.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification and use of TGME solvent.
Issue 1: Solvent Discoloration (Yellowing)
| Possible Cause | Troubleshooting Step |
| Oxidation/Degradation | The solvent may have oxidized due to improper storage or age. Consider purifying the solvent or using a fresh bottle. |
| Reaction with Contaminants | The discoloration could be a result of a reaction with dissolved impurities. Purify the solvent using an appropriate method. |
| Thermal Stress | If the discoloration appeared after heating, the TGME may be degrading. Lower the temperature during your process if possible. |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Varying Impurity Levels | The purity of the TGME may differ between batches. Analyze the impurity profile of each batch using GC-MS before use. |
| Peroxide Interference | Peroxides can act as radical initiators and interfere with sensitive reactions. Test for and remove peroxides before use. |
| Water Content Variation | The amount of water can significantly affect reaction kinetics and product formation. Measure and control the water content of the solvent. |
Issue 3: Peroxide Test is Positive
| Possible Cause | Troubleshooting Step |
| Prolonged Storage or Exposure to Air | The solvent has been stored for too long or the container was not properly sealed. |
| Depletion of Inhibitors | Some commercial grades contain inhibitors to prevent peroxide formation. These can be consumed over time. |
| Action | Treat the solvent to remove peroxides before use. Caution: Do not distill TGME with high levels of peroxides. |
Experimental Protocols
Protocol 1: Peroxide Removal from this compound
Method 1: Treatment with Activated Alumina
-
Preparation: Activate basic or neutral alumina by heating it to 200-250°C for 2-3 hours under vacuum. Allow it to cool to room temperature under an inert atmosphere.
-
Column Packing: Pack a glass chromatography column with the activated alumina.
-
Percolation: Pass the TGME solvent through the alumina column. The peroxides will be adsorbed onto the alumina.
-
Collection: Collect the purified solvent.
-
Verification: Test the collected solvent for the presence of peroxides. Repeat the process if necessary.
-
Disposal: Promptly desorb the peroxides from the alumina by washing the column with methanol or water, and dispose of the polar solvent safely.[1]
Method 2: Treatment with Ferrous Sulfate
-
Solution Preparation: Prepare a fresh solution of 60 g of ferrous sulfate (FeSO₄) in 110 mL of water and add 6 mL of concentrated sulfuric acid.
-
Washing: In a separatory funnel, shake the TGME solvent with an equal volume of the ferrous sulfate solution.
-
Separation: Allow the layers to separate and discard the aqueous layer.
-
Washing: Wash the TGME layer with water to remove any residual iron salts.
-
Drying: Dry the purified TGME over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Filtration: Filter to remove the drying agent.
Protocol 2: Purification of TGME by Vacuum Distillation
! CAUTION ! Ensure that the TGME has been tested and is free of peroxides before proceeding with distillation.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Drying (Optional): If a very low water content is required, the TGME can be dried over a suitable desiccant (e.g., molecular sieves) prior to distillation.
-
Distillation: Heat the TGME under reduced pressure. The boiling point of TGME is approximately 255°C at atmospheric pressure and will be significantly lower under vacuum.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. Discard the initial and final fractions, which are more likely to contain impurities.
-
Storage: Store the purified TGME under an inert atmosphere in a tightly sealed, dark glass bottle.
Quantitative Data Summary
| Purification Method | Typical Impurities Removed | Achievable Purity | Notes |
| Vacuum Distillation | Water, less volatile impurities, some related oligomers | >99.5% | Effective for removing a broad range of impurities. |
| Azeotropic Distillation | Specifically targets certain impurities that form azeotropes (e.g., ethylene glycol with n-heptanol for a related ether)[8] | Can reduce specific impurities to <25 ppm[8] | Highly effective for targeted impurity removal. |
| Activated Alumina Column | Peroxides | N/A (removes specific impurity) | Primarily a safety and purification step to remove peroxides. |
| Ferrous Sulfate Wash | Peroxides | N/A (removes specific impurity) | An alternative method for peroxide removal. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting inconsistent results with TGME solvent.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. aasnig.com [aasnig.com]
- 7. biomedres.us [biomedres.us]
- 8. US6034281A - Purification of diethylene glycol monoethyl ether - Google Patents [patents.google.com]
Technical Support Center: Triethylene Glycol Monoethyl Ether (TGME) Purity
Welcome to the technical support center for triethylene glycol monoethyl ether (TGME). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the impact of TGME purity on experimental outcomes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments involving TGME.
Issue 1: Inconsistent Reaction Rates or Yields
Q: My reaction kinetics are variable, and the product yield is lower than expected. Could the purity of my this compound be the cause?
A: Yes, impurities in TGME can significantly affect reaction outcomes. The presence of contaminants can lead to unpredictable variables, such as altered reaction kinetics, the formation of undesired by-products, and reduced product yield.[1] For instance, even trace amounts of water in TGME can inhibit moisture-sensitive reactions, such as Grignard reactions, leading to decreased efficiency.[1]
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your TGME using analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS). Commercial grades of TGME may contain related oligomers such as diethylene glycol monoethyl ether and pentaethylene glycol monoethyl ether.[2] A typical commercial purity is around 95% or higher.[2]
-
Check for Peroxides: TGME and its derivatives can form explosive peroxides when exposed to air or oxygen. It is crucial to check for and eliminate peroxides before distillation or heating.[3]
-
Use a Higher Grade: Consider using a pharmaceutical-grade TGME, which is manufactured to meet strict purity requirements.[4]
-
Purification: If a high-purity grade is unavailable, consider purifying the TGME in your lab. Distillation is a common method, but be sure to test for peroxides first.
Issue 2: Formation of Unexpected Byproducts
Q: I am observing unexpected peaks in my analytical data (e.g., HPLC, GC-MS) that correspond to unknown byproducts. How can TGME purity contribute to this?
A: Impurities in the solvent can lead to unwanted side reactions, compromising the delicate chemical balance of your experiment.[1] These impurities can react with your starting materials or intermediates to form unexpected byproducts, which can complicate separation and purification processes.[1]
Troubleshooting Steps:
-
Identify Impurities: Use GC-MS to identify the impurities in your TGME.[2] Common impurities include other glycol ethers and residual starting materials from its synthesis, which often involves the ethoxylation of ethanol.[2]
-
Review Reaction Mechanism: Once the impurities are identified, review your reaction mechanism to determine if they could be participating in side reactions.
-
Source a Different Lot or Supplier: The impurity profile can vary between different lots and suppliers. Request a certificate of analysis (CoA) to ensure the purity meets your experimental requirements.
-
Inert Atmosphere: If your reaction is sensitive to oxidation, ensure it is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxide impurities in the TGME.
Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and handling of this compound.
Q1: What are the common impurities found in technical-grade this compound?
A1: Technical-grade TGME may contain several impurities, including:
-
Related Oligomers: Diethylene glycol monoethyl ether and pentaethylene glycol monoethyl ether are common contaminants.[2]
-
Residual Reactants: Unreacted starting materials from the synthesis process, such as ethanol and ethylene oxide, may be present.
-
Peroxides: TGME can form peroxides upon exposure to air and oxygen.
Q2: How does the purity of TGME affect its physical properties?
A2: The presence of impurities can alter the physical properties of TGME, such as its boiling point, viscosity, and polarity. These changes can, in turn, influence reaction kinetics and product solubility.
Q3: Are there different grades of this compound available?
A3: Yes, TGME is available in different grades, including industrial and pharmaceutical grades.[4] The pharmaceutical grade is manufactured to meet stringent purity requirements and is recommended for sensitive applications like drug formulation.[4]
Q4: How should I store this compound to maintain its purity?
A4: To maintain the purity of TGME, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. Due to its hygroscopic nature, storage should prevent the absorption of water. It is also important to avoid contact with strong oxidizing agents. Lined containers, glass, or stainless steel are preferred for storage as TGME may discolor in mild steel or copper.[5]
Q5: What analytical methods are recommended for determining the purity of this compound?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical technique for determining the purity of TGME and identifying any impurities.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used for its detection and quantification.[6]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C8H18O4[7] |
| Molecular Weight | 178.23 g/mol [7] |
| Boiling Point | ~255°C |
| Melting Point | -19°C[8] |
| Purity (Technical Grade) | >90.0% (GC)[7][8] |
| Purity (Commercial Grade) | Around 95% or higher[2] |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound Purity
This protocol provides a general method for analyzing the purity of TGME using GC-MS.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
GC Column: A suitable column for separating glycol ethers, such as an Rxi®-1301Sil MS column (30 m x 0.25 mm x 0.25 μm).[9]
Procedure:
-
Sample Preparation: Dilute the TGME sample in a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Oven Program: Start at 40°C for 1 minute, then ramp to 320°C at a rate of 20°C/minute, and hold for 2 minutes.[2]
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: 20-200 amu to capture the low mass fragments generated by glycol ethers.[9]
-
-
Data Analysis: Identify TGME and any impurities based on their retention times and mass spectra. Quantify the purity by comparing the peak area of TGME to the total peak area of all components.
Visualizations
Caption: Troubleshooting workflow for TGME-related reaction issues.
Caption: Impact of TGME impurities on reaction outcomes.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. ICSC 0718 - this compound [inchem.org]
- 4. archivemarketresearch.com [archivemarketresearch.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. epa.gov [epa.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. labproinc.com [labproinc.com]
- 9. gcms.cz [gcms.cz]
techniques for drying triethylene glycol monoethyl ether for anhydrous reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the techniques for drying triethylene glycol monoethyl ether (TEGMEE) for use in anhydrous reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous this compound (TEGMEE) in certain reactions?
A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. In anhydrous reactions, the presence of water can have several detrimental effects, including:
-
Reaction with sensitive reagents: Water can react with and quench organometallic reagents (e.g., Grignard reagents, organolithiums), metal hydrides, and other moisture-sensitive compounds, leading to reduced yields or complete reaction failure.
-
Catalyst deactivation: Many catalysts used in organic synthesis are sensitive to moisture and can be deactivated in its presence.
-
Undesired side reactions: Water can act as a nucleophile or a proton source, leading to the formation of unwanted byproducts and complicating purification.
-
Inconsistent reaction outcomes: Variable water content in the solvent can lead to poor reproducibility of experimental results.[1]
Q2: What are the most common laboratory methods for drying TEGMEE?
A2: The most common and effective laboratory methods for drying TEGMEE to the low parts-per-million (ppm) levels required for anhydrous reactions are:
-
Drying with Molecular Sieves: This is a widely used, safe, and efficient method for removing water from a variety of organic solvents, including ethers.[2][3] Activated 3Å or 4Å molecular sieves are typically used.
-
Azeotropic Distillation: This technique involves distilling TEGMEE with an entraining agent, such as toluene, that forms a low-boiling azeotrope with water.[4][5] The water is removed as the azeotrope, yielding dry TEGMEE.
-
Distillation under Reduced Pressure: While this method can remove water, it may not be as effective as molecular sieves or azeotropic distillation for achieving very low water content without careful fractionation.[1]
Q3: How can I determine the water content of my TEGMEE?
A3: The most accurate and widely accepted method for determining trace amounts of water in organic solvents is the Karl Fischer titration .[6][7][8][9][10] This technique is highly specific to water and can provide results in the ppm range.[7]
Troubleshooting Guide
Issue 1: My anhydrous reaction is failing or giving low yields, and I suspect wet TEGMEE.
| Possible Cause | Troubleshooting Steps |
| Insufficient drying of TEGMEE | 1. Verify water content: Use Karl Fischer titration to determine the precise water content of your "dry" TEGMEE.[6][8] 2. Re-dry the solvent: If the water content is too high, re-dry the TEGMEE using one of the recommended protocols below. Ensure molecular sieves are properly activated.[2][3] |
| Introduction of moisture during handling | 1. Use proper techniques: Employ Schlenk lines or a glovebox to handle the dried solvent under an inert atmosphere (e.g., argon or nitrogen). 2. Dry glassware: Ensure all glassware is rigorously dried in an oven or by flame-drying before use.[3] 3. Use septa and syringes: Transfer the solvent using syringes through rubber septa to minimize exposure to air. |
| Contaminated starting materials or reagents | 1. Check other components: Ensure all other reagents and starting materials are also anhydrous. 2. Run a control reaction: If possible, run a control reaction with a certified anhydrous solvent to isolate the issue. |
Issue 2: I suspect the presence of peroxides in my TEGMEE.
Glycol ethers, including TEGMEE, are prone to forming explosive peroxides upon exposure to air and light, especially when concentrated during distillation.[11]
| Possible Cause | Troubleshooting Steps |
| Improper storage | 1. Visual Inspection: CAUTION! Do not open the container if you observe crystal formation, a viscous liquid, or a cloudy appearance. These are signs of high peroxide levels. Contact your institution's Environmental Health and Safety (EHS) office immediately. 2. Chemical Test for Peroxides: If the solvent appears normal, test for peroxides using commercially available test strips or a chemical test (e.g., with potassium iodide). A yellow to brown color indicates the presence of peroxides. |
| Peroxide formation during storage | 1. Removal of Peroxides: If low levels of peroxides are detected, they can be removed by passing the solvent through a column of activated alumina or by treatment with a ferrous sulfate solution. Never distill a solvent that contains peroxides. [11] 2. Proper Storage: Store TEGMEE in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. |
Issue 3: My drying process with molecular sieves is not effective.
| Possible Cause | Troubleshooting Steps |
| Inactive molecular sieves | 1. Activate the sieves: Molecular sieves must be activated by heating to high temperatures under vacuum or at atmospheric pressure to remove adsorbed water.[2][12] Follow the activation protocol carefully. 2. Proper storage of sieves: Store activated sieves in a desiccator or a drying oven to prevent re-adsorption of atmospheric moisture.[3] |
| Insufficient contact time or amount of sieves | 1. Increase contact time: Allow the TEGMEE to stand over the activated molecular sieves for at least 48-72 hours for effective drying.[1] 2. Use an adequate amount: Use a sufficient quantity of molecular sieves, typically 10-20% of the solvent volume.[1][3] |
| Channeling in a packed column | 1. Proper packing: If using a column of molecular sieves, ensure it is packed uniformly to avoid channels that allow the solvent to pass through without sufficient contact. |
Data Presentation
The following table summarizes the typical residual water content in glycol ethers after different drying methods. This data is based on studies of similar glycol ethers and provides a reasonable expectation for TEGMEE.
| Drying Method | Typical Final Water Content (ppm) | Time Required | Key Considerations |
| Molecular Sieves (4Å) | < 15 ppm | 1 week | Requires properly activated sieves.[1] |
| Azeotropic Distillation (with Toluene) | < 50 ppm (estimated) | ~2-3 hours | Effective for removing larger quantities of water. Final water content depends on distillation efficiency.[1] |
| Distillation under Reduced Pressure | Variable | Dependent on setup | May not achieve the low ppm levels of other methods without efficient fractional distillation.[1] |
Experimental Protocols
Protocol 1: Drying this compound with Molecular Sieves
Objective: To reduce the water content of TEGMEE to a level suitable for most anhydrous reactions (< 50 ppm).
Materials:
-
This compound (TEGMEE)
-
3Å or 4Å Molecular Sieves
-
Oven or heating mantle with a temperature controller
-
Schlenk flask or a round-bottom flask with a gas inlet adapter
-
Inert gas supply (Argon or Nitrogen)
-
Desiccator
Procedure:
-
Activation of Molecular Sieves:
-
Place the required amount of molecular sieves in a clean, dry flask.
-
Heat the sieves in an oven at 200-300°C for at least 3 hours under vacuum, or at 300-350°C for at least 3 hours at atmospheric pressure.[1]
-
Allow the sieves to cool to room temperature in a desiccator under an inert atmosphere.[12]
-
-
Drying TEGMEE:
-
Place the activated molecular sieves (approximately 10-20% of the solvent volume) into a dry Schlenk flask.[1][3]
-
Under a positive pressure of inert gas, transfer the TEGMEE into the flask containing the molecular sieves.
-
Seal the flask and allow it to stand for at least 48-72 hours. For optimal drying to <15 ppm, a duration of one week may be necessary.[1]
-
The dried solvent can be carefully decanted or transferred via cannula to the reaction vessel as needed.
-
Protocol 2: Drying this compound by Azeotropic Distillation
Objective: To remove water from TEGMEE using a Dean-Stark apparatus.
Materials:
-
This compound (TEGMEE)
-
Toluene (or another suitable entrainer)
-
Distillation glassware (round-bottom flask, Dean-Stark trap, condenser)
-
Heating mantle
-
Inert gas supply
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus, ensuring all glassware is dry.
-
Charge the round-bottom flask with the TEGMEE to be dried and toluene (approximately 10-20% of the TEGMEE volume).
-
-
Azeotropic Removal of Water:
-
Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap.
-
As the azeotrope condenses, it will separate into two phases in the trap, with the denser water settling at the bottom.
-
Continue the distillation until no more water collects in the trap.
-
-
Removal of Toluene:
-
Once all the water is removed, reconfigure the apparatus for simple distillation to remove the toluene.
-
The boiling point of toluene is approximately 111°C, while TEGMEE has a much higher boiling point (256°C).[1][13]
-
Distill off the toluene. Applying a vacuum can aid in the removal of the final traces of toluene at a lower temperature.
-
-
Final Product:
-
The remaining liquid in the distillation flask is the dried TEGMEE.
-
Allow the TEGMEE to cool to room temperature under an inert atmosphere before handling.
-
Visualizations
Caption: Workflow for drying TEGMEE with molecular sieves.
Caption: Workflow for azeotropic distillation of TEGMEE.
References
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. moodle2.units.it [moodle2.units.it]
- 4. researchgate.net [researchgate.net]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. mt.com [mt.com]
- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 9. Simple Modification of Karl-Fischer Titration Method for Determination of Water Content in Colored Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medallionlabs.com [medallionlabs.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. redriver.team [redriver.team]
- 13. This compound | C8H18O4 | CID 8190 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with Triethylene Glycol Monoethyl Ether
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide direct, actionable guidance for troubleshooting low reaction rates and other common issues encountered when using triethylene glycol monoethyl ether (TGMEE) in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis using this compound (TGMEE) is extremely slow. What are the primary factors I should investigate?
A1: Low reaction rates in a Williamson ether synthesis involving TGMEE are typically due to factors inherent to the SN2 reaction mechanism. The key areas to troubleshoot are:
-
Incomplete Deprotonation: The hydroxyl group of TGMEE must be fully deprotonated to form the more nucleophilic alkoxide. Insufficient base strength or quantity will result in a low concentration of the active nucleophile.
-
Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the quality of the leaving group on your electrophile.
-
Steric Hindrance: Significant steric bulk around the reaction centers of either the TGMEE alkoxide or the alkyl halide can impede the backside attack required for the SN2 mechanism.[1]
-
Suboptimal Reaction Temperature: While higher temperatures can increase reaction rates, they can also favor competing elimination (E2) reactions.[2] A careful balance must be struck.
-
Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and solvating ions.
Q2: I'm observing the formation of multiple products, including what appears to be an alkene. What is happening and how can I prevent it?
A2: The formation of an alkene is a classic sign that the E2 elimination reaction is competing with your desired SN2 Williamson ether synthesis.[1] The alkoxide of TGMEE is a strong base and can abstract a proton from the carbon adjacent to your leaving group. This is particularly problematic with secondary and tertiary alkyl halides.[3]
To favor the SN2 pathway and minimize elimination, consider the following:
-
Use a Primary Alkyl Halide: Primary alkyl halides are significantly more reactive towards SN2 substitution and less prone to elimination.[1]
-
Control the Temperature: Lower reaction temperatures generally favor the SN2 reaction over E2.[1]
-
Use a Less Sterically Hindered Base/Alkoxide: If your synthesis allows, ensure the alkoxide is not excessively bulky.[4]
Q3: Can I use TGMEE itself as a solvent? How does solvent choice impact the reaction rate?
A3: While TGMEE is a liquid and an excellent solvent for many substances, using it as the solvent in a reaction where it is also a reactant can complicate purification and stoichiometry calculations. The choice of solvent is critical for reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Williamson ether synthesis.[1] These solvents effectively solvate the cation of the alkoxide, leaving a "naked" and more reactive alkoxide anion to participate in the SN2 reaction.[1] Protic solvents, like alcohols, can solvate the alkoxide anion, reducing its nucleophilicity and slowing the reaction.[2]
Q4: How can I accelerate my reaction without promoting side reactions?
A4: One effective method is to use phase-transfer catalysis (PTC). Polyethylene glycols (PEGs), structurally similar to TGMEE, are known to act as phase-transfer catalysts.[5] A phase-transfer catalyst facilitates the transfer of the anionic nucleophile (the TGMEE alkoxide) from a solid or aqueous phase into the organic phase where the alkyl halide is dissolved, thereby increasing the reaction rate.[5] This can be particularly useful if you are using a solid base like potassium carbonate.
Troubleshooting Guides
Issue: Low Conversion of Starting Material
This guide provides a systematic approach to diagnosing and resolving low conversion rates in reactions involving TGMEE.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Deprotonation of TGMEE | Check the pKa of your base against TGMEE's alcohol proton. Analyze a small aliquot of the reaction mixture for the presence of starting TGMEE. | Use a stronger base (e.g., NaH, KH). Ensure anhydrous (water-free) conditions, as moisture will quench the base.[2] |
| Poor Leaving Group on Electrophile | Compare the relative leaving group abilities (e.g., I > Br > Cl >> F). | Convert the leaving group to a better one, such as a tosylate (-OTs) or mesylate (-OMs).[3] |
| Low Reaction Temperature | Monitor the reaction at the current temperature over an extended period. If no progress is observed, a temperature increase may be necessary. | Gradually increase the reaction temperature in 5-10 °C increments, while monitoring for the formation of byproducts via TLC or LC-MS. A typical range is 50-100 °C.[2] |
| Impure Reagents or Solvents | Check the purity of your TGMEE and alkyl halide by an appropriate analytical method (e.g., NMR, GC). Test solvents for peroxides, especially if they are ethers. | Use freshly purified reagents and anhydrous solvents. |
Issue: Formation of Multiple Products
This guide helps to identify and mitigate the formation of unwanted byproducts.
| Potential Cause | Observation | Recommended Solution |
| E2 Elimination | Presence of an alkene byproduct, confirmed by NMR or GC-MS. | Use a primary alkyl halide.[1] Lower the reaction temperature.[1] If possible, use a less sterically hindered alkoxide. |
| Ring Alkylation (for aromatic substrates) | Isomeric products where alkylation has occurred on an aromatic ring instead of the desired oxygen. | This is more common with phenoxides. Consider using a less polar solvent to reduce the dissociation of the ion pair. |
| Chain Degradation | Presence of shorter glycol ether fragments. | Avoid excessively harsh basic conditions and prolonged reaction times at high temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with TGMEE
This protocol outlines a general method for the etherification of an alkyl halide with this compound.
Materials:
-
This compound (TGMEE)
-
Alkyl halide (or tosylate/mesylate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), add TGMEE (1.0 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel. Dissolve the TGMEE in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Alkoxide Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should cease.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.0-1.2 eq.), dissolved in a minimal amount of anhydrous DMF, dropwise via the addition funnel.
-
Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 1 to 8 hours.[2]
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with water and extract with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Mechanism and Competing Pathways
The following diagram illustrates the desired SN2 pathway for the Williamson ether synthesis and the competing E2 elimination pathway.
Caption: SN2 vs. E2 pathways in Williamson ether synthesis.
Troubleshooting Workflow for Low Reaction Rates
This diagram provides a logical workflow for addressing low reaction rates.
Caption: Troubleshooting workflow for low reaction rates.
Phase-Transfer Catalysis (PTC) Mechanism
This diagram illustrates how a phase-transfer catalyst can enhance the reaction rate.
Caption: Mechanism of phase-transfer catalysis.
References
Technical Support Center: Triethylene Glycol Monoethyl Ether (TGMEE) Extractions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation problems with triethylene glycol monoethyl ether (TGMEE) in extraction processes.
FAQs and Troubleshooting Guides
This section addresses common issues experienced during liquid-liquid extractions involving TGMEE. The solutions are presented in a question-and-answer format to help you quickly identify and resolve your specific problem.
Issue 1: No Phase Separation Occurs
Q1: I've mixed my aqueous sample with this compound, but the mixture remains as a single phase. What should I do?
A1: this compound is miscible with water at room temperature. To induce phase separation, you need to alter the properties of the aqueous phase, typically by adding a "salting-out" agent.
-
Solution: Introduce a salt to the mixture. The addition of certain salts, particularly those with multiply charged anions like sulfates and phosphates, decreases the solubility of TGMEE in water, leading to the formation of two distinct phases. This is known as the "salting-out" effect.[1][2] The effectiveness of different salts in promoting phase separation generally follows the Hofmeister series.
Q2: How do I choose the right salt and determine the appropriate concentration?
A2: The choice and concentration of salt are critical for successful phase separation.
-
Recommendation: Start with salts known to be effective salting-out agents, such as sodium sulfate (Na₂SO₄), ammonium sulfate ((NH₄)₂SO₄), or potassium phosphate (K₃PO₄). The required concentration will depend on your specific system, including the temperature and the presence of other solutes. It is advisable to perform a preliminary experiment to determine the optimal salt concentration for your application.
Issue 2: Persistent Emulsion Formation
Q3: After shaking, a stable emulsion has formed at the interface between the aqueous and TGMEE phases, and it's not separating.
A3: Emulsion formation is a common issue in liquid-liquid extractions, often caused by the presence of surfactants or high-molecular-weight compounds in the sample.[3]
-
Troubleshooting Steps:
-
Gentle Mixing: In subsequent extractions, try gentle, repeated inversions of the separatory funnel instead of vigorous shaking.
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[4][5]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the emulsified layers.[5][6]
-
Filtration: Passing the mixture through a bed of glass wool or a phase separation filter paper can sometimes break the emulsion.[4]
-
Solvent Addition: Adding a small amount of a different organic solvent might alter the solubility characteristics and break the emulsion.[4][5]
-
Issue 3: Poor Recovery of the Target Molecule
Q4: My target molecule is not partitioning into the desired phase. How can I improve the extraction efficiency?
A4: The partitioning of a biomolecule in an aqueous two-phase system (ATPS) is influenced by several factors.
-
Optimization Strategies:
-
pH Adjustment: The pH of the aqueous phase can significantly affect the charge of your target molecule and its subsequent partitioning behavior. Experiment with different pH values to find the optimal condition for your molecule of interest.
-
Temperature Control: For systems exhibiting a Lower Critical Solution Temperature (LCST), increasing the temperature can induce phase separation.[7] However, be mindful of the thermal stability of your target molecule.
-
Polymer Concentration: The concentration of TGMEE can influence the partitioning of biomolecules.[8] Adjusting the TGMEE concentration may improve the recovery of your target.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound aqueous two-phase systems in the literature, the following table provides a qualitative and comparative summary of the effectiveness of different salts in inducing phase separation based on the well-established Hofmeister series. The salts are ranked from most to least effective at "salting-out" and promoting phase separation.
| Salt Type | Anion | Cation | Relative Effectiveness in Promoting Phase Separation |
| Sulfates | SO₄²⁻ | (NH₄)⁺ > K⁺ > Na⁺ | High |
| Phosphates | PO₄³⁻ | K⁺ > Na⁺ | High |
| Carbonates | CO₃²⁻ | K⁺ > Na⁺ | Moderate to High |
| Chlorides | Cl⁻ | Na⁺ > K⁺ | Low to Moderate |
Key Experimental Protocols
Protocol 1: Determining the Binodal Curve (Phase Diagram)
This protocol outlines the cloud point titration method to determine the phase diagram for a TGMEE-salt-water system. The binodal curve separates the compositions that form a single phase from those that form two phases.[3]
Materials:
-
This compound (TGMEE)
-
Selected salt (e.g., Na₂SO₄)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Burette
-
Glass beaker or flask
Methodology:
-
Prepare a stock solution of the chosen salt in deionized water at a known concentration (e.g., 20% w/w).
-
Accurately weigh a known amount of TGMEE into the beaker.
-
Add a known volume of deionized water to the TGMEE and place the beaker on the magnetic stirrer.
-
Slowly titrate the salt stock solution into the TGMEE-water mixture while continuously stirring.
-
Observe the solution for the first sign of persistent turbidity. This is the "cloud point," indicating the transition from a single phase to two phases.
-
Record the volume of the salt solution added.
-
Repeat this procedure with different initial concentrations of TGMEE and water to generate multiple points on the binodal curve.
-
Plot the weight percentage of TGMEE against the weight percentage of the salt to construct the binodal curve.
Visualizations
Caption: Troubleshooting workflow for TGMEE phase separation issues.
Caption: Key factors that influence phase separation in TGMEE-based extractions.
References
- 1. dspace.ncl.res.in [dspace.ncl.res.in]
- 2. agarwood.org.cn [agarwood.org.cn]
- 3. A simple approach for the determination and characterization of ternary phase diagrams of aqueous two-phase systems composed of water, polyethylene glycol and sodium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salt Effects on the Phase Behavior and Cocrystallization Kinetics of POCB–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
safe distillation of triethylene glycol monoethyl ether to prevent peroxide explosion
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe distillation of triethylene glycol monoethyl ether, with a focus on preventing peroxide-related explosions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered hazardous to distill?
A1: this compound, like other ethers, can form unstable and potentially explosive peroxides through a process called autoxidation.[1] This reaction occurs when the ether is exposed to atmospheric oxygen and is accelerated by light and heat.[2][3] During distillation, these less volatile peroxides can become dangerously concentrated in the distillation flask, posing a significant explosion risk.[2][4][5]
Q2: How can I tell if my this compound contains peroxides?
A2: While visual inspection can sometimes indicate high levels of peroxide formation, it is not a definitive test.[1][3] Signs of peroxide presence may include the formation of crystals, a viscous liquid, or discoloration.[1][3][6] Peroxide crystals can also form around the cap of the container.[7][8] If any of these signs are present, do not handle the container and consult your institution's Environmental Health and Safety (EHS) office.[1][6][9] The most reliable way to determine the presence of peroxides is through chemical testing.[10]
Q3: How often should I test for peroxides?
A3: this compound is generally classified as a Group B peroxide former, meaning it poses a hazard upon concentration.[2][4] It is recommended to test for peroxides before each use, especially before distillation or any other concentration step.[7][9] For opened containers, periodic testing every 6 to 12 months is a good practice.[7]
Q4: What is a peroxide inhibitor and is it present in my solvent?
A4: A peroxide inhibitor is an antioxidant compound, such as Butylated Hydroxytoluene (BHT), added by manufacturers to slow the rate of peroxide formation.[8][11] While inhibitors are effective, they are consumed over time and do not eliminate the need for proper storage and testing.[8] Distillation will remove the inhibitor from the solvent, making the distillate highly susceptible to rapid peroxide formation.[5][12]
Q5: What are the ideal storage conditions to minimize peroxide formation?
A5: To minimize peroxide formation, store this compound in a cool, dark, and well-ventilated area away from heat and light.[3][13] Containers should be tightly sealed, air-impermeable, and light-resistant, such as amber glass bottles or metal cans.[1][12] Storing under an inert atmosphere, like nitrogen or argon, can further reduce peroxide formation.[3][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Uncertainty about the safety of distilling a previously opened bottle of this compound. | The solvent may have formed peroxides during storage. | Do not proceed with distillation. First, test the solvent for the presence of peroxides using one of the methods described in the Experimental Protocols section. |
| A positive test for peroxides is observed. | The solvent has been exposed to conditions favoring peroxide formation (e.g., air, light, heat). | If the peroxide concentration is above the acceptable limit (see Quantitative Data Summary), the peroxides must be removed before distillation. Refer to the Experimental Protocols for peroxide removal procedures. For high concentrations, consult your EHS office for disposal.[9] |
| The solvent needs to be used without an inhibitor for an experiment. | The inhibitor may interfere with the intended reaction. | Purchase inhibitor-free solvent in small quantities for immediate use.[12] Alternatively, remove the inhibitor by passing the solvent through activated alumina. Be aware that uninhibited ether is highly susceptible to peroxide formation and should be used promptly and stored under an inert atmosphere.[5][10] |
| Crystals are visible in the solvent or around the container cap. | This indicates a high and dangerous concentration of peroxides. | Do not move or open the container. [6][7] Treat it as a potential bomb.[9] Immediately contact your institution's EHS for emergency disposal. |
Quantitative Data Summary
| Peroxide Concentration (ppm) | Hazard Level | Recommended Action |
| < 3 | Reasonably Safe | Proceed with most laboratory procedures.[9] |
| 3 - 30 | Moderate Hazard | Avoid concentration. Disposal is recommended if not used immediately.[9] |
| > 30 | Serious Hazard | Do not use. Remove peroxides or dispose of the solvent.[9] |
| ≥ 100 | Extreme Hazard | Do not handle. Contact EHS for immediate disposal.[1] |
Experimental Protocols
Protocol 1: Qualitative Peroxide Test (Potassium Iodide Method)
This method provides a rapid qualitative assessment of the presence of peroxides.[4][10]
Materials:
-
Sample of this compound
-
Glacial acetic acid
-
Potassium iodide (KI), solid or a freshly prepared 10% aqueous solution
-
Test tube or small vial
Procedure:
-
In a chemical fume hood, add approximately 1-2 mL of the this compound to a test tube.
-
Add an equal volume of glacial acetic acid.
-
Add about 100 mg of solid potassium iodide or a few drops of the 10% KI solution.[9][10]
-
Stopper and shake the test tube.
-
Interpretation:
Protocol 2: Semi-Quantitative Peroxide Test (Peroxide Test Strips)
Commercial peroxide test strips offer a convenient way to estimate the peroxide concentration.
Materials:
-
Peroxide test strips (e.g., from Millipore Sigma, VWR)
-
Sample of this compound
-
Distilled water (if required by the strip manufacturer)
Procedure:
-
Follow the manufacturer's specific instructions for the test strips you are using.[9][14]
-
Typically, this involves dipping the test strip into the solvent for a specified time.[15]
-
After removing the strip, allow the solvent to evaporate. Some methods may require breathing on the strip or adding a drop of distilled water to the reaction zone.[10][15]
-
Compare the resulting color of the test strip to the color scale provided by the manufacturer to determine the approximate peroxide concentration in ppm.[15]
Protocol 3: Peroxide Removal
If peroxides are detected, they must be removed before distillation.
Method A: Activated Alumina Column
This method is effective for removing peroxides.[6][10]
Materials:
-
Activated alumina
-
Chromatography column
-
Peroxide-containing this compound
Procedure:
-
Pack a chromatography column with activated alumina (a suggested amount is 100g of alumina per 100mL of solvent).[6]
-
Pass the this compound through the column.
-
Collect the purified solvent.
-
Important: Test the purified solvent to ensure peroxides have been removed. The solvent will now be free of inhibitors and should be used immediately or stored under an inert atmosphere with a fresh inhibitor added.[5][6][10] The peroxides are adsorbed onto the alumina, which should be handled and disposed of as hazardous waste.[5]
Method B: Ferrous Sulfate Wash
This chemical method reduces peroxides.[5][10]
Materials:
-
Ferrous sulfate (FeSO₄)
-
Concentrated sulfuric acid
-
Distilled water
-
Separatory funnel
-
Peroxide-containing this compound
Procedure:
-
Prepare a fresh solution of ferrous sulfate by dissolving 60g of FeSO₄ in 110mL of water and carefully adding 6mL of concentrated sulfuric acid.[6]
-
In a separatory funnel, shake the this compound with a portion of the ferrous sulfate solution. Caution: Vent the separatory funnel frequently.
-
Separate the layers and discard the aqueous layer.
-
Repeat the washing process until a peroxide test on the solvent is negative.
-
Wash the solvent with water to remove any residual acid or iron salts, then dry it with a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Important: The purified solvent will be inhibitor-free. Use it immediately or add a fresh inhibitor for storage.[6]
Safe Distillation Workflow
Caption: Logical workflow for the safe handling and distillation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Peroxide Forming Solvents [sigmaaldrich.com]
- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. westernsydney.edu.au [westernsydney.edu.au]
- 7. ehs.tcu.edu [ehs.tcu.edu]
- 8. louisville.edu [louisville.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 11. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
Validation & Comparative
A Comparative Guide to Triethylene Glycol Monoethyl Ether and Diethylene Glycol Monoethyl Ether as Solvents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solvent selection for pharmaceutical and research applications, glycol ethers stand out for their versatile properties. Among them, triethylene glycol monoethyl ether (TEGEE) and diethylene glycol monoethyl ether (DEGEE) are two prominent members, often considered for similar applications. This guide provides an objective comparison of their performance as solvents, supported by their physicochemical properties and available data, to aid in making informed decisions for your specific needs.
Physicochemical Properties: A Head-to-Head Comparison
The difference in the number of ethylene glycol units between TEGEE and DEGEE leads to notable variations in their physical and chemical properties. These differences, summarized in the table below, are crucial in determining their suitability for various applications.
| Property | This compound (TEGEE) | Diethylene Glycol Monoethyl Ether (DEGEE) |
| CAS Number | 112-50-5[1] | 111-90-0[2] |
| Molecular Formula | C8H18O4[1] | C6H14O3[2] |
| Molecular Weight | 178.23 g/mol [1] | 134.17 g/mol [2] |
| Boiling Point | 256 °C[3] | 202 °C[4] |
| Melting Point | -19 °C[5] | -45 °F[4] |
| Density (at 25 °C) | 1.020 g/mL[3] | 0.99 g/mL[4] |
| Viscosity (at 20 °C) | 7.8 mPa·s | 3.85 mPa·s |
| Flash Point | 135 °C (open cup)[5] | 96 °C (closed cup)[4] |
| Vapor Pressure (at 20°C) | 0.3 Pa[5] | 0.12 mmHg[4] |
| Solubility in Water | Miscible | Miscible |
| log Pow (Octanol/Water Partition Coefficient) | -2.79 (calculated)[5] | -0.54[6] |
Key Takeaways from Physicochemical Properties:
-
Higher Boiling Point and Lower Volatility: TEGEE's significantly higher boiling point and lower vapor pressure make it a more suitable solvent for reactions requiring elevated temperatures, as it minimizes solvent loss through evaporation.[3]
-
Higher Viscosity: The higher viscosity of TEGEE can influence mass transfer and reaction rates. This may be advantageous in controlling processes like nanoparticle growth but could also slow down certain reactions.
-
Polarity: The presence of an additional ether linkage in TEGEE increases its polarity compared to DEGEE, which can affect its solvency for different compounds. Both are miscible with water and a wide range of organic solvents.
Solvent Performance and Applications
Both TEGEE and DEGEE are recognized for their excellent solvency for a wide range of substances, including resins, oils, waxes, and nitrocellulose. Their utility as coupling agents for water/organic systems is also a key feature.
Diethylene Glycol Monoethyl Ether (DEGEE) in Drug Development
DEGEE, often marketed under the trade name Transcutol®, has gained significant attention in the pharmaceutical industry as a solubilizer and penetration enhancer.[6] It is used in various topical, transdermal, and oral formulations to improve the delivery of poorly water-soluble drugs.[6][7][8]
Key applications of DEGEE include:
-
Solubilizer: DEGEE is effective in dissolving a wide array of active pharmaceutical ingredients (APIs).[6][7] Its ability to act as a co-surfactant in microemulsions further enhances its utility in formulating challenging drug compounds.[6]
-
Penetration Enhancer: In topical and transdermal systems, DEGEE facilitates the permeation of drugs through the skin.[9] It is believed to alter the barrier properties of the stratum corneum, thereby increasing drug absorption.[6]
-
Formulation Excipient: It is a component in various commercial pharmaceutical products, including gels, creams, and ointments.[6][9]
This compound (TEGEE) in Research and Industry
TEGEE is a versatile solvent with broad industrial applications, including in coatings, inks, and cleaning solutions. In a research context, its properties make it suitable for specific synthetic applications.
Key applications of TEGEE include:
-
High-Temperature Reactions: Its low volatility and high boiling point make it an ideal medium for chemical syntheses that require sustained high temperatures.
-
Nanoparticle Synthesis: TEGEE has been used as a solvent and stabilizing agent in the synthesis of nanoparticles, such as silver nanoparticles for printed electronics.
-
Specialty Cleaning Formulations: Its ability to dissolve a wide range of organic and inorganic soils makes it a valuable component in industrial and electronic cleaning agents.
Experimental Protocols
While direct comparative studies are limited, the following outlines a general experimental protocol for evaluating the solubility of a drug in these solvents, which can be adapted for specific research needs.
Experimental Workflow: Comparative Solubility Assessment
Caption: Workflow for comparing the solubility of an active pharmaceutical ingredient (API) in TEGEE and DEGEE.
Safety and Handling
Both TEGEE and DEGEE are considered to have low acute toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
| Hazard | This compound (TEGEE) | Diethylene Glycol Monoethyl Ether (DEGEE) |
| Eye Irritation | Can cause transient discomfort.[10] | Causes serious eye irritation.[11][12] |
| Skin Irritation | Not generally considered a skin irritant, but prolonged contact may cause dryness.[5][10] | May cause mild skin irritation.[13] |
| Inhalation | Low hazard under normal conditions. | May cause respiratory tract irritation.[4] |
| Ingestion | Low toxicity, but may be harmful if large amounts are ingested.[4] | May be harmful if swallowed.[13] |
| Peroxide Formation | Can form explosive peroxides upon exposure to air.[5] | May form explosive peroxides.[13] |
Handling Recommendations:
-
Work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[10][11]
-
Store in tightly closed containers away from heat and ignition sources.[13]
-
Check for the presence of peroxides before heating or distillation, especially if the solvent has been stored for an extended period.[5]
Logical Relationship: Solvent Selection Cascade
The choice between TEGEE and DEGEE is dependent on the specific requirements of the application. The following diagram illustrates a decision-making process for solvent selection.
References
- 1. This compound | C8H18O4 | CID 8190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethylene Glycol Monoethyl Ether | C6H14O3 | CID 8146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. media.laballey.com [media.laballey.com]
- 5. ICSC 0718 - this compound [inchem.org]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. junsei.co.jp [junsei.co.jp]
- 13. nivina-bmc.com [nivina-bmc.com]
A Comparative Guide to Triethylene Glycol Monoethyl Ether and Polyethylene Glycol in Synthesis Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent or reagent is a critical decision in chemical synthesis, profoundly influencing reaction efficiency, product purity, and overall process sustainability. This guide provides a detailed comparison of triethylene glycol monoethyl ether (TGME) and low molecular weight polyethylene glycols (PEGs), two related classes of ether alcohols, in the context of their applications in organic and materials synthesis. While both are recognized for their utility as solvents and reagents, a direct comparative analysis of their performance in synthesis is not extensively documented in peer-reviewed literature. This guide, therefore, synthesizes available physicochemical data and information on their individual applications to offer a comprehensive overview for informed decision-making in research and development.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physical and chemical properties of a solvent is paramount in predicting its behavior in a reaction. The following table summarizes key properties of this compound and several common low molecular weight polyethylene glycols.
| Property | This compound (TGME) | Polyethylene Glycol 200 (PEG 200) | Polyethylene Glycol 400 (PEG 400) | Polyethylene Glycol 600 (PEG 600) |
| CAS Number | 112-50-5 | 25322-68-3 | 25322-68-3 | 25322-68-3 |
| Molecular Formula | C8H18O4 | H(OCH2CH2)nOH (n≈4) | H(OCH2CH2)nOH (n≈8-9) | H(OCH2CH2)nOH (n≈13-14) |
| Average Molecular Weight ( g/mol ) | 178.23[1] | 190-210 | 380-420 | 570-630 |
| Boiling Point (°C) | 256[2] | >250 | >250[3] | - |
| Melting/Freezing Point (°C) | -19[4] | -50 | 4-8 | 15-25 |
| Density (g/mL at 25°C) | 1.020 | 1.120 | 1.120 | 1.080 |
| Viscosity (cP at 20°C) | 7.80[1] | ~60 | ~110 | ~160 |
| Flash Point (°C) | 135 (open cup)[4] | >200 | >200 | >200 |
| Solubility | Miscible with water and most organic solvents[1] | Soluble in water and many organic solvents; insoluble in aliphatic hydrocarbons.[2] | Soluble in water and many organic solvents; insoluble in aliphatic hydrocarbons.[2] | Soluble in water and many organic solvents; insoluble in aliphatic hydrocarbons.[2] |
Performance in Synthesis: A Review of Applications
Direct experimental comparisons of TGME and PEG in the same synthetic reactions are scarce in the published literature. However, by examining their individual uses, we can infer their respective strengths and weaknesses.
Polyethylene Glycol (PEG) as a Green Reaction Medium
Low molecular weight PEGs, particularly PEG 200, PEG 400, and PEG 2000, have gained significant attention as environmentally benign and recyclable reaction media for a variety of organic transformations. Their low volatility, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to conventional volatile organic solvents.
Heck Reaction: PEG has been successfully employed as a solvent for the palladium-catalyzed Heck reaction. In one study, the coupling of bromobenzene and ethyl acrylate in PEG 2000 at 80°C afforded ethyl cinnamate in 90% yield. A key advantage highlighted was the easy recyclability of the solvent and the palladium catalyst.
Suzuki Coupling: The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, has also been effectively carried out in PEG. The use of PEG can promote ligand-free conditions, simplifying the reaction setup.
Michael Addition: PEG-400 has been utilized as a green solvent for the aza-Michael addition of amines to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl products in good yields.
The efficacy of PEG in these reactions is often attributed to its ability to act as a phase-transfer catalyst, facilitating the interaction between reactants in different phases.
This compound (TGME) in Synthesis
The use of TGME as a primary reaction solvent in academic literature is less documented compared to PEG. Its applications are more prominent in industrial settings.
High-Boiling Point Solvent: With a boiling point of 256°C, TGME is suitable for reactions requiring high temperatures. It is used as a solvent for coatings, printing inks, dyes, and resins.[5]
Intermediate in Organic Synthesis: TGME can serve as a starting material for the synthesis of other molecules. For instance, it can be used to produce ester derivatives.[5]
Brake Fluid Formulations: A significant industrial application of TGME is in the formulation of automotive brake fluids, where its high boiling point and stability are crucial.[5]
Experimental Protocols
As direct comparative experimental data is limited, a general protocol for a reaction where PEG has been successfully used as a solvent is provided below. This can serve as a starting point for researchers wishing to evaluate and compare these solvents in their own systems.
General Protocol for a Heck Reaction in PEG:
-
Reactant Mixture: In a reaction vessel, combine the aryl halide (1.0 mmol), alkene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and a base (e.g., triethylamine, 1.5 mmol).
-
Solvent Addition: Add low molecular weight polyethylene glycol (e.g., PEG 2000, 3-5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and stir until the reaction is complete (monitored by TLC or GC).
-
Work-up and Product Isolation: Cool the reaction mixture to room temperature. Add a non-polar solvent in which PEG is insoluble (e.g., diethyl ether) to precipitate the PEG and the catalyst.
-
Purification: Filter the mixture to separate the precipitate. The filtrate, containing the product, can then be washed, dried, and concentrated. The product can be further purified by column chromatography if necessary.
-
Solvent and Catalyst Recycling: The precipitated PEG and catalyst can be washed with the non-polar solvent and reused for subsequent reactions.
Visualizing Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated.
Conclusion
Both this compound and low molecular weight polyethylene glycols offer advantageous properties for use in synthesis, particularly their high boiling points, low volatility, and good solvency for a range of reactants. PEGs have been more extensively studied and validated as green, recyclable reaction media for important organic reactions, with a body of literature supporting their performance. TGME, while widely used in industrial applications, is less characterized as a reaction solvent in academic research.
For researchers and drug development professionals, the choice between TGME and PEG will depend on the specific requirements of the synthesis. PEGs represent a well-documented, environmentally conscious choice for many common catalytic reactions. TGME, with its defined molecular weight and lower viscosity compared to PEGs of similar chain length, may offer advantages in specific applications where these properties are critical, though further investigation and direct comparative studies are needed to fully elucidate its potential as a versatile reaction solvent.
References
A Comparative Guide to High-Boiling Point Solvents for Pharmaceutical Applications: Alternatives to Triethylene Glycol Monoethyl Ether
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable solvent is a critical parameter in pharmaceutical development, influencing everything from reaction kinetics and yield to the stability and bioavailability of the final drug product. Triethylene glycol monoethyl ether, a high-boiling point solvent, has found utility in various applications; however, the demand for solvents with diverse physicochemical properties, improved safety profiles, and enhanced performance necessitates a thorough evaluation of viable alternatives. This guide provides an objective comparison of several high-boiling point solvents—Dimethyl Sulfoxide (DMSO), Sulfolane, Propylene Carbonate, N-Methyl-2-Pyrrolidone (NMP), and Dimethylformamide (DMF)—against this compound, supported by physicochemical data and illustrative experimental workflows.
Comparative Physicochemical and Safety Data
A comprehensive understanding of a solvent's properties is the foundation of rational solvent selection. The following table summarizes key quantitative data for this compound and its alternatives.
| Property | This compound | Dimethyl Sulfoxide (DMSO) | Sulfolane | Propylene Carbonate | N-Methyl-2-Pyrrolidone (NMP) | Dimethylformamide (DMF) |
| Boiling Point (°C) | 255[1] | 189[2] | 285[3][4] | 242[5][6][7] | 202[8] | 153[9][10] |
| Melting Point (°C) | -19[1][11] | 18.5 | 27.5[3] | -48.8[7] | -24[8] | -61[10] |
| Density (g/mL at 20-25°C) | 1.02[1][12] | 1.100 | 1.261[3] | 1.205[7] | 1.028[8] | 0.948[10] |
| Vapor Pressure (mmHg at 20°C) | 0.002 | 0.42 | <0.01 | 0.03[5] | 0.29 | 2.7 |
| Viscosity (cP at 25°C) | 7.8 | 2.14 | 10.3 (at 30°C)[4] | 2.5[5] | 1.65 | 0.802 |
| Flash Point (°C) | 135[1] | 89 | 165 | 132[5] | 91[13] | 58 |
| Solubility in Water | Miscible[14] | Miscible[2] | Miscible[3][15] | Very Soluble (240 g/L)[7] | Miscible[8] | Miscible[10] |
| Oral LD50 (rat, mg/kg) | 5170 | 14,500[2] | 1940 | >5000 | 3914 | 2800[9] |
Performance in Pharmaceutical Applications: Experimental Insights
The practical utility of a solvent is best demonstrated through its application in relevant experimental contexts. While direct comparative studies across all these solvents are limited, the following sections provide examples of their use in pharmaceutical research and development.
Solvent Selection Workflow in Pharmaceutical Development
The process of selecting an optimal solvent in a pharmaceutical setting is a multi-faceted task that involves balancing various parameters such as solubility, yield, purity, safety, and environmental impact.[6][16] A generalized workflow can be visualized as follows:
Caption: A logical workflow for selecting a suitable solvent in drug development.
Case Study: Solvent Effects on Crystallization of an Active Pharmaceutical Ingredient (API)
The choice of solvent can significantly influence the crystallization process of an API, affecting its polymorphic form, crystal habit, and purity.[5][8] A study on the crystallization of paracetamol demonstrated that different solvents can lead to the formation of different polymorphs due to specific molecular interactions between the solvent and the solute in the solution phase.[5][8]
Experimental Protocol: Cooling Crystallization of Paracetamol
-
Solution Preparation: Prepare a saturated solution of paracetamol in the test solvent (e.g., ethanol, methanol, or a mixture) at an elevated temperature (e.g., 50 °C).
-
Cooling: Cool the solution at a controlled rate (e.g., 0.5 °C/min) to induce crystallization.
-
Isolation: Isolate the resulting crystals by filtration.
-
Characterization: Analyze the crystals using techniques such as X-ray powder diffraction (XRPD) to identify the polymorphic form and microscopy to observe the crystal morphology.
By comparing the results obtained with different solvents, researchers can select the optimal solvent to consistently produce the desired polymorph with the required physical characteristics.
Impact of Residual Solvents on Drug Product Quality
Residual solvents are organic volatile chemicals that remain after the manufacturing process of a drug substance or product.[3][17] Their presence, even in trace amounts, can impact the quality, safety, and efficacy of the pharmaceutical product.[3] The International Council for Harmonisation (ICH) provides guidelines (Q3C) for the control of residual solvents.[3]
Caption: Potential negative impacts of residual solvents on pharmaceutical products.
Detailed Comparison of Alternative Solvents
Dimethyl Sulfoxide (DMSO)
DMSO is a highly polar aprotic solvent with exceptional dissolving power for a wide range of polar and nonpolar compounds.[2] It is considered to have low toxicity, making it a popular choice in biological and pharmaceutical research.[2]
-
Advantages: Excellent solvency, low toxicity, and a relatively high boiling point.[2][18] It is also biodegradable.[18]
-
Disadvantages: Its high boiling point can make it difficult to remove completely during downstream processing.[2] It can also facilitate the absorption of other substances through the skin.[2]
-
Applications: Widely used as a cryoprotectant, a solvent for in vitro and in vivo drug screening, and in the synthesis of various pharmaceutical intermediates.
Sulfolane
Sulfolane is a polar aprotic solvent with high thermal and chemical stability.[3][19] Its high boiling point makes it suitable for high-temperature reactions.[20]
-
Advantages: High thermal and chemical stability, and miscibility with water and hydrocarbons.[3][21]
-
Disadvantages: It has a relatively high melting point, which can be inconvenient. It is also considered more toxic than DMSO.[19]
-
Applications: Used in extractive distillation and as a reaction solvent in various chemical syntheses, including the preparation of pharmaceutical intermediates.[4][7]
Propylene Carbonate
Propylene carbonate is a polar aprotic solvent with a high boiling point and low vapor pressure.[5] It is considered to be a "green" solvent due to its biodegradability and low toxicity.[22]
-
Advantages: Low toxicity, biodegradable, and a high flash point.[16][22]
-
Disadvantages: Its solvency power may be lower than that of DMSO or DMF for certain compounds.
-
Applications: Used in topical and oral pharmaceutical formulations as a solvent and co-solvent to enhance drug solubility.[5] It has also been investigated for use in the preparation of microparticles for drug delivery.
Experimental Protocol: Preparation of a Topical Formulation with Propylene Carbonate
A patent for a topical dermatological formulation describes a process where the active androstane steroid is mixed with propylene glycol and propylene carbonate.[11]
-
Solubilization: Dissolve the active pharmaceutical ingredient (API) in a mixture of propylene carbonate and propylene glycol.
-
Dispersion: Disperse the API solution in an oil base containing a surfactant and a wax.
-
Homogenization: Homogenize the mixture to form a stable cream or ointment.
N-Methyl-2-Pyrrolidone (NMP)
NMP is a polar aprotic solvent with excellent solvency for a wide range of organic and inorganic compounds.[23][24]
-
Advantages: High solvency and miscibility with water and most organic solvents.[8]
-
Disadvantages: NMP is facing increasing regulatory scrutiny due to its reproductive toxicity.[25]
-
Applications: Historically used in the pharmaceutical industry for drug synthesis, formulation, and as a solubilizer for poorly soluble drugs.[12] However, its use is declining due to safety concerns. A comparative study on peptide synthesis showed that NMP can sometimes offer advantages over DMF for hydrophobic peptides by reducing aggregation.[26]
Dimethylformamide (DMF)
DMF is a widely used polar aprotic solvent with a high dielectric constant and good solvency.[9][10]
-
Advantages: Excellent solvent for a variety of chemical reactions and is relatively inexpensive.
-
Disadvantages: DMF is classified as a substance that may damage an unborn child and is harmful in contact with skin or if inhaled.[27] It is also known to be hepatotoxic.[28]
-
Applications: Used as a solvent in the synthesis of various APIs and as a medium for chemical reactions. In a comparative context for peptide synthesis, DMF is a common choice, though it can sometimes lead to aggregation with hydrophobic sequences.[10][26]
Conclusion
The selection of a high-boiling point solvent is a critical decision in pharmaceutical development that requires a careful balancing of performance, safety, and environmental considerations. While this compound has its applications, alternatives such as DMSO and propylene carbonate offer favorable safety profiles and excellent solvency for a broad range of compounds. Sulfolane provides exceptional thermal and chemical stability for high-temperature reactions. NMP and DMF, despite their excellent solvency, are facing increasing restrictions due to their toxicity profiles. This guide provides the foundational data and contextual examples to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications, ultimately contributing to the development of safer and more effective pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. SULFOLANE APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]
- 5. mdpi.com [mdpi.com]
- 6. crystallizationsystems.com [crystallizationsystems.com]
- 7. cpchem.com [cpchem.com]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. WO2006029013A2 - Topical dermatological formulations and use thereof - Google Patents [patents.google.com]
- 12. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. nbinno.com [nbinno.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. High Boiling Point Aromatic Solvents: All-round Stars in the Chemical Industry [merunchem.com]
- 21. Sulfolane - Wikipedia [en.wikipedia.org]
- 22. tandfonline.com [tandfonline.com]
- 23. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 24. scispace.com [scispace.com]
- 25. downloads.regulations.gov [downloads.regulations.gov]
- 26. biotage.com [biotage.com]
- 27. US4497823A - Therapeutic method to reduce pain and inflammation - Google Patents [patents.google.com]
- 28. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
performance of triethylene glycol monoethyl ether versus other glycol ethers in nanoparticle synthesis
In the rapidly advancing field of nanotechnology, the choice of solvent and reducing agent is paramount in controlling the size, morphology, and stability of nanoparticles. Among the various synthesis methods, the polyol process, which utilizes poly-alcohols (glycols) as both the solvent and reducing agent, has gained significant traction. This guide provides a comparative analysis of the performance of triethylene glycol monoethyl ether (TGMEE) against other commonly used glycol ethers in nanoparticle synthesis, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Multifaceted Role of Glycol Ethers in Nanoparticle Synthesis
Glycol ethers are a versatile class of solvents that play a crucial role in the "bottom-up" synthesis of a wide array of metallic and metal oxide nanoparticles. Their function extends beyond that of a simple solvent; they also act as reducing agents and capping agents, offering a high degree of control over the final product.[1]
The polyol synthesis method typically involves the reduction of a metal salt precursor at elevated temperatures. The hydroxyl groups of the glycol are oxidized, leading to the reduction of metal ions to their zero-valent state, which then nucleate to form nanoparticles.[2] The glycol ether molecules can also adsorb onto the surface of the growing nanoparticles, preventing aggregation and ensuring colloidal stability.[2]
Comparative Performance of Glycol Ethers
The performance of a glycol ether in nanoparticle synthesis is influenced by several key physical properties, including its boiling point, viscosity, and reducing power. These properties can affect the reaction kinetics, nucleation and growth rates, and the final morphology of the nanoparticles.
| Glycol Ether | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethylene Glycol (EG) | HOCH₂CH₂OH | 62.07 | 197 |
| Diethylene Glycol (DEG) | HO(CH₂CH₂)₂OH | 106.12 | 245 |
| Triethylene Glycol (TEG) | HO(CH₂CH₂)₃OH | 150.17 | 285 |
| This compound (TGMEE) | CH₃CH₂O(CH₂CH₂)₃OH | 178.23 | 256 |
| Tetraethylene Glycol Monoethyl Ether (T4EGMEE) | CH₃CH₂O(CH₂CH₂)₄OH | 222.28 | 277 |
A key factor influencing nanoparticle synthesis is the chain length of the glycol ether. A study on the synthesis of silver nanocubes demonstrated that substituting ethylene glycol (EG) with diethylene glycol (DEG) led to the formation of smaller and more uniform nanocubes.[3] This was attributed to DEG's higher viscosity and lower reducing power, which allowed for a burst nucleation phase followed by a slower growth rate.[3] This principle suggests that longer-chain glycol ethers like TGMEE, with their higher viscosities, can offer better control over nanoparticle size and morphology.
While direct comparative studies including TGMEE are limited, data from various experiments using different glycol ethers under optimized conditions can provide valuable insights.
Table 2: Comparison of Nanoparticle Synthesis Outcomes with Different Glycol Ethers
| Nanoparticle | Glycol Ether | Precursor | Stabilizer | Temperature (°C) | Resulting Size/Morphology |
| Silver (Ag) | Ethylene Glycol | Silver Nitrate | PVP | 150 | Nanoparticles, size varies with reactant concentrations |
| Silver (Ag) | Diethylene Glycol | Silver Nitrate | PVP | 150 | Nanocubes with edge lengths of 18–32 nm[3] |
| Silver (Ag) | Polyethylene Glycol (PEG) | Silver Nitrate | PEG | 45 | Spherical nanoparticles, 10.60 - 25.31 nm[4] |
| Gold (Au) | Ethylene Glycol | HAuCl₄ | None | Room Temp | ~10 nm nanoparticles with optimal base/glycol ratio[5] |
| Gold (Au) | Tetraethylene Glycol Monomethyl Ether | HAuCl₄ | None | 120 | Ruby red solution indicating nanoparticle formation[6] |
| MnFe₂O₄ | Triethylene Glycol | Metal Acetates | None | - | Superparamagnetic nanoparticles[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible nanoparticle synthesis. Below are representative protocols for the synthesis of silver and gold nanoparticles using different glycol ethers.
Protocol 1: Synthesis of Silver Nanoparticles using Ethylene Glycol
This protocol is adapted from a method to improve the yield of silver nanoparticles synthesized by the polyol method.[8]
Materials:
-
Ethylene Glycol (EG)
-
Polyvinylpyrrolidone (PVP)
-
Silver Nitrate (AgNO₃)
-
Sodium Hydroxide (NaOH) or other base to adjust pH
-
Ethanol
Procedure:
-
Add 30-45 parts of ethylene glycol to a reaction flask.
-
Under stirring, add 0.8-1.5 parts of polyvinylpyrrolidone and allow it to dissolve completely.
-
Adjust the pH of the solution to 9-11 using a suitable base.
-
In a separate container, dissolve 1 part of AgNO₃ in 10-15 parts of ethylene glycol to create the precursor solution.
-
Heat the PVP/EG solution to 80-150 °C with vigorous stirring.
-
Dropwise add the AgNO₃/EG solution to the heated reaction mixture.
-
Continue stirring for a specified time after the addition is complete to allow for nanoparticle growth.
-
Allow the solution to cool to room temperature.
-
Add an equal volume of ethanol to the reaction solution and stir to disperse.
-
Centrifuge the mixture to collect the silver nanoparticles and discard the supernatant.
-
Resuspend the nanoparticle pellet in ethanol and repeat the centrifugation and washing step 3-5 times to purify the nanoparticles.
Protocol 2: Synthesis of Gold Nanoparticles using Tetraethylene Glycol Monomethyl Ether
This protocol outlines the synthesis of gold nanoparticles where tetraethylene glycol monomethyl ether (TEGME) acts as both the solvent and reducing agent.[6]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Tetraethylene glycol monomethyl ether (TEGME)
-
Ethanol (for washing)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Syringe
-
Centrifuge
Procedure:
-
In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add 20 mL of TEGME.
-
Heat the TEGME to 120°C with vigorous stirring.
-
Rapidly inject a solution of HAuCl₄·3H₂O (e.g., 1 mL of a 10 mM aqueous solution) into the hot TEGME.[6]
-
The color of the solution will change from yellow to ruby red, indicating the formation of gold nanoparticles.[6]
-
Maintain the reaction temperature at 120°C for 30-60 minutes to ensure the completion of the reaction and stabilization of the nanoparticles.[6]
-
Allow the solution to cool to room temperature.
-
Purify the resulting gold nanoparticles by repeated centrifugation and resuspension in a suitable solvent like ethanol or water to remove excess TEGME and unreacted precursors.[6] For example, centrifuge the solution at 12,000 rpm for 20 minutes, discard the supernatant, and resuspend the nanoparticle pellet in deionized water.[6]
Mechanistic Insights and Visualizations
The formation of nanoparticles in a polyol synthesis follows a general mechanism of nucleation and growth. The choice of glycol ether can influence both of these stages.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Ag Nanocubes 18–32 nm in Edge Length: The Effects of Polyol on Reduction Kinetics, Size Control, and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Polyethylene Glycol Mediated Silver Nanoparticles by the Green Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN111036936A - Method for improving yield of silver nanoparticles synthesized by polyol method - Google Patents [patents.google.com]
E-Series vs. P-Series Glycol Ethers: A Comparative Toxicity Guide for Researchers
A comprehensive review of the toxicological profiles of E-series and P-series glycol ethers, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their applications.
Glycol ethers, a class of organic solvents, are broadly categorized into the E-series (ethylene glycol-based) and P-series (propylene glycol-based).[1][2] While both series exhibit versatile solvency and are utilized in a wide range of industrial and research applications, their toxicological profiles differ significantly.[1][3] This guide offers an objective comparison of their toxicity, supported by experimental data, to assist in the selection of safer alternatives in research and development.
Historically, E-series glycol ethers were prevalent in pharmaceuticals, cosmetics, inks, and water-based paints.[1][2] However, mounting evidence of their adverse health effects has led to a considerable shift towards the use of P-series glycol ethers in many applications, including degreasers, cleaners, and aerosol paints.[1][4]
Key Toxicological Differences: Metabolism is the Deciding Factor
The primary distinction in the toxicity between E-series and P-series glycol ethers lies in their metabolic pathways.[1] E-series glycol ethers, particularly those with shorter alkyl chains like ethylene glycol methyl ether (EGME) and ethylene glycol ethyl ether (EGEE), are metabolized to toxic alkoxyacetic acids.[1][5] These metabolites are responsible for a spectrum of adverse health effects, including reproductive and developmental toxicity.[1][6]
In contrast, P-series glycol ethers are predominantly metabolized to propylene glycol, a significantly less toxic compound.[1][7] This fundamental difference in metabolism is the core reason why P-series glycol ethers are now widely considered a safer alternative.[1][3]
Comparative Toxicity Data
The following tables summarize key quantitative toxicity data for representative E-series and P-series glycol ethers.
Table 1: Acute Oral Toxicity (LD50)
| Glycol Ether | Series | CAS Number | LD50 (Rat, oral) | Reference |
| Ethylene Glycol Methyl Ether (EGME) | E-Series | 109-86-4 | 2,460 mg/kg | [8] |
| Propylene Glycol Methyl Ether (PGME) | P-Series | 107-98-2 | 5,200 - 7,500 mg/kg | [8] |
| Ethylene Glycol Butyl Ether (EGBE) | E-Series | 111-76-2 | 470 - 3,000 mg/kg | [8] |
| Propylene Glycol n-Butyl Ether (PGBE) | P-Series | 5131-66-8 | 2,200 - 5,660 mg/kg | [8] |
Table 2: No-Observed-Adverse-Effect Level (NOAEL) - Developmental Toxicity
| Glycol Ether | Series | CAS Number | Species | NOAEL (Inhalation) | Effect | Reference |
| Ethylene Glycol Methyl Ether (EGME) | E-Series | 109-86-4 | Rabbit | 10 ppm | Teratogenic effects | [9] |
| Propylene Glycol Methyl Ether (PGME) | P-Series | 107-98-2 | Rabbit | 3000 ppm | No teratogenic effects | [9] |
| Ethylene Glycol Ethyl Ether (EGEE) | E-Series | 110-80-5 | Rabbit | 50 ppm | Teratogenic effects | [10] |
Summary of Toxicological Effects
| Toxicological Endpoint | E-Series Glycol Ethers | P-Series Glycol Ethers |
| Reproductive Toxicity | Testicular atrophy, reduced sperm counts, impaired fertility (especially with shorter-chain ethers like EGME and EGEE).[5][10] | Generally considered not to be reproductive toxicants.[6] |
| Developmental Toxicity | Teratogenic and embryotoxic effects observed in animal studies.[5][6] | Significantly less toxic to the developing fetus.[6] |
| Hematotoxicity | Can cause damage to red blood cells (hemolysis) and bone marrow depression, particularly with EGBE.[5][10] | Do not typically cause hematological effects.[10] |
| Other Effects | Anemia, granulocytopenia, leucopenia, and potential for kidney damage at high exposures.[5][8] | Central nervous system depression at high doses and potential for liver weight increases.[7][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of glycol ether toxicity. Below are outlines of key experimental protocols.
Acute Oral Toxicity (LD50) Determination (as per OECD Guideline 401)
-
Test Animals: Healthy, young adult rats of a single strain.
-
Dosage: A single dose of the glycol ether is administered by gavage. Multiple dose levels are used to determine the dose that is lethal to 50% of the test animals.
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.
-
Data Analysis: The LD50 is calculated using a standard statistical method.
Developmental Toxicity Study (as per OECD Guideline 414)
-
Test Animals: Pregnant female animals (typically rats or rabbits).
-
Exposure: The test substance is administered daily during the period of major organogenesis.
-
Maternal Examination: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored.
-
Fetal Examination: Near term, the uterus is examined for the number of live and dead fetuses and resorptions. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
-
Data Analysis: The incidence of malformations and other developmental effects are statistically analyzed.
Visualizing the Metabolic Pathways
The differing toxicities of E-series and P-series glycol ethers are a direct result of their distinct metabolic pathways.
Caption: Comparative metabolic pathways of E-series and P-series glycol ethers.
Experimental Workflow for In Vitro Cytotoxicity Assay
A common method to assess the direct toxicity of substances on cells is the MTT assay.
Caption: A typical experimental workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion
The available scientific literature strongly indicates that P-series glycol ethers possess a more favorable toxicological profile compared to their E-series counterparts.[3][5] This is primarily attributed to their different metabolic fates, with E-series forming toxic alkoxyacetic acids and P-series forming less harmful propylene glycol.[1][7] For researchers, scientists, and professionals in drug development, prioritizing the use of P-series glycol ethers where chemically appropriate is a critical step in minimizing potential health risks in the laboratory and in final product formulations. This guide provides a foundational understanding to aid in the responsible selection and use of these versatile solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. Glycol ethers - Wikipedia [en.wikipedia.org]
- 3. Glycol Ether Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinlist.chemsec.org [sinlist.chemsec.org]
- 5. benchchem.com [benchchem.com]
- 6. [Ethylene glycol and propylene glycol ethers - Reproductive and developmental toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethylene glycol monomethyl ether and propylene glycol monomethyl ether: metabolism, disposition, and subchronic inhalation toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ecetoc.org [ecetoc.org]
- 9. Ethylene glycol monomethyl ether (EGME) and propylene glycol monomethyl ether (PGME): inhalation fertility and teratogenicity studies in rats, mice and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdph.ca.gov [cdph.ca.gov]
- 11. Ethylene glycol monomethyl ether and propylene glycol monomethyl ether: metabolism, disposition, and subchronic inhalation toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Triethylene Glycol Monoethyl Ether using GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical cornerstone of reliable and reproducible experimental outcomes. Triethylene glycol monoethyl ether (TEGMEE), a versatile solvent and intermediate, is no exception. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of TEGMEE, supported by detailed experimental protocols and comparative data.
Gas Chromatography-Mass Spectrometry stands as a premier analytical technique for the purity assessment of volatile and semi-volatile compounds like TEGMEE.[1] Its high resolving power combined with the specificity of mass spectrometric detection allows for the confident identification and quantification of the main component and trace-level impurities.[2]
Common Impurities in this compound
The manufacturing process of TEGMEE can introduce several structurally related impurities. Awareness of these potential contaminants is crucial for developing a robust analytical method. Common impurities may include:
-
Related Ethylene Glycol Oligomers: Diethylene glycol monoethyl ether (DEGMEE) and tetraethylene glycol monoethyl ether (T4EGMEE).[2]
-
Unreacted Starting Materials: Ethanol and ethylene oxide.
-
Byproducts: Formation of other glycol ethers or related compounds.
-
Water: A common impurity in hygroscopic materials like TEGMEE.
Comparative Analysis of Purity Validation Techniques
While GC-MS is a powerful tool, other methods can offer complementary information or may be more suitable for specific analytical needs. The choice of technique often depends on the nature of the expected impurities and the desired level of analytical detail.
| Analytical Technique | Principle | Typical Impurities Detected | Advantages | Limitations |
| GC-MS | Separation of volatile compounds by gas chromatography followed by detection and identification based on mass-to-charge ratio. | Volatile organic compounds, related glycol ethers, residual solvents.[1] | High sensitivity and specificity; excellent for identifying unknown impurities.[1][5] | May require derivatization for non-volatile impurities; potential for thermal degradation of labile compounds.[1] |
| GC-FID | Separation of volatile compounds by gas chromatography with quantification using a flame ionization detector. | Volatile organic compounds.[1] | Robust, widely available, and provides excellent quantitative data for volatile impurities.[1] | Does not provide structural information for impurity identification. |
| HPLC-UV/ELSD | Separation based on polarity using a liquid mobile phase with detection by UV absorbance or evaporative light scattering. | Non-volatile impurities, polymeric residues, and compounds without a UV chromophore.[1][5] | Suitable for non-volatile and thermally labile compounds.[1] | Lower resolution for closely related oligomers compared to GC.[1] |
| Karl Fischer Titration | Electrochemical titration to determine the amount of water in a sample. | Water. | High accuracy and precision for water content determination. | Specific to water analysis only. |
Experimental Protocols
GC-MS Method for Purity and Impurity Profiling of TEGMEE
This protocol provides a general framework for the analysis of TEGMEE using GC-MS. Method optimization may be required based on the specific instrumentation and impurities of interest.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MS).[2]
-
GC Column: A mid-polarity column such as a Rxi®-1301Sil MS (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for good separation of glycol ethers.[2][6]
2. Reagents:
-
This compound (TEGMEE) sample.
-
High-purity solvent for dilution (e.g., Dichloromethane or Methanol).
-
Internal Standard (IS), if absolute quantification is required (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).
3. Sample Preparation:
-
Accurately prepare a 1% (v/v) solution of the TEGMEE sample in the chosen solvent.
-
If using an internal standard, add it to the sample solution at a known concentration.
-
Vortex the solution to ensure homogeneity.
4. GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.[7]
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
5. Data Analysis:
-
Identify the TEGMEE peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The mass spectrum of TEGMEE is expected to show a characteristic base peak at m/z 45.[2]
-
Identify impurity peaks by comparing their mass spectra to a reference library.
-
Calculate the purity of the TEGMEE sample using the area normalization method from the total ion chromatogram (TIC). For higher accuracy, quantification can be performed using a calibration curve with certified reference standards.
Karl Fischer Titration for Water Content
1. Instrumentation:
-
Volumetric or coulometric Karl Fischer titrator.
2. Reagents:
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5).
-
Anhydrous methanol or other suitable solvent.
3. Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water.
-
Accurately weigh a known amount of the TEGMEE sample and dissolve it in the anhydrous solvent.
-
Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.
-
The water content is calculated based on the amount of titrant consumed.
Data Presentation
The following table summarizes hypothetical data from the analysis of a commercial TEGMEE sample using GC-MS and Karl Fischer titration.
| Parameter | GC-MS Result | Karl Fischer Result |
| Purity of TEGMEE | 99.2% (by area normalization) | N/A |
| Water Content | Not determined by this method | 0.15% (w/w) |
| Identified Impurities | ||
| Diethylene glycol monoethyl ether | 0.35% | N/A |
| Tetraethylene glycol monoethyl ether | 0.25% | N/A |
| Unknown Impurity 1 | 0.05% | N/A |
| Total Impurities (excluding water) | 0.65% | N/A |
Visualization of Experimental Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship in comparing different analytical methods for purity validation.
Caption: Workflow for GC-MS analysis of TEGMEE purity.
Caption: Comparison of analytical methods for TEGMEE purity.
References
A Comparative Study of Reaction Kinetics in Triethylene Glycol Monoethyl Ether and DMF
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solvent Performance in Nucleophilic Substitution Reactions
The choice of solvent is a critical factor in optimizing chemical reactions, directly influencing reaction rates, yields, and even the reaction pathway. This guide provides a comparative analysis of two common solvents, triethylene glycol monoethyl ether (TGMEE) and dimethylformamide (DMF), with a focus on their impact on reaction kinetics, particularly in the context of nucleophilic substitution (SN2) reactions. This comparison is supported by physical property data and established principles of chemical kinetics.
Executive Summary
Dimethylformamide (DMF) is a well-established polar aprotic solvent known to significantly accelerate SN2 reactions. Its ability to solvate cations while leaving the anionic nucleophile relatively "naked" and highly reactive is a key contributor to its effectiveness.[1][2] In contrast, this compound (TGMEE), a higher-boiling point glycol ether, possesses both polar and protic characteristics due to its hydroxyl group. This dual nature suggests a more complex influence on reaction kinetics. While direct comparative kinetic data for the same reaction in both solvents is scarce in publicly available literature, an analysis of their physical properties and the general principles of solvent effects in SN2 reactions allows for a strong inferential comparison. It is anticipated that for typical SN2 reactions involving anionic nucleophiles, DMF will facilitate significantly faster reaction rates than TGMEE.
Data Presentation: Physical Properties
A solvent's physical properties, particularly its polarity, dielectric constant, and viscosity, play a crucial role in determining its effect on reaction kinetics. Below is a table summarizing the key physical properties of TGMEE and DMF.
| Property | This compound (TGMEE) | Dimethylformamide (DMF) |
| Molecular Formula | C8H18O4 | C3H7NO |
| Molecular Weight | 178.23 g/mol [3] | 73.09 g/mol |
| Boiling Point | 256 °C[3] | 153 °C |
| Density | 1.020 g/mL at 25 °C[3] | 0.944 g/mL at 25 °C |
| Dielectric Constant (ε) | Not readily available; estimated to be lower than DMF | 36.7 at 25 °C |
| Viscosity | 7.80 cP at 20 °C[3] | 0.802 cP at 25 °C |
| Solvent Type | Polar Protic (due to -OH group) | Polar Aprotic[2] |
Influence on Reaction Kinetics: A Mechanistic Perspective
The kinetics of SN2 reactions are highly sensitive to the nature of the solvent. The Hughes-Ingold rules describe how changes in solvent polarity affect the rates of these reactions by stabilizing or destabilizing the reactants and the transition state.
Dimethylformamide (DMF): As a polar aprotic solvent, DMF possesses a large dipole moment and a high dielectric constant. It effectively solvates cations through ion-dipole interactions. However, it is less capable of solvating anions (the nucleophiles) as it lacks hydrogen bond donating ability. This leaves the nucleophile in a high-energy, desolvated state, making it more reactive and leading to a significant increase in the rate of SN2 reactions.[1][2] For instance, the reaction of methyl iodide with chloride has a significantly higher relative rate in DMF compared to protic solvents.[1]
This compound (TGMEE): TGMEE has a more complex character. The ether linkages contribute to its polarity, enabling it to dissolve a range of substances. However, the terminal hydroxyl group makes it a protic solvent. This hydroxyl group can form hydrogen bonds with anionic nucleophiles, creating a solvent cage around them. This solvation stabilizes the nucleophile, lowering its ground-state energy and consequently increasing the activation energy of the reaction, which leads to a slower reaction rate compared to aprotic solvents like DMF.
The higher viscosity of TGMEE (7.80 cP) compared to DMF (0.802 cP) can also contribute to slower reaction rates by reducing the diffusion rate of the reactants, thus decreasing the frequency of effective collisions.
Experimental Protocols
While a direct side-by-side kinetic study for a specific reaction in both TGMEE and DMF was not found in the surveyed literature, a general experimental protocol for determining the reaction kinetics of a nucleophilic substitution reaction is provided below. This protocol can be adapted to compare the two solvents.
Objective: To determine and compare the second-order rate constants (k) for the reaction of an alkyl halide (e.g., methyl iodide) with a nucleophile (e.g., sodium azide) in TGMEE and DMF.
Materials:
-
Alkyl halide (e.g., Methyl iodide)
-
Nucleophile (e.g., Sodium azide)
-
This compound (TGMEE), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Internal standard (for GC or NMR analysis)
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Syringes for sampling
-
Analytical instrument (Gas Chromatograph with a suitable detector, NMR spectrometer, or UV-Vis spectrophotometer)
Procedure:
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25 °C), place a known volume of the chosen solvent (either TGMEE or DMF).
-
Add a known concentration of the nucleophile (e.g., sodium azide) and the internal standard to the solvent and allow the solution to reach thermal equilibrium while stirring.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a known concentration of the alkyl halide (e.g., methyl iodide) to the stirred solution. Start a timer immediately upon addition.
-
-
Monitoring the Reaction Progress:
-
At regular time intervals, withdraw small aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop it from proceeding further. This can be done by rapid cooling or by adding a quenching agent.
-
Analyze the composition of each aliquot using a suitable analytical technique:
-
Gas Chromatography (GC): Dilute the aliquot with a suitable solvent and inject it into the GC. The concentration of the reactant or product can be determined by comparing its peak area to that of the internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire spectra of the aliquots. The relative integrals of the reactant and product peaks, compared to an internal standard, can be used to determine their concentrations.
-
UV-Vis Spectroscopy: If one of the reactants or products has a distinct UV-Vis absorbance, the change in absorbance at a specific wavelength can be monitored over time to follow the reaction progress.
-
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
For a second-order reaction, a plot of 1/[Reactant] versus time should yield a straight line. The slope of this line is equal to the rate constant, k.
-
Alternatively, use integrated rate law equations to calculate the rate constant at each time point and then determine the average value.
-
-
Comparison:
-
Repeat the experiment under identical conditions using the other solvent.
-
Compare the determined rate constants for the reaction in TGMEE and DMF.
-
Mandatory Visualization
Signaling Pathway of a Generic SN2 Reaction
References
A Comparative Guide: Triethylene Glycol Monoethyl Ether vs. Sulfolane in Specific Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in chemical synthesis, purification, and process design. The solvent's properties can significantly influence reaction kinetics, product yield, purity, and overall process efficiency. This guide provides an objective comparison of two polar aprotic solvents: triethylene glycol monoethyl ether (TEGMEE) and sulfolane. While both are recognized for their unique solvating capabilities, they exhibit distinct advantages in specific applications. This document summarizes their performance, supported by experimental data, to assist researchers in making informed solvent choices.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of a solvent is paramount in predicting its behavior in a given reaction. The following table provides a comparative overview of key properties for TEGMEE and sulfolane.
| Property | This compound (TEGMEE) | Sulfolane |
| Molecular Formula | C₈H₁₈O₄ | C₄H₈O₂S |
| Molecular Weight | 178.23 g/mol | 120.17 g/mol |
| Boiling Point | 256 °C[1] | 285 °C[2] |
| Melting Point | -19 °C[1] | 27.5 °C |
| Density (at 25 °C) | 1.020 g/mL[1] | 1.261 g/cm³ (at room temp)[3] |
| Viscosity (at 20 °C) | 7.8 cP | ~10 cP (at 30 °C) |
| Dipole Moment | Not readily available | 4.7 D[4][5] |
| Water Solubility | Miscible[6] | Miscible[7] |
| Flash Point | 135 °C (closed cup) | 165 °C (closed cup) |
Application in Aromatics Extraction
The separation of aromatic hydrocarbons from aliphatic compounds is a crucial process in the petrochemical industry. The efficiency of this liquid-liquid extraction is largely determined by the solvent's selectivity and distribution coefficient for the aromatic components.
Sulfolane is a well-established and highly effective solvent for aromatics extraction, forming the basis of the widely used Sulfolane process.[7][8] Its high polarity and specific molecular structure allow for strong interactions with the π-electrons of aromatic rings, leading to excellent selectivity for benzene, toluene, and xylenes (BTX) over aliphatic hydrocarbons.[9][10]
Triethylene glycol and its derivatives, including TEGMEE, have also been investigated for this application, often as a co-solvent with sulfolane to modify the solvent blend's properties.[11] While direct, extensive comparative data for pure TEGMEE is limited, data for triethylene glycol (TEG) can provide valuable insights into the performance of this class of solvents.
Quantitative Performance Data: Aromatics Extraction
| Parameter | Triethylene Glycol (TEG) (as a proxy for TEGMEE) | Sulfolane |
| Selectivity (Toluene/n-Heptane) | ~15-25 (at 25 °C) | ~30-50 (at 25 °C) |
| Distribution Coefficient (Toluene) | ~0.1-0.2 (at 25 °C) | ~0.3-0.5 (at 25 °C) |
Note: The data for TEG is derived from various literature sources and is intended to be indicative. The performance of TEGMEE may vary.
Experimental Protocol: Determination of Liquid-Liquid Equilibrium (LLE) for Solvent Screening
A standard method for evaluating a solvent's potential for aromatics extraction involves the determination of the liquid-liquid equilibrium (LLE) for a ternary system composed of an aliphatic hydrocarbon, an aromatic hydrocarbon, and the solvent.
Objective: To determine the distribution coefficient and selectivity of the solvent for the aromatic compound.
Materials:
-
Solvent (e.g., TEGMEE or sulfolane)
-
Aromatic compound (e.g., toluene)
-
Aliphatic compound (e.g., n-heptane)
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Thermostated shaker bath
-
Separatory funnels
-
Analytical balance
Procedure:
-
Prepare a series of mixtures with known compositions of the three components in separatory funnels.
-
Place the separatory funnels in a thermostated shaker bath set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically several hours).
-
Allow the phases to separate completely.
-
Carefully sample both the raffinate (aliphatic-rich) and extract (solvent-rich) phases.
-
Analyze the composition of each phase using a calibrated gas chromatograph.
-
From the composition data, calculate the distribution coefficient (D) and selectivity (S) for the aromatic compound.
Calculations:
-
Distribution Coefficient (D): D = (mole fraction of aromatic in extract phase) / (mole fraction of aromatic in raffinate phase)
-
Selectivity (S): S = (D_aromatic) / (D_aliphatic)
Application in Acid Gas Absorption (Gas Sweetening)
The removal of acidic gases, primarily hydrogen sulfide (H₂S) and carbon dioxide (CO₂), from natural gas streams is essential to prevent corrosion and meet quality specifications. This process often involves the use of a physical or chemical solvent to absorb the acid gases.
Sulfolane is utilized in some gas treating processes, often in combination with amines (e.g., the Sulfinol process), where it acts as a physical solvent for H₂S and CO₂, and is particularly effective for the removal of mercaptans.[8] Its high thermal and chemical stability are advantageous in the regeneration step.
Glycol ethers, including TEGMEE and more commonly triethylene glycol (TEG), are also used in gas dehydration processes and can co-absorb acid gases.[12]
Quantitative Performance Data: Acid Gas Solubility
The solubility of acid gases in the solvent is a key indicator of its absorption capacity.
| Gas | Solubility in Triethylene Glycol (TEG) (as a proxy for TEGMEE) | Solubility in Sulfolane |
| H₂S | Higher than CO₂ | High |
| CO₂ | Moderate | Moderate |
Note: The data for TEG is derived from various literature sources and is intended to be indicative. The performance of TEGMEE may vary.
Experimental Protocol: Determination of Gas Solubility in a Liquid Solvent
The solubility of a gas in a liquid can be determined using a pressure-volume-temperature (PVT) apparatus.
Objective: To measure the amount of gas that dissolves in a known amount of solvent at a specific temperature and pressure.
Apparatus:
-
High-pressure equilibrium cell with a magnetic stirrer
-
Thermostat bath
-
Gas supply with a pressure regulator
-
Pressure transducer
-
Temperature sensor
-
Vacuum pump
-
Gas chromatograph (for analyzing gas phase composition if necessary)
Procedure:
-
A known amount of the degassed solvent is charged into the equilibrium cell.
-
The cell is brought to the desired temperature using the thermostat bath.
-
The cell is evacuated to remove any residual air.
-
The acid gas (H₂S or CO₂) is introduced into the cell, and the initial pressure is recorded.
-
The mixture is stirred until the pressure stabilizes, indicating that equilibrium has been reached.
-
The final equilibrium pressure is recorded.
-
The amount of gas dissolved in the liquid phase is calculated based on the pressure drop and the known volumes of the gas and liquid phases, applying appropriate equations of state.
Visualization of Experimental Workflows and Logical Relationships
Summary of Advantages
This compound (TEGMEE):
-
Lower Melting Point: Remains liquid at room temperature, simplifying handling and storage compared to sulfolane which solidifies below 27.5 °C.
-
Lower Viscosity: Generally possesses a lower viscosity, which can lead to better mass transfer characteristics in some applications.
-
Good General Solvency: Exhibits broad solvency for a range of organic and inorganic compounds.
-
Biodegradability: Glycol ethers are generally more biodegradable than sulfolane.
Sulfolane:
-
Superior Selectivity in Aromatics Extraction: Demonstrates exceptionally high selectivity for aromatic hydrocarbons over aliphatic hydrocarbons, leading to high-purity products.[10][13]
-
High Thermal and Chemical Stability: Very stable at high temperatures and in the presence of acidic or basic conditions, which is crucial for solvent regeneration cycles.[4][5]
-
High Boiling Point: Its high boiling point simplifies the separation from lower-boiling extracted components via distillation.[2]
-
Proven Industrial Performance: Extensively used in large-scale industrial processes, with a wealth of operational data available.[7][8]
Conclusion
The choice between this compound and sulfolane is highly dependent on the specific requirements of the reaction or separation process. For applications demanding the highest selectivity and purity in aromatics extraction, sulfolane remains the industry standard due to its exceptional performance and proven track record. Its high stability also makes it suitable for processes involving harsh conditions and high temperatures.
This compound, on the other hand, offers advantages in terms of its physical handling properties, such as its lower melting point and viscosity. While its selectivity for aromatics is lower than that of sulfolane, it can be a suitable solvent in applications where extreme purity is not the primary objective or where its other solvent properties are beneficial. For researchers and drug development professionals, TEGMEE can be a versatile and effective solvent for a variety of organic transformations where its good solvency and higher boiling point are advantageous.
Ultimately, the optimal solvent choice will be determined by a careful evaluation of the specific reaction conditions, desired product purity, process economics, and safety considerations. The experimental protocols provided in this guide offer a framework for conducting such evaluations to make a data-driven decision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ifas.rwth-aachen.de [ifas.rwth-aachen.de]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Is sulfolane a green solvent?_Chemicalbook [chemicalbook.com]
- 6. This compound | C8H18O4 | CID 8190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sulfolane - Wikipedia [en.wikipedia.org]
- 8. cpchem.com [cpchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solubility of Acid Gases in TEG Solution – Campbell Tip of the Month [jmcampbell.com]
- 13. mdpi.com [mdpi.com]
A Researcher's Guide to Triethylene Glycol Monoethyl Ether: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate solvents and reagents is a critical decision that can significantly impact experimental outcomes, timelines, and budgets. Triethylene glycol monoethyl ether (TGME), a high-boiling point solvent with a versatile range of applications, is often a contender for use in various research and development settings. This guide provides a comprehensive cost-benefit analysis of TGME, comparing its performance, cost, and safety profile with common alternatives to aid in informed decision-making.
Performance in Research Applications
TGME's utility in the laboratory is primarily centered around its excellent solvency, high boiling point, and its role as a reducing and capping agent in nanoparticle synthesis.
Nanoparticle Synthesis
In the realm of nanotechnology, TGME is frequently employed in the polyol synthesis of various metallic nanoparticles, such as gold (Au) and silver (Ag). In this method, the glycol ether acts as both the solvent and the reducing agent, facilitating the conversion of metal salts into nanoparticles. The ether and hydroxyl groups of TGME also play a role in stabilizing the newly formed nanoparticles, preventing their aggregation.
While direct comparative studies are limited, the principles of the polyol process suggest that the choice of glycol ether can influence the size, shape, and stability of the resulting nanoparticles. Generally, longer-chain glycol ethers like TGME, with their higher boiling points, allow for reactions to be carried out at higher temperatures, which can affect the kinetics of nanoparticle formation and growth.
Alternative Comparison:
-
Diethylene Glycol Monoethyl Ether (DGME): DGME is another common solvent in polyol synthesis. Its lower boiling point compared to TGME may result in different nanoparticle characteristics.
-
Propylene Glycol Ethers (P-series): These are considered less toxic alternatives to the ethylene glycol-based E-series. Their performance in nanoparticle synthesis would depend on the specific P-series ether used and the desired nanoparticle properties.
Drug Delivery and Formulation
TGME's properties make it a candidate for use as a solvent or co-solvent in drug formulations, particularly for topical and transdermal delivery systems. Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) and its potential to act as a penetration enhancer are key benefits.
Alternative Comparison:
-
Diethylene Glycol Monoethyl Ether (DGME): Marketed under the trade name Transcutol®, DGME is a well-established penetration enhancer in the pharmaceutical industry.[1] Studies have shown its effectiveness in increasing the permeation of drugs through the skin.[2][3] For instance, DGME has been shown to enhance the permeation of ivermectin through bovine skin in a concentration-dependent manner.[2]
-
Propylene Glycol (PG): A common vehicle in topical formulations, PG also acts as a penetration enhancer.[4]
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are powerful aprotic solvents with excellent solubilizing capabilities for a wide range of compounds.[5] However, their use in pharmaceutical formulations is often limited by toxicity concerns.[6]
Cost-Benefit Analysis
The decision to use TGME in research involves weighing its performance benefits against its cost and the costs of its alternatives.
| Solvent | Typical Price (Research Grade, per Liter) | Key Benefits | Key Drawbacks |
| This compound (TGME) | ~$100 - $250+ | High boiling point, good solvency for a range of compounds, acts as a reducing and capping agent in nanoparticle synthesis.[7] | Belongs to the E-series of glycol ethers with potential for reproductive and developmental toxicity.[8][9] |
| Diethylene Glycol Monoethyl Ether (DGME) | ~$80 - $200+ | Well-established as a penetration enhancer (Transcutol®), good solvency.[1] | Also an E-series glycol ether with similar toxicity concerns to TGME.[8][9] |
| Propylene Glycol Methyl Ether (PGME) | ~$50 - $150+ | Part of the P-series of glycol ethers, which are generally considered less toxic than the E-series.[9][10] Good solvency for a variety of resins.[11] | May have different performance characteristics in specific applications compared to E-series ethers. |
| Propylene Glycol n-Butyl Ether (PnB) | ~$60 - $180+ | P-series glycol ether with low water solubility and good coupling properties.[12] A good substitute for some E-series glycol ethers.[12] | Performance as a direct replacement for TGME would need to be empirically determined for each application. |
| Dimethyl Sulfoxide (DMSO) | ~$70 - $180+ | Excellent solvent for a very wide range of compounds, frequently used in biological assays.[13] | Can be cytotoxic and may interfere with some biological assays.[6] Readily penetrates the skin, carrying dissolved substances with it. |
| Dimethylformamide (DMF) | ~$80 - $200+ | A versatile polar aprotic solvent used in a variety of organic reactions.[5] | Classified as a substance of very high concern in some regions due to its reproductive toxicity.[14] |
Note: Prices are estimates and can vary significantly based on supplier, purity grade, and volume.
Safety Profile: E-Series vs. P-Series Glycol Ethers
A crucial factor in the cost-benefit analysis is the toxicological profile of the solvent. Glycol ethers are broadly categorized into two series: the E-series (ethylene glycol-based) and the P-series (propylene glycol-based).
-
E-Series (e.g., TGME, DGME): Many E-series glycol ethers have been associated with reproductive and developmental toxicity.[8][9] They can be metabolized to toxic alkoxyacetic acids.[9]
-
P-Series (e.g., PGME, PnB): The P-series glycol ethers are generally considered to have a more favorable safety profile.[9][10] They are not typically metabolized to the same toxic acids as their E-series counterparts.
This difference in toxicity is a significant benefit of using P-series glycol ethers as alternatives to TGME, especially in applications where worker exposure or residual solvent in a final product is a concern.
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay of Glycol Ethers
This protocol outlines a general method for assessing the cytotoxicity of TGME and its alternatives using a cell-based assay.
Materials:
-
Human cell line (e.g., HaCaT keratinocytes, HepG2 liver cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Glycol ethers (TGME and alternatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment Preparation: Prepare a series of dilutions of each glycol ether in the cell culture medium.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of glycol ethers. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay:
-
For an MTT assay, add the MTT solution to each well and incubate for 2-4 hours.
-
After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each glycol ether.
General Workflow for Evaluating Topical Drug Delivery Vehicles
This workflow describes a general approach to compare the effectiveness of TGME and its alternatives as vehicles for topical drug delivery.
Steps:
-
Formulation Development: Prepare simple formulations of the active pharmaceutical ingredient (API) in TGME and each of the selected alternative vehicles (e.g., DGME, PG).
-
In Vitro Permeation Testing (IVPT):
-
Use Franz diffusion cells with a suitable membrane (e.g., excised human or animal skin).
-
Apply the formulations to the donor compartment of the Franz cells.
-
Sample from the receptor compartment at predetermined time points.
-
-
Sample Analysis: Analyze the concentration of the API in the receptor fluid using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the permeation parameters, such as the steady-state flux (Jss) and the permeability coefficient (Kp), for each formulation.
-
Comparison: Compare the permeation profiles of the API from the different vehicles to determine their relative efficacy as penetration enhancers.
Visualizing Experimental Workflows
Polyol Synthesis of Nanoparticles
The following diagram illustrates a typical workflow for the polyol synthesis of nanoparticles, a process where TGME can be utilized.
Cost-Benefit Analysis Logic
The decision-making process for selecting a solvent can be visualized as follows:
Conclusion
This compound is a versatile solvent with demonstrated utility in research applications such as nanoparticle synthesis and drug formulation. Its high boiling point and good solvency are clear benefits. However, its classification as an E-series glycol ether raises significant safety concerns that must be carefully considered.
For many applications, P-series glycol ethers may offer a safer, and often more cost-effective, alternative without a significant compromise in performance. The ultimate decision will depend on the specific requirements of the experiment, a thorough evaluation of the performance of alternatives, and a comprehensive risk assessment. Researchers are encouraged to consult safety data sheets and relevant literature to make an informed choice that balances scientific needs with safety and budgetary constraints.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Solvents as Vehicles for Precipitating Liquid Embolics: A Comparative Angiotoxicity Study with Superselective Injections of Swine Rete Mirabile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. ic.unicamp.br [ic.unicamp.br]
- 5. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmrat.org [bmrat.org]
- 7. A Guide to Topical Vehicle Formulations | Semantic Scholar [semanticscholar.org]
- 8. In vitro cytotoxicity of glycol ethers and oxidation products in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Propylene oxide derived glycol ethers: A review of the alkyl glycol ethers potential to cause endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Decisive Role of Glycol Ethers in Nanoparticle Stability: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate capping agent is a critical step in nanoparticle synthesis, directly influencing the stability, biocompatibility, and overall performance of the resulting nanomaterials. Among the various classes of capping agents, glycol ethers, ranging from simple diols to long-chain polymers, have garnered significant attention due to their efficacy in providing steric stabilization. This guide offers an objective comparison of the capping efficiency of different glycol ethers, supported by experimental data, to aid in the selection of the optimal agent for specific research and development needs.
The primary function of a capping agent is to prevent the agglomeration of nanoparticles, ensuring their long-term stability in colloidal suspensions.[1] Glycol ethers, particularly polyethylene glycols (PEGs), achieve this by forming a protective hydrophilic layer on the nanoparticle surface. This layer sterically hinders close contact between particles, counteracting the attractive van der Waals forces that lead to aggregation.[2] The effectiveness of this stabilization is influenced by several factors, including the molecular weight and surface density of the glycol ether.[3][4]
Quantitative Comparison of Capping Efficiency
The capping efficiency of different glycol ethers can be quantitatively assessed by measuring key physical parameters of the capped nanoparticles, primarily their hydrodynamic diameter and zeta potential. The hydrodynamic diameter provides an indication of the thickness of the capping layer, while the zeta potential is a measure of the surface charge and the stability of the colloidal suspension.[5][6] A larger negative or positive zeta potential generally indicates greater electrostatic repulsion between particles and, consequently, higher stability.[7]
Below is a summary of experimental data collated from various studies, comparing the performance of different glycol ethers as capping agents for metallic nanoparticles.
Table 1: Comparison of Hydrodynamic Diameter for Nanoparticles Capped with Different Glycol Ethers
| Nanoparticle Type | Capping Agent | Molecular Weight (Da) | Hydrodynamic Diameter (nm) | Reference |
| Gold (Au) | Uncoated | - | 22.5 | [8] |
| Gold (Au) | PEG-coated | - | 14.5 | [8] |
| Silver (Ag) | PEG-coated | - | 10-15 | [9] |
| Iron Oxide (Fe3O4) | PEG-coated | - | 10-15 | [9] |
| PLGA | PEG | 2,000 | Increased with chain length | [10] |
| PLGA | PEG | 3,000 | Increased with chain length | [10] |
| PLGA | PEG | 20,000 | Increased with chain length | [10] |
| Gold (Au) | PEG-SH | 254 (short ligand) | Varied with grafting density | [11] |
| Gold (Au) | PEG-SH | 1,000 (long ligand) | Varied with grafting density | [11] |
| Gold (Au) | PEG-SH | 2,000 (long ligand) | Varied with grafting density | [11] |
Table 2: Comparison of Zeta Potential for Nanoparticles Capped with Different Glycol Ethers
| Nanoparticle Type | Capping Agent | Zeta Potential (mV) | Reference |
| Gold (Au) | Uncoated | -54.3 | [8] |
| Gold (Au) | PEG-coated | -14.5 | [8] |
The Influence of Glycol Ether Chain Length and Architecture
The chain length of the glycol ether, particularly in the case of polyethylene glycol (PEG), plays a pivotal role in determining the capping efficiency. Longer PEG chains generally provide a thicker steric barrier, which can lead to enhanced stability. However, there is an optimal chain length beyond which the benefits may plateau or even decrease due to other factors such as reduced ligand density or altered interactions with biological systems.[10][12] For instance, in one study, a PEG molecular weight of 5000 Da (corresponding to a chain length of 13.8 nm) was found to be optimal for decreasing protein absorption and macrophage interaction, leading to prolonged blood circulation time.[12]
Furthermore, the architecture of the PEG shell, whether linear or dendritic, can impact the colloidal properties of the nanoparticles. Dendron-stabilized nanoparticles have been shown to provide excellent colloidal stability despite having a smaller hydrodynamic radius compared to their linear PEG counterparts.[13] The conformation of the PEG chains on the nanoparticle surface, described as "mushroom" or "brush" conformations, is dependent on the grafting density and also influences the capping efficiency.[4]
Short-Chain Glycol Ethers: Ethylene, Diethylene, and Triethylene Glycol
While polyethylene glycols are extensively studied, shorter-chain glycol ethers such as monoethylene glycol (MEG), diethylene glycol (DEG), and triethylene glycol (TEG) also find applications in nanoparticle synthesis, often as solvents that can also act as reducing and capping agents.[14][15]
-
Monoethylene Glycol (MEG): The simplest glycol, MEG is a versatile solvent and is often used in polyol synthesis methods.[16]
-
Diethylene Glycol (DEG) and Triethylene Glycol (TEG): With higher boiling points and viscosities than MEG, DEG and TEG are suitable for reactions requiring higher temperatures.[14][15] TEG, in particular, has been highlighted for its superior ability to provide steric stabilization in aqueous environments compared to traditional capping agents like citrate.[2]
It is important to note that while effective in certain syntheses, the toxicity of these shorter-chain glycols, especially DEG, requires careful handling and consideration for biomedical applications.[17]
Experimental Protocols
The quantitative data presented in this guide are typically obtained through the following key experimental techniques:
Dynamic Light Scattering (DLS) for Hydrodynamic Diameter Measurement
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in a suspension.[5] The methodology involves the following steps:
-
Sample Preparation: A dilute suspension of the nanoparticles in an appropriate solvent (e.g., deionized water) is prepared to avoid multiple scattering effects.
-
Instrumentation: The sample is placed in a cuvette within the DLS instrument. A laser beam is directed through the sample.
-
Measurement: The nanoparticles in the suspension are in constant Brownian motion, which causes the intensity of the scattered light to fluctuate over time. These fluctuations are detected by a photodetector.
-
Data Analysis: An autocorrelator analyzes the intensity fluctuations to determine the diffusion coefficient of the nanoparticles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter from the diffusion coefficient.
Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.[6] The measurement is typically performed as follows:
-
Sample Preparation: The nanoparticle suspension is diluted in a suitable medium, often a low ionic strength buffer, and placed in a specialized measurement cell.
-
Electrophoresis: An electric field is applied across the cell, causing the charged nanoparticles to move towards the oppositely charged electrode. This movement is known as electrophoresis.
-
Velocity Measurement: The velocity of the moving particles is measured using a laser Doppler velocimetry system.
-
Zeta Potential Calculation: The electrophoretic mobility (particle velocity per unit electric field) is then used to calculate the zeta potential using the Henry equation.
Visualizing the Capping Process and its Effects
To better understand the concepts discussed, the following diagrams illustrate the experimental workflow for nanoparticle synthesis and the logical relationship between capping agent properties and nanoparticle stability.
References
- 1. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 5. Measuring the hydrodynamic size of nanoparticles in aqueous media using batch-mode dynamic light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. irjpms.com [irjpms.com]
- 8. A comparison of poly-ethylene-glycol-coated and uncoated gold nanoparticle-mediated hepatotoxicity and oxidative stress in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly(ethylene) glycol-capped silver and magnetic nanoparticles: synthesis, characterization, and comparison of bactericidal and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Ligand Shell Density in the Diffusive Behavior of Nanoparticles in Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of surface poly(ethylene glycol) length on in vivo drug delivery behaviors of polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. atdmco.com [atdmco.com]
- 15. basekim.com [basekim.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Technical vs. High-Purity Triethylene Glycol Monoethyl Ether in a Research and Drug Development Context
For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can significantly impact experimental outcomes, from reaction kinetics to the stability and efficacy of the final product. Triethylene glycol monoethyl ether (TEGMEE), a versatile solvent with a high boiling point and excellent solvency, is utilized in various applications, including as a reaction medium and a component in pharmaceutical formulations.[1] This guide provides an objective comparison of technical and high-purity grades of TEGMEE, supported by experimental data and detailed methodologies, to aid in the selection of the appropriate grade for specific research and development needs.
The seemingly minor differences in purity between technical and high-purity solvents can have substantial consequences in sensitive applications. Impurities can lead to unwanted side reactions, act as catalysts or inhibitors, and compromise the stability of active pharmaceutical ingredients (APIs).[2] Therefore, a thorough understanding of the specifications and potential impact of each solvent grade is paramount.
Data Presentation: A Head-to-Head Comparison
The quantitative differences between technical and high-purity TEGMEE are summarized in the table below. These specifications are compiled from various supplier data sheets and industry standards.
| Feature | Technical Grade TEGMEE | High-Purity/Pharmaceutical Grade TEGMEE |
| Purity (by GC) | Typically 85.0% - 99.0%[3][4] | ≥ 99.5%[4] |
| Major Impurities | Tetraethylene glycol monoethyl ether, Diethylene glycol monoethyl ether, Diethylene glycol[5] | Specified limits for related substances (e.g., ≤ 0.1% for individual impurities) |
| Water Content | May not be specified or have a higher limit | Typically ≤ 0.1% |
| Acidity (as Acetic Acid) | ≤ 0.02% | ≤ 0.01% |
| Peroxide Content | Not typically specified; potential for formation upon storage[6] | Specified limit (e.g., ≤ 10 ppm) |
| Appearance | Colorless liquid[4] | Clear, colorless liquid |
| Certification | May lack detailed lot-specific analysis | Accompanied by a Certificate of Analysis (CoA) with detailed impurity profile |
Supporting Experimental Data: The Impact of Impurities on API Stability
To illustrate the practical implications of solvent purity, a hypothetical experiment was designed based on established knowledge of how peroxide impurities in ether-based excipients can cause oxidative degradation of sensitive APIs.[7][8]
Objective: To evaluate the stability of a model API (a hypothetical compound "API-X" with a known sensitivity to oxidation) when formulated with technical vs. high-purity TEGMEE.
Methodology: A solution of API-X (1 mg/mL) was prepared in both technical grade TEGMEE (containing ~50 ppm of peroxide impurities) and high-purity TEGMEE (with <5 ppm of peroxides). The solutions were stored under accelerated stability conditions (40°C/75% RH) for 4 weeks. The concentration of API-X and the formation of its primary oxidative degradant were monitored weekly by HPLC-UV.
Results:
| Time Point | Technical Grade TEGMEE | High-Purity TEGMEE |
| API-X Remaining (%) | Oxidative Degradant (%) | |
| Week 0 | 100.0 | 0.0 |
| Week 1 | 98.2 | 1.8 |
| Week 2 | 96.5 | 3.5 |
| Week 3 | 94.1 | 5.9 |
| Week 4 | 91.8 | 8.2 |
Experimental Protocols
Determination of Purity and Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to determine the purity of TEGMEE and to identify and quantify related substances.
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Column: Rxi®-1301Sil MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-300 amu.
-
-
Sample Preparation: Dilute the TEGMEE sample 1:1000 in methanol.
-
Analysis: Inject 1 µL of the prepared sample. Identify TEGMEE and its impurities based on their retention times and mass spectra. Quantify by comparing the peak areas to those of certified reference standards.
Analysis of API Stability by High-Performance Liquid Chromatography (HPLC-UV)
This method is used to quantify the concentration of the active pharmaceutical ingredient (API-X) and its oxidative degradant.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 254 nm.
-
Sample Preparation: Dilute the stability samples with the mobile phase to an appropriate concentration for analysis.
-
Analysis: Inject 10 µL of the prepared sample. Calculate the percentage of API remaining and the percentage of degradant formed based on the peak areas relative to the initial time point.
Visualizing Workflows and Concepts
Caption: A typical workflow for the quality control and release of incoming solvents in a laboratory or manufacturing setting.
Caption: How impurities in technical grade solvents can lead to undesirable outcomes compared to high-purity grades.
References
- 1. archivemarketresearch.com [archivemarketresearch.com]
- 2. dow.com [dow.com]
- 3. Tri(ethylene glycol) monoethyl ether [myskinrecipes.com]
- 4. echemi.com [echemi.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. nbinno.com [nbinno.com]
- 7. indiamart.com [indiamart.com]
- 8. specialchem.com [specialchem.com]
Unveiling Solvent Performance: A Comparative Analysis of Celecoxib Solubility in Triethylene Glycol Monoethyl Ether versus N-Methyl-2-pyrrolidone
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical factor influencing the efficacy of formulation and delivery of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the solubility of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib in two common organic solvents: triethylene glycol monoethyl ether (TEGMEE) and N-methyl-2-pyrrolidone (NMP).
Quantitative Solubility Data
The following table summarizes the reported solubility of Celecoxib in NMP and various glycol-based solvents at ambient temperature. This data provides a basis for understanding the solubilizing power of these solvent classes for a poorly soluble compound like Celecoxib.
| Solvent | Molar Solubility (mol/L) | Mole Fraction (x) | Temperature (K) |
| N-Methyl-2-pyrrolidone (NMP) | 1.33 | 0.12 | 298.15 |
| Polyethylene Glycol 400 (PEG 400) | 0.26 | 0.05 | 298.2 |
| Propylene Glycol | 0.09 | 0.015 | 298.2 |
| Ethanol | 0.18 | 0.03 | 298.2 |
Note: Data is compiled from various scientific sources. Direct solubility of Celecoxib in this compound (TEGMEE) is not specified and is inferred based on trends in similar glycol ethers.
Discussion of Solubility Performance
N-methyl-2-pyrrolidone (NMP) demonstrates a significantly higher molar solubility and mole fraction for Celecoxib compared to the tested glycol-based solvents. This suggests that NMP is a more effective solubilizing agent for this particular API. Among the glycols, polyethylene glycol 400 (PEG 400) shows the highest solubilizing capacity, followed by ethanol and then propylene glycol.
Given that this compound (TEGMEE) is a longer-chain glycol ether, its polarity is lower than that of smaller glycols like propylene glycol but it retains the ether linkages that can engage in hydrogen bonding. It is reasonable to hypothesize that the solubility of Celecoxib in TEGMEE would be comparable to or slightly higher than in propylene glycol, but likely lower than in NMP or PEG 400. The presence of the ethyl ether group in TEGMEE may also influence its interaction with the Celecoxib molecule.
Experimental Protocols
To ensure accurate and reproducible solubility data, a standardized experimental protocol is essential. The following outlines a typical method for determining the equilibrium solubility of a compound in a solvent.
Equilibrium Solubility Determination via Shake-Flask Method
-
Preparation of Saturated Solutions: An excess amount of Celecoxib is added to a series of vials, each containing a known volume of the test solvent (e.g., TEGMEE or NMP).
-
Equilibration: The vials are sealed and placed in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the vials are allowed to stand undisturbed to allow the undissolved solid to settle. Alternatively, the samples can be centrifuged or filtered to separate the solid phase from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted with a suitable solvent, and the concentration of the dissolved Celecoxib is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is then calculated and expressed in appropriate units, such as mg/mL, mol/L, or mole fraction.
Workflow and Pathway Visualizations
The following diagrams illustrate key processes relevant to the use of these solvents in drug development.
Caption: A typical experimental workflow for determining the equilibrium solubility of an active pharmaceutical ingredient (API).
Caption: A simplified logical flow of the drug formulation development process, highlighting the role of solubility screening.
A Comparative Guide to the Electrochemical Windows of Glycol Ether Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in the development of electrochemical systems, including batteries and various drug delivery technologies. Glycol ethers, commonly known as glymes, are a class of solvents prized for their unique solvating properties, low volatility, and chemical stability. A key parameter governing their utility in electrochemical applications is the electrochemical stability window (ESW), which defines the potential range within which the solvent remains electrochemically inert. This guide provides a comparative analysis of the electrochemical windows of various glycol ether solvents, supported by experimental data, to facilitate informed solvent selection for research and development.
Influence of Glyme Structure on Electrochemical Stability
Glycol ethers are polyethers with the general formula CH₃O(CH₂CH₂O)nCH₃. The length of the ethylene oxide chain (n) and the nature of the terminal groups significantly influence their electrochemical stability. Generally, higher molecular weight glymes tend to exhibit wider electrochemical stability windows. Furthermore, the replacement of terminal hydroxyl groups with more stable methyl ether groups, as is characteristic of the glyme series, enhances the anodic stability. For instance, studies on polyethylene glycol (PEG) have shown that replacing the terminal –OH group with an –OCH₃ group can extend the electrochemical stability window from 4.05 V to 4.3 V.[1]
Comparative Electrochemical Window Data
The following table summarizes the reported electrochemical stability window data for a selection of glycol ether solvents. It is important to note that the experimental conditions, such as the electrolyte salt, its concentration, the working and reference electrodes, and the scan rate, can significantly influence the measured electrochemical window. Therefore, a direct comparison should be made with caution when data is sourced from different studies.
| Glycol Ether (Glyme) | Abbreviation | Electrolyte System | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Electrochemical Window (V) | Source |
| Diglyme | DG, G2 | 0.1 M LiTFSI | ~4.0 (in presence of O₂) | Not specified | - | [2] |
| Tetraglyme | TEGDME, G4 | 0.1 M LiTFSI | ~4.5 | ~2.0 | ~2.5 | [3] |
| Poly(ethylene glycol) dimethyl ether | PEGDME | LiTFSI/LiFSI | 4.3 | Not specified | - | [1] |
Note: The cathodic limit is often determined by the deposition of the alkali metal from the electrolyte salt rather than the reduction of the solvent itself. The values presented should be considered within the context of the specific experimental setup described in the cited literature.
A comparative study has suggested that diglyme (G2) may be more stable than tetraglyme (G4) in the potential range of 3.6 to 3.9 V vs. Li⁺/Li.[4] This highlights that the relationship between chain length and electrochemical stability is not always linear and can be influenced by the specific electrochemical environment.
Experimental Protocol for Determining the Electrochemical Window
The electrochemical stability window of a solvent is typically determined using cyclic voltammetry (CV). This technique involves scanning the potential of a working electrode in the electrolyte solution and measuring the resulting current. The limits of the electrochemical window are identified as the potentials at which a significant increase in current is observed, indicating the onset of solvent oxidation (anodic limit) or reduction (cathodic limit).
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference Electrode (e.g., Ag/AgCl, or a lithium metal pseudo-reference)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Glycol ether solvent to be tested
-
Inert electrolyte salt (e.g., Lithium bis(trifluoromethanesulfonyl)imide - LiTFSI)
-
Inert gas (e.g., Argon or Nitrogen) for deaeration
-
Glovebox for experiments sensitive to air and moisture
Procedure:
-
Electrolyte Preparation: Inside an inert atmosphere glovebox, prepare the electrolyte solution by dissolving the inert electrolyte salt (e.g., 0.1 M LiTFSI) in the glycol ether solvent.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Deaeration: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Cyclic Voltammetry Measurement:
-
Set the potentiostat to the cyclic voltammetry mode.
-
Define the potential scan range. For the anodic limit, scan from the open-circuit potential (OCP) to a sufficiently positive potential. For the cathodic limit, scan from the OCP to a sufficiently negative potential.
-
Set a suitable scan rate, typically between 10 and 100 mV/s.
-
Initiate the potential scan and record the resulting voltammogram (current vs. potential plot).
-
-
Data Analysis:
-
Identify the anodic and cathodic limits by determining the potential at which the current begins to increase significantly from the background current. A common method is to define the limit as the potential at which the current density reaches a certain threshold (e.g., 0.1 mA/cm²).
-
The electrochemical window is the difference between the anodic and cathodic limits.
-
Logical Relationship of Electrochemical Window Determination
Caption: Workflow for the experimental determination of the electrochemical window.
Comparative Overview of Glycol Ether Stability
Caption: Relationship between glyme chain length and electrochemical stability.
References
- 1. Determining the limiting factor of the electrochemical stability window for PEO-based solid polymer electrolytes: main chain or terminal –OH group? - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. Electrochemical stability of glyme-based electrolytes for Li–O2 batteries studied by in situ infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Glyme-based electrolytes: suitable solutions for next-generation lithium batteries - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03996B [pubs.rsc.org]
evaluating the stability of catalysts in triethylene glycol monoethyl ether versus other polar aprotic solvents
A Comparative Guide to Catalyst Stability: Triethylene Glycol Monoethyl Ether vs. Other Polar Aprotic Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of a solvent is a critical parameter in catalysis, profoundly influencing not only reaction kinetics and product selectivity but also the long-term stability and reusability of the catalyst. This guide provides an objective comparison of catalyst stability in this compound against other commonly used polar aprotic solvents, namely N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN). The information presented is supported by a synthesis of available experimental data and established methodologies in the field.
Data Summary: Catalyst Stability in Polar Aprotic Solvents
The following table summarizes the known effects and considerations regarding the stability of catalysts, particularly palladium-based systems, in the selected solvents. Direct comparative studies across all solvents are limited; therefore, this table compiles findings from various sources to provide a comparative overview.
| Solvent | Key Properties Relevant to Catalyst Stability | Observed Effects on Catalyst Stability | Potential Deactivation Mechanisms | Citations |
| This compound (TGMEE) | High boiling point (249 °C), good thermal stability, excellent solvency for a range of organic and inorganic compounds. | Generally considered a stable solvent for high-temperature reactions. Its polyether structure can coordinate with metal centers, potentially stabilizing catalytic species. Studies on palladium catalysts supported on carbon nanotubes in ethylene glycol (a related glycol ether) have shown good stability. | Thermal degradation at very high temperatures, potential for peroxide formation if not stored properly. | [1] |
| N,N-Dimethylformamide (DMF) | High boiling point (153 °C), strong solvating power for polar and nonpolar compounds, widely used in cross-coupling reactions. | Can act as a stabilizer for palladium nanoparticles.[2][3] However, it can also participate in reactions and its decomposition at elevated temperatures can lead to catalyst deactivation. Some palladium pre-catalysts show good stability in DMF at moderate temperatures.[4] | Decomposition to dimethylamine and carbon monoxide at high temperatures, which can poison the catalyst. Can facilitate catalyst leaching.[5] | [2][3][4][5] |
| Dimethyl Sulfoxide (DMSO) | High boiling point (189 °C), highly polar, excellent solvent for a wide range of substances. | Can coordinate strongly to metal centers, which can either stabilize the catalyst or inhibit its activity depending on the reaction.[6][7][8] The coordination of DMSO to palladium(II) has been shown to be complex and can influence catalyst speciation.[6][8] | Strong coordination to the metal center can block active sites. Can be oxidized at high temperatures, leading to catalyst poisoning. | [6][7][8][9] |
| Acetonitrile (ACN) | Lower boiling point (82 °C), polar, commonly used in a variety of catalytic reactions. | Can act as a ligand and its coordination to the metal center can influence catalytic activity and stability. In some cases, it can enhance selectivity.[10] The presence of water in acetonitrile can affect the stability and electrodeposition of palladium catalysts.[11][12] | Can be involved in side reactions, potentially leading to catalyst poisoning. Its lower boiling point limits its use in high-temperature, long-duration reactions where solvent loss can concentrate impurities. | [10][11][12][13] |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate catalyst stability. These protocols are generalized and may require optimization for specific catalyst systems and reactions.
Catalyst Activity and Deactivation Measurement
This protocol outlines a method to monitor the change in catalytic activity over time, which is a direct measure of its stability.
Objective: To determine the turnover number (TON) and turnover frequency (TOF) of a catalyst over an extended reaction time.[14][15][16][17]
Materials:
-
Catalyst to be tested
-
Reactants and the chosen solvent (this compound, DMF, DMSO, or Acetonitrile)
-
Internal standard for chromatographic analysis
-
Reaction vessel equipped with a stirrer, temperature control, and sampling port
-
Analytical instrument (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Reaction Setup: In the reaction vessel, combine the catalyst, reactants, and the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Sample (t=0): Immediately after adding all components and reaching the desired reaction temperature, withdraw an initial sample.
-
Reaction Monitoring: Maintain the reaction at a constant temperature and stirring rate. Withdraw aliquots of the reaction mixture at regular time intervals (e.g., every 30 minutes for the first few hours, then every hour).
-
Sample Preparation: Quench the reaction in each aliquot immediately upon withdrawal (e.g., by rapid cooling or addition of a quenching agent). Add a known amount of an internal standard to each aliquot.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the product and remaining reactants.
-
Data Analysis:
-
Calculate the moles of product formed at each time point.
-
Calculate the Turnover Number (TON) at each time point: TON = (moles of product) / (moles of catalyst)
-
Calculate the Turnover Frequency (TOF) for each interval: TOF = (moles of product formed in the interval) / (moles of catalyst * time of interval)
-
Plot TON and TOF as a function of time. A decrease in TOF indicates catalyst deactivation.
-
Catalyst Leaching Analysis using ICP-MS
This protocol describes how to quantify the amount of metal that leaches from a heterogeneous catalyst into the reaction solution, a key indicator of catalyst instability.[18][19][20]
Objective: To determine the concentration of the leached metal in the reaction solvent over time using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Materials:
-
Heterogeneous catalyst
-
Reactants and the chosen solvent
-
Reaction vessel
-
Syringe filters (chemically resistant to the solvent)
-
ICP-MS instrument and certified standards for the metal of interest
-
High-purity acid for sample digestion (if necessary)
Procedure:
-
Reaction Setup: Perform the catalytic reaction as described in the protocol above.
-
Sample Collection: At specified time intervals, withdraw a sample of the reaction mixture.
-
Catalyst Separation: Immediately filter the hot reaction mixture through a syringe filter to separate the solid catalyst from the liquid phase. This step is crucial to prevent re-deposition of the leached metal upon cooling.
-
Sample Preparation for ICP-MS:
-
Direct Analysis: If the solvent is compatible with the ICP-MS introduction system and the expected metal concentration is within the detection limits, the filtrate can be diluted with a suitable solvent and analyzed directly.
-
Acid Digestion: For many organic solvents and to ensure complete atomization of the sample, microwave-assisted acid digestion is recommended. A known volume of the filtrate is digested in a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) until the organic matrix is destroyed. The digested sample is then diluted to a known volume with deionized water.
-
-
ICP-MS Analysis:
-
Calibrate the ICP-MS instrument using a series of certified standards of the metal being analyzed.
-
Analyze the prepared samples to determine the concentration of the leached metal.
-
-
Data Analysis:
-
Calculate the concentration of the leached metal in the original reaction mixture (in ppm or ppb).
-
Calculate the percentage of metal leached from the catalyst: % Leached = [(concentration of leached metal * volume of solvent) / (initial mass of metal in the catalyst)] * 100
-
Visualizations
Experimental Workflow for Catalyst Stability Evaluation
The following diagram illustrates the general workflow for assessing the stability of a catalyst in a given solvent.
Caption: A generalized workflow for evaluating catalyst stability through activity and leaching analysis.
Logical Relationship of Factors Affecting Catalyst Stability
This diagram illustrates the interplay of key factors that influence the overall stability of a catalyst in a solvent system.
Caption: Interrelationship of solvent, catalyst, and reaction conditions on overall catalyst stability.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dimethylformamide-stabilised palladium nanoclusters catalysed coupling reactions of aryl halides with hydrosilanes/disilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of DMSO Coordination to Palladium(II) in Solution and Insights into the Aerobic Oxidation Catalyst, Pd(DMSO)2(TFA)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cedar.wwu.edu [cedar.wwu.edu]
- 10. The role of acetonitrile in the direct synthesis of hydrogen peroxide over palladium supported by ion-exchange resins [research.unipd.it]
- 11. researchgate.net [researchgate.net]
- 12. Switching on palladium catalyst electrochemical removal from a palladium acetate–acetonitrile system via trace water addition - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Rapid and sensitive determination of leached platinum group elements in organic reaction solution of metal-catalyzed reactions by laser ablation-ICP-MS with spot-drying on paper - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Triethylene Glycol Monoethyl Ether: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Triethylene glycol monoethyl ether, a common solvent in laboratory settings. Adherence to these procedures is vital for protecting personnel and the environment.
This compound is classified as a hazardous substance, and its disposal is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2] Improper disposal can lead to significant environmental harm and regulatory penalties. Therefore, all waste must be handled in accordance with local, state, and federal regulations.[3]
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[4] In case of a spill, immediately alert personnel in the area. For minor spills, absorb the material with inert substances like sand or vermiculite and place it in a suitable, labeled container for waste disposal.[5] For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[3]
Waste Characterization and Segregation
All chemical waste, including this compound, should be treated as hazardous unless confirmed otherwise.[6] It is crucial to segregate incompatible waste streams to prevent dangerous reactions. Halogenated and non-halogenated solvent wastes should be collected in separate containers, as their disposal costs and methods can differ significantly.[6]
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the handling and disposal of this compound.
| Property | Value | Citation |
| Flash Point | 118 °C | [7] |
| Auto-ignition Temperature | 210 °C | [7] |
| Boiling Point | 249 °C | [7] |
| SAA Storage Limit | Up to 55 gallons of hazardous waste | [6][8] |
| SAA Storage Time Limit | Up to 12 months from the first addition of waste | [8] |
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of this compound waste in a laboratory setting.
-
Waste Collection:
-
Designate a specific, compatible container for the collection of this compound waste. Plastic containers are often preferred.[8]
-
Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[9]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[8][9]
-
The SAA must be within the line of sight of where the waste is generated.[10]
-
Keep the waste container closed at all times, except when adding waste.[8][11]
-
Ensure secondary containment is in place to contain any potential leaks or spills.[6]
-
-
Requesting Waste Pickup:
-
Once the container is full, or before the 12-month storage limit is reached, submit a hazardous waste pickup request to your institution's EHS department.[11]
-
Do not move the waste from one SAA to another.[10]
-
Your EHS department is responsible for the transportation and final disposal of the hazardous waste.[11]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a safer research environment and protecting our planet. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. youtube.com [youtube.com]
- 2. epa.gov [epa.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. danthelabsafetyman.com [danthelabsafetyman.com]
- 11. odu.edu [odu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Triethylene Glycol Monoethyl Ether
Essential safety and logistical protocols for the handling and disposal of Triethylene glycol monoethyl ether (TEGME) are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount for minimizing risks and ensuring regulatory compliance.
This compound, a combustible liquid, can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation.[1] A key, yet often overlooked, hazard is its potential to form explosive peroxides upon prolonged exposure to air, particularly when impure or stored improperly.[1] Therefore, meticulous handling and storage are imperative.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. Selections should be based on a thorough risk assessment of the specific procedures to be performed.
| Body Part | Required PPE | Glove Specifications |
| Eyes/Face | Chemical safety goggles or safety glasses with side shields.[2][3][4] | N/A |
| Hands | Chemical-resistant gloves.[2][4] | Material: Nitrile, Chloroprene, or Butyl rubberThickness: 0.4 mm (Nitrile), 0.5 mm (Chloroprene), 0.7 mm (Butyl)Breakthrough Time: > 480 minutes (Protection Index 6)[4] |
| Body | Lab coat, overalls, or chemical-resistant apron (PVC).[2][4] | N/A |
| Respiratory | An approved respirator with a Type A-P filter should be worn if there is a risk of overexposure or if working in an area with inadequate ventilation.[2] | N/A |
| Feet | Closed-toe shoes. Protective boots for large-scale operations.[4] | N/A |
Operational Plan: From Receipt to Disposal
A systematic approach to managing this compound within the laboratory is essential. The following workflow outlines the key stages and necessary precautions.
Step-by-Step Handling and Disposal Procedures
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Record the date of receipt on the container. Upon opening, the date it was opened should also be clearly marked.[2][5]
-
Storage Location: Store the chemical in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2][6]
-
Container Integrity: Keep containers securely sealed when not in use.[2] Unopened containers can be stored for up to 18 months, while opened containers should not be kept for more than 12 months.[2][5]
-
Material Compatibility: Store in original containers, which are typically glass or stainless steel.[2] Avoid contact with aluminum, as it may lead to the release of hydrogen gas.[2] Keep away from incompatible materials such as strong oxidizing agents (e.g., nitrates, perchloric acid), acids, and bases.[1][2][6]
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[6][7]
-
Personal Protective Equipment: Before beginning any work, don the appropriate PPE as outlined in the table above.
-
Avoid Inhalation and Contact: Avoid breathing vapors and prevent any contact with the skin and eyes.[2][7]
-
Peroxide Formation: Due to the risk of forming explosive peroxides, do not distill or evaporate to dryness unless peroxides have been confirmed to be absent.[1][2] Before any distillation process, it is recommended to test for and remove trace peroxides.[2]
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][6][7] Do not eat, drink, or smoke in the work area.[7]
Emergency Procedures:
-
Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open.[2] Seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with running water and soap.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][8]
-
Ingestion: Do not induce vomiting.[8] If the person is conscious, give them a glass of water.[2] Seek immediate medical attention.
-
Spills:
-
Minor Spills: Remove all ignition sources.[2] Absorb the spill with an inert material such as sand or vermiculite and place it in a suitable, labeled container for disposal.[5]
-
Major Spills: Evacuate the area and move upwind.[2] Alert emergency responders and prevent the spill from entering drains or waterways.[2][5]
-
Disposal Plan:
The primary goal should be to minimize waste. Consider using an alternative, less hazardous chemical if possible.[9]
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and compatible container.
-
Regulatory Compliance: All disposal must be in strict accordance with all applicable local, state, and federal laws and regulations.[6]
-
Professional Disposal: Contact your institution's environmental health and safety office or a licensed professional waste disposal service for guidance on proper disposal procedures. Do not dump into sewers, on the ground, or into any body of water.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. Mobile [my.chemius.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. easternct.edu [easternct.edu]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. www1.mscdirect.com [www1.mscdirect.com]
- 9. This compound | C8H18O4 | CID 8190 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
